9-Vinylcarbazole
Description
Structure
3D Structure
Properties
IUPAC Name |
9-ethenylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h2-10H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFHAJHLJHVUDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C2=CC=CC=C2C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25067-59-8 | |
| Record name | Poly(N-vinylcarbazole) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4022155 | |
| Record name | N-Vinylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1484-13-5 | |
| Record name | N-Vinylcarbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1484-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Vinylcarbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Vinylcarbazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406868 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Carbazole, 9-ethenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Vinylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-vinylcarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.596 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-VINYLCARBAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D629AMY6F9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Solubility of 9-Vinylcarbazole: A Technical Guide for Researchers
An In-depth Examination of the Solubility Profile and Experimental Determination of 9-Vinylcarbazole (B74595) in Common Organic Solvents
Abstract
Introduction
This compound (NVC) is an organic compound of significant interest due to its vinyl group, which allows for polymerization to form poly(this compound) (PVK), a well-known photoconductive and thermoplastic polymer.[1][2] The solubility of NVC in various organic solvents is a critical parameter for its application in polymerization processes, thin-film fabrication, and in the formulation of various organic electronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.[3] Understanding the solubility behavior of this compound is essential for solvent selection, optimizing reaction conditions, and ensuring the homogeneity of solutions used in these advanced applications.
This guide addresses the qualitative solubility of this compound in common organic solvents and provides a detailed methodology for its quantitative determination.
Qualitative Solubility Profile
Based on available data, this compound is a crystalline solid at room temperature and is generally considered to be soluble in a range of common organic solvents. Its solubility is largely dictated by the "like dissolves like" principle, where its predominantly non-polar aromatic structure favors dissolution in non-polar and moderately polar solvents.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Category | Solvent | Qualitative Solubility |
| Aromatic Hydrocarbons | Toluene | Soluble[4][5] |
| Benzene | Soluble[5] | |
| Chlorinated Solvents | Chloroform (CHCl₃) | Soluble[3][4] |
| Dichloromethane (CH₂Cl₂) | Soluble[5] | |
| Ethers | Tetrahydrofuran (THF) | Soluble[3][4] |
| Ketones | Acetone | Soluble |
| Alcohols | Methanol | Soluble in hot methanol[4] |
| Ethanol | Precipitates from[4] | |
| Amides | Dimethylformamide (DMF) | Soluble[4] |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble[3] |
| Alkanes | Hexane | Precipitates from[4] |
| Cyclohexane | Soluble | |
| Nitriles | Acetonitrile | Soluble |
| Aqueous | Water | Insoluble[3] |
It is important to note that while this compound is soluble in several solvents, its polymer, poly(this compound), exhibits a more restricted solubility, being soluble in aromatic hydrocarbons, halogenated hydrocarbons, and ketones, but resistant to acids, alkalis, and aliphatic hydrocarbons.[2]
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents (e.g., in g/100 mL or mol/L at specified temperatures). The absence of this data highlights the necessity for researchers to determine it experimentally based on their specific requirements. The following section provides a detailed protocol for this purpose.
Experimental Protocol for Determining the Solubility of this compound
The following protocol describes the widely accepted isothermal shake-flask method, followed by gravimetric analysis to determine the equilibrium solubility of this compound in a given organic solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps
-
Constant temperature orbital shaker or magnetic stirrer with a water bath
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum oven
-
Desiccator
Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature orbital shaker or a water bath on a magnetic stirrer set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check for the continued presence of undissolved solid.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish. This step is critical to remove any microscopic undissolved particles that could lead to an overestimation of the solubility.
-
-
Gravimetric Analysis:
-
Weigh the evaporation dish containing the filtered solution to determine the mass of the solution.
-
Carefully evaporate the solvent in a well-ventilated fume hood. For low-boiling point solvents, this can be done at room temperature or with gentle heating. For higher-boiling point solvents, a rotary evaporator or a gentle stream of an inert gas (e.g., nitrogen) can be used.
-
Once the majority of the solvent has evaporated, place the dish in a drying oven at a temperature below the melting point of this compound (64-66 °C) to remove any residual solvent.
-
Cool the dish in a desiccator to room temperature and weigh it.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
Data Calculation
The solubility can be calculated using the following formulas:
-
Mass of dissolved this compound (m_solute): m_solute = (Mass of dish + solute) - (Mass of empty dish)
-
Mass of solvent (m_solvent): m_solvent = (Mass of dish + solution) - (Mass of dish + solute)
-
Solubility in g/100 g of solvent: Solubility = (m_solute / m_solvent) * 100
-
Solubility in g/L of solvent (assuming solvent density is known): Volume of solvent (V_solvent) = m_solvent / density_solvent Solubility = m_solute / V_solvent
-
Solubility in mol/L (Molarity): Moles of solute = m_solute / Molar mass of this compound (193.24 g/mol ) Solubility = Moles of solute / V_solvent
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While qualitative data indicates that this compound is soluble in a variety of common organic solvents, a lack of specific quantitative data in the public domain necessitates experimental determination for applications requiring precise concentrations. The provided detailed protocol for the isothermal shake-flask method followed by gravimetric analysis offers a reliable means for researchers to obtain this critical data. An accurate understanding and determination of the solubility of this compound are paramount for its effective utilization in the development of advanced materials and technologies.
References
The Genesis of a Photoconductive Pioneer: An In-depth Technical Guide to the Discovery and Historical Development of 9-Vinylcarbazole
For Immediate Release
A comprehensive technical guide detailing the discovery and historical development of 9-vinylcarbazole (B74595) (NVK) and its renowned polymer, poly(N-vinylcarbazole) (PVK), is now available for researchers, scientists, and professionals in drug development and materials science. This whitepaper traces the journey of this significant monomer from its initial synthesis to its pivotal role in the advancement of organic electronics.
The discovery of this compound is credited to the pioneering work of German chemist Walter Reppe and his colleagues Ernst Keyssner and Eugen Dorrer at I.G. Farben in the 1930s. Their research into acetylene (B1199291) chemistry led to a U.S. patent in 1937, marking the official birth of this versatile compound. The subsequent polymerization of NVK to PVK unveiled a material with remarkable properties, most notably its photoconductivity, a discovery that paved the way for its use in early electrophotography and continues to influence the design of modern organic electronic devices.
This in-depth guide provides a chronological account of the key milestones in the development of this compound, detailed experimental protocols for its synthesis and polymerization, and a summary of the evolution of its applications.
Discovery and Early Synthesis: The Reppe Vinylation
The foundational method for synthesizing this compound, developed by Walter Reppe, involves the direct vinylation of carbazole (B46965) with acetylene under high pressure. This reaction, a cornerstone of "Reppe Chemistry," opened up new avenues for the utilization of acetylene in industrial chemical synthesis.
The historical development of this compound and its polymer is a testament to the enduring impact of fundamental chemical research on technological advancement.
Synthesis of this compound: From Classic to Contemporary Methods
The synthesis of this compound has evolved from the original high-pressure acetylene method to include several alternative routes that offer milder reaction conditions and improved yields.
Experimental Protocols for this compound Synthesis
This section provides detailed methodologies for key synthetic routes to this compound.
Protocol 1: Classical Reppe Synthesis (High-Pressure Acetylene Vinylation)
-
Reactants: Carbazole, Acetylene, Potassium Hydroxide (B78521) (catalyst), Organic Solvent (e.g., N-methylpyrrolidone, dioxane).
-
Apparatus: High-pressure autoclave equipped with a stirrer and heating system.
-
Procedure:
-
A suspension of carbazole and potassium hydroxide in the chosen solvent is charged into the autoclave.
-
The autoclave is sealed and purged with nitrogen.
-
Acetylene is introduced into the autoclave to the desired pressure.
-
The mixture is heated to the reaction temperature and stirred for the specified duration.
-
After cooling and venting the excess acetylene, the reaction mixture is filtered to remove the catalyst.
-
The solvent is removed under reduced pressure, and the crude this compound is purified by recrystallization or distillation.
-
Protocol 2: Transvinylation using Vinyl Acetate
-
Reactants: Carbazole, Vinyl Acetate, Palladium or Iridium-based catalyst, Base (e.g., sodium carbonate).
-
Apparatus: Round-bottom flask with a reflux condenser, magnetic stirrer, and heating mantle.
-
Procedure:
-
Carbazole, vinyl acetate, the catalyst, and the base are combined in the round-bottom flask.
-
The mixture is heated to reflux and stirred for the required reaction time.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solid catalyst is removed by filtration.
-
The excess vinyl acetate is removed by distillation.
-
The resulting crude product is purified by column chromatography or recrystallization.
-
Summary of this compound Synthesis Conditions
| Method | Catalyst | Solvent | Temperature (°C) | Pressure | Yield (%) |
| Reppe Synthesis | KOH, NaOH, or their metal salts | Dioxane, THF, NMP | 120-200 | 10-25 atm | 80-95 |
| Transvinylation | Palladium (II) acetate, Iridium complexes | Toluene, Dioxane | 80-120 | Atmospheric | 70-90 |
| Reaction with Vinyl Ether | Mercury (II) salts | Dioxane | 80-100 | Atmospheric | 60-80 |
The Polymerization of this compound: Crafting a Photoconductive Polymer
The utility of this compound is fully realized through its polymerization to poly(N-vinylcarbazole) (PVK). The methods of polymerization have evolved significantly, allowing for greater control over the polymer's properties.
Key Polymerization Techniques and Their Protocols
Protocol 3: Free-Radical Polymerization
-
Monomer: this compound
-
Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).
-
Solvent: Toluene, Benzene, or Dioxane.
-
Procedure:
-
This compound is dissolved in the solvent in a reaction flask.
-
The initiator is added to the solution.
-
The flask is purged with an inert gas (e.g., nitrogen or argon) and heated to the desired temperature (typically 60-80 °C).
-
The polymerization is allowed to proceed for several hours.
-
The resulting polymer is isolated by precipitation into a non-solvent such as methanol (B129727), filtered, and dried under vacuum.
-
Protocol 4: Cationic Polymerization
-
Monomer: this compound
-
Initiator: Lewis acids (e.g., BF₃·OEt₂, SnCl₄) or protic acids (e.g., H₂SO₄).
-
Solvent: Dichloromethane or Nitrobenzene.
-
Procedure:
-
A solution of this compound in the solvent is cooled to a low temperature (e.g., 0 °C or below).
-
The initiator is added dropwise to the stirred solution.
-
The polymerization is typically very rapid.
-
The reaction is quenched by the addition of a small amount of methanol or ammonia.
-
The polymer is precipitated in methanol, filtered, and dried.
-
Protocol 5: Controlled Radical Polymerization (ATRP Example)
-
Monomer: this compound
-
Initiator: An alkyl halide (e.g., ethyl α-bromoisobutyrate).
-
Catalyst System: A copper(I) halide (e.g., CuBr) and a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA).
-
Solvent: Toluene or Anisole.
-
Procedure:
-
The monomer, initiator, and solvent are placed in a Schlenk flask.
-
The catalyst and ligand are added, and the flask is subjected to several freeze-pump-thaw cycles to remove oxygen.
-
The flask is backfilled with an inert gas and placed in a thermostated oil bath to initiate polymerization.
-
Samples are taken periodically to monitor conversion and molecular weight evolution.
-
The polymerization is quenched by exposing the reaction mixture to air.
-
The copper catalyst is removed by passing the polymer solution through a column of neutral alumina.
-
The polymer is isolated by precipitation in methanol.
-
Comparative Data for PVK Polymerization Methods
| Polymerization Method | Typical Initiator(s) | Solvent(s) | Temperature (°C) | Molecular Weight Control | Polydispersity Index (PDI) |
| Free-Radical | AIBN, BPO | Toluene, Benzene | 60-80 | Poor | > 2.0 |
| Cationic | BF₃·OEt₂, SnCl₄ | CH₂Cl₂, Nitrobenzene | -78 to 25 | Moderate | 1.5 - 2.5 |
| ATRP | Ethyl α-bromoisobutyrate/CuBr/PMDETA | Toluene, Anisole | 60-110 | Good | 1.1 - 1.5 |
| RAFT | Dithioesters, Trithiocarbonates | Dioxane, Toluene | 60-100 | Excellent | < 1.2 |
The journey of this compound from its discovery in the early 20th century to its current status as a key component in advanced materials is a compelling narrative of scientific innovation. This guide provides a foundational understanding for researchers and professionals seeking to leverage the unique properties of this remarkable molecule in their own work.
Health and Safety Considerations for Handling 9-Vinylcarbazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety considerations associated with the handling of 9-Vinylcarbazole (B74595) (NVC). It is intended to equip researchers, scientists, and professionals in drug development with the necessary information to manage this chemical safely in a laboratory and manufacturing environment.
Chemical and Physical Properties
This compound is a monomer used in the production of poly(vinylcarbazole) (PVK), a conductive polymer with applications in optoelectronic devices.[1][2][3] It is a slightly brown or off-white crystalline solid.[2][4][5]
| Property | Value |
| CAS Number | 1484-13-5[6] |
| Molecular Formula | C14H11N[6] |
| Molar Mass | 193.24 g/mol [7] |
| Melting Point | 60-66 °C[6] |
| Boiling Point | 154-155 °C at 3 mmHg[2] |
| Solubility | Insoluble in water. Soluble in organic solvents such as acetone, alcohol, chloroform, cyclohexane, hexane, and THF.[2][8][9] |
Toxicological Data and Health Hazards
This compound is classified as a hazardous chemical.[5] It is fatal if swallowed and harmful in contact with skin.[5] It also causes skin irritation and may cause an allergic skin reaction.[7] Furthermore, it is suspected of causing genetic defects.[7]
| Hazard Classification | GHS Category |
| Acute Toxicity, Oral | Category 2[5] |
| Acute Toxicity, Dermal | Category 4[5] |
| Skin Corrosion/Irritation | Category 2[5] |
| Skin Sensitization | Category 1[5] |
| Germ Cell Mutagenicity | Category 2[5] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1[7] |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1[7] |
A review of N-vinyl compounds indicated that genotoxicity was observed for this compound.[10] The International Agency for Research on Cancer (IARC) has not classified this compound, but its parent compound, carbazole (B46965), is not classifiable as to its carcinogenicity to humans (Group 3).[11]
Occupational Exposure and Handling Procedures
Currently, there are no established occupational exposure limits for this compound by major regulatory bodies.[4][8] Therefore, it is crucial to handle this substance with a high degree of caution.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][12]
-
Emergency eyewash stations and safety showers should be readily accessible.[5]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4][5]
-
Respiratory Protection: If engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]
General Hygiene Practices
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[5]
-
Contaminated work clothing should not be allowed out of the workplace.[5]
Experimental Protocols for Hazard Assessment
Detailed methodologies for assessing the health hazards of chemicals like this compound are outlined in various OECD (Organisation for Economic Co-operation and Development) guidelines. Researchers should refer to these standardized protocols for conducting toxicological studies.
Example Experimental Workflow for Assessing Skin Sensitization:
Caption: Workflow for a typical in vivo skin sensitization study.
First-Aid Measures
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[5]
-
If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[5]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical attention if you feel unwell.[4]
Storage and Disposal
-
Storage: Store in a dry, cool, and well-ventilated place.[4] Keep the container tightly closed and store locked up.[5] Incompatible with strong oxidizing agents and strong acids.[4][8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, or national legislation.[13]
Environmental Hazards
This compound is very toxic to aquatic life with long-lasting effects.[5][7] It should not be released into the environment.[4]
Logical Relationship of Hazard Information:
Caption: Interrelationship of this compound hazards and safety measures.
This guide is intended as a summary of the available health and safety information. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and other relevant safety literature.[4][5][14] Always consult the SDS before handling any chemical.
References
- 1. Application research of 9-vinylcarbazole_Chemicalbook [chemicalbook.com]
- 2. This compound | 1484-13-5 [chemicalbook.com]
- 3. 9-Vinyl carbazole | 1484-13-5 | FV06367 | Biosynth [biosynth.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. N-Vinylcarbazole - Wikipedia [en.wikipedia.org]
- 7. N-Vinylcarbazole | C14H11N | CID 15143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. polymersource.ca [polymersource.ca]
- 10. N-vinyl compounds: studies on metabolism, genotoxicity, carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbazole - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1484-13-5 Name: this compound [xixisys.com]
- 13. downloads.ossila.com [downloads.ossila.com]
- 14. chemimpex.com [chemimpex.com]
A Technical Guide to the Thermal Stability and Degradation of 9-Vinylcarbazole and its Polymer
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and degradation pathways of 9-Vinylcarbazole (9-VC) and its widely used polymer, Poly(this compound) (PVK). Understanding these thermal properties is critical for the application of these materials in advanced technologies such as organic light-emitting diodes (OLEDs), photovoltaics, and drug delivery systems, where thermal resilience directly impacts performance and longevity.[1][2]
Thermal Properties of this compound (Monomer)
This compound is a crystalline solid that serves as the monomer for the production of PVK.[1] Its intrinsic thermal properties are the foundation for the stability of the resulting polymer. Key thermal data for the 9-VC monomer are summarized below.
Table 1: Thermal Properties of this compound Monomer
| Property | Value | Reference(s) |
| Melting Point | 60-65 °C | [1] |
| Boiling Point | 154-155 °C (at 3 mmHg) | [1] |
The vinyl group on the carbazole (B46965) moiety provides a reactive site for polymerization, a process that significantly enhances its thermal stability, leading to the formation of the high-performance polymer PVK.
Thermal Stability and Properties of Poly(this compound) (PVK)
Poly(this compound) is a thermoplastic polymer renowned for its high thermal stability, chemical resistance, and valuable optoelectronic properties.[2] It can be utilized at temperatures up to 160-170 °C, making it suitable for applications that involve thermal stress.
One of the defining characteristics of PVK is its high glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Various studies report a Tg for PVK in the range of 200 °C to 238 °C, indicating its ability to maintain structural integrity at elevated temperatures.[3][4][5] The thermal degradation of PVK, as measured by thermogravimetric analysis (TGA), typically begins at temperatures well above 300 °C.
Table 2: Quantitative Thermal Degradation Data for Poly(this compound) (PVK)
| Material | Onset Decomposition Temp. (Tonset) | Temperature at Max. Decomposition Rate | Key Findings | Reference(s) |
| Neat PVK | ~380 °C | ~455 °C | Complete gasification with zero residue in an inert atmosphere. | [6] |
| Neat PVK | > 460 °C | Not Specified | Synthesized high molar mass PVK showed exceptional thermal stability. | [3][5] |
| PVK-Polystyrene Composite (PVK-30) | ~320 °C | ~420 °C | Blending with polystyrene slightly reduces thermal stability compared to neat PVK. | [4] |
| PVK-Polystyrene Composite (PVK-50) | ~320 °C | ~420 °C | Degradation pattern is similar to the PVK-30 composite. | [4] |
Degradation Mechanism of PVK
The thermal degradation of Poly(this compound) is a complex process that occurs in multiple stages. Under an inert atmosphere (pyrolysis), the mechanism primarily involves the scission of the polymer backbone and the detachment of the carbazole side groups.
-
Initial Stage: The first phase of weight loss, often observed at lower temperatures (150-320 °C), is typically attributed to the volatilization of trapped solvents, moisture, or unreacted low-molecular-weight oligomers.[4]
-
Main Degradation Stage: The primary degradation occurs at higher temperatures (>350 °C), involving the random scission of the C-C bonds in the polymer backbone.[4] This process breaks the long polymer chains into smaller, more volatile fragments.
-
Side-Chain Degradation: Concurrently, the C-N bond connecting the carbazole side group to the polymer backbone can cleave. This releases carbazole and its derivatives.
-
Char Formation: At very high temperatures, the remaining material can undergo further reactions to form a stable carbonaceous char.
The degradation products consist mainly of aromatic hydrocarbons and nitrogen-containing compounds originating from the carbazole units.
Experimental Analysis of Thermal Stability
The thermal properties of this compound and PVK are primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere.[7][8] It provides critical data on decomposition temperatures, the amount of volatile components, and the quantity of inorganic residue.[8]
Generic Experimental Protocol for TGA of PVK:
-
Instrument Calibration: Calibrate the TGA instrument's mass and temperature sensors using certified reference materials.[9]
-
Sample Preparation: Place a small amount of the PVK sample (typically 5–10 mg) into a clean, pre-weighed TGA crucible (e.g., alumina (B75360) or platinum).[10] A smaller sample size minimizes thermal gradients and ensures accurate measurements.[10]
-
Atmosphere Control: Purge the furnace and balance with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20–50 mL/min) to prevent oxidative degradation.[6][10]
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant linear heating rate, typically 10 or 20 °C/min.[7][11]
-
Data Acquisition: Continuously record the sample mass as a function of temperature. The resulting TGA curve plots percent weight loss versus temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps identify the temperatures of maximum decomposition.[10]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).
Generic Experimental Protocol for DSC of PVK:
-
Sample Preparation: Accurately weigh a small sample of PVK (typically 5–10 mg) and seal it in an aluminum DSC pan.
-
Heating and Cooling Program: Place the sample pan and an empty reference pan into the DSC cell. Subject the sample to a controlled thermal cycle, for example:
-
Heat from ambient to a temperature above the expected Tg (e.g., 250 °C) at a rate of 10 °C/min to erase the polymer's thermal history.
-
Cool the sample back to ambient temperature.
-
Perform a second heating scan at the same rate. The Tg is determined from the inflection point in the heat flow curve during the second heating scan.[11]
-
-
Atmosphere: Conduct the measurement under a continuous flow of inert gas (e.g., nitrogen).[11]
Conclusion
Both this compound and its polymer, Poly(this compound), exhibit notable thermal stability. PVK, in particular, is a high-performance material capable of withstanding significant thermal stress, as evidenced by its high glass transition temperature and decomposition temperatures typically exceeding 350 °C. Its degradation primarily occurs via main-chain and side-chain scission at elevated temperatures. The standardized experimental protocols outlined, centered on TGA and DSC, are essential for accurately characterizing these properties, ensuring material quality, and predicting performance in demanding research and industrial applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. Plastics & Polymer Lab - Thermal Gravimetric Analysis (TGA) [plasticslab.com]
- 9. Mastering TGA Crucible Analysis for Polymer Thermal Stability [redthermo.com]
- 10. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 11. Thermal and structural studies of poly (vinyl alcohol) and hydroxypropyl cellulose blends [scirp.org]
- 12. azom.com [azom.com]
An In-depth Technical Guide to the Electronic and Optical Properties of 9-Vinylcarbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Vinylcarbazole (9VK) is an aromatic heterocyclic organic compound that serves as a crucial monomer for the synthesis of poly(this compound) (PVK), a well-known hole-transporting and photoconductive polymer.[1] The unique electronic and optical properties of both the monomer and the resulting polymer have positioned them as key materials in the field of organic electronics, with applications ranging from organic light-emitting diodes (OLEDs) and solar cells to photoreceptors.[1] This technical guide provides a comprehensive overview of the core electronic and optical properties of this compound and its polymer, PVK, including detailed experimental protocols for their characterization and a summary of key quantitative data. While the primary applications of 9VK and PVK are in materials science, their derivatives are also being explored for biomedical applications, such as in drug delivery systems.
Core Electronic and Optical Properties
The electronic and optical properties of this compound and its polymer are fundamentally derived from the carbazole (B46965) moiety, a nitrogen-containing aromatic heterocycle. This structure imparts excellent hole-transporting capabilities and thermal stability.[2] Polymerization of the vinyl group leads to the formation of PVK, a high-molecular-weight polymer with distinct characteristics compared to its monomeric precursor.
Data Presentation: A Comparative Analysis
The following tables summarize the key electronic and optical properties of this compound (monomer) and poly(this compound) (polymer) for easy comparison.
Table 1: Electronic Properties
| Property | This compound (Monomer) | Poly(this compound) (PVK) |
| HOMO Energy Level (eV) | -5.83 (estimated from cyclic voltammetry)[3] | -5.8[4] |
| LUMO Energy Level (eV) | -2.99 (estimated from cyclic voltammetry and optical band gap)[3] | -2.2[4] |
| Ionization Potential (eV) | ~5.1[3] | Not widely reported |
| Electron Affinity (eV) | ~2.5[3] | Not widely reported |
Table 2: Optical Properties
| Property | This compound (Monomer) | Poly(this compound) (PVK) |
| UV-Vis Absorption Peaks (nm) | ~260, 290, 330, 343 | ~260, 295, 332, 345[5] |
| Molar Extinction Coefficient (ε) | High in the UV region | Not applicable (reported for monomer) |
| Photoluminescence Emission Maximum (nm) | ~360-380 | ~360-480 (broad excimer emission)[6][7] |
| Fluorescence Quantum Yield (Φ) | ~0.60 (in solution)[8] | Varies with molecular weight and environment |
| Optical Band Gap (eV) | ~3.5 | ~3.5[1] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of this compound and Poly(this compound) are provided below.
Synthesis and Purification of this compound
Objective: To synthesize this compound from carbazole and acetylene (B1199291).
Materials:
-
Carbazole
-
Potassium hydroxide (B78521) (KOH)
-
N-methylpyrrolidone (NMP)
-
Acetylene gas
-
Hexane
Procedure:
-
In a pressure-resistant glass vessel, combine carbazole (2 g) and potassium hydroxide (0.04 g) in N-methylpyrrolidone (10 ml).
-
Heat the mixture to 80°C and stir for 30 minutes to facilitate the formation of the potassium salt of carbazole.
-
Introduce acetylene gas into the vessel and increase the temperature to 160°C.
-
Maintain the reaction under normal pressure for 2.5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Purify the crude product by recrystallization from methanol to obtain crystalline this compound.
Synthesis and Purification of Poly(this compound)
Objective: To polymerize this compound via free radical polymerization and purify the resulting polymer.
Materials:
-
This compound (monomer)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)
-
Toluene (B28343) (solvent)
-
Methanol (non-solvent)
Procedure:
-
Dissolve this compound monomer in toluene in a reaction flask.
-
Add AIBN as the free radical initiator.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature suitable for AIBN decomposition (typically around 60-70°C).
-
Allow the polymerization to proceed for a specified time to achieve the desired molecular weight.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Filter the precipitated poly(this compound).
-
To further purify the polymer and remove any unreacted monomer, re-dissolve the polymer in a minimal amount of a good solvent like chloroform and re-precipitate it in hot methanol.[2]
-
Collect the purified polymer by filtration and dry it under vacuum.
Characterization Protocols
Objective: To determine the HOMO and LUMO energy levels of this compound.
Instrumentation: A potentiostat with a three-electrode cell setup (working electrode, reference electrode, and counter electrode).
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate).
-
Use a standard three-electrode setup: a glassy carbon or platinum working electrode, a platinum wire counter electrode, and an Ag/AgCl or saturated calomel (B162337) reference electrode.
-
Record the cyclic voltammogram by scanning the potential towards positive values to observe the oxidation peak and then reversing the scan.
-
The onset potential of the first oxidation peak can be used to estimate the HOMO energy level using the following equation: EHOMO = - (Eox, onset - E1/2, Fc/Fc+ + 4.8) eV, where E1/2, Fc/Fc+ is the half-wave potential of the ferrocene/ferrocenium redox couple used as an internal standard.
-
The LUMO energy level can be estimated from the HOMO level and the optical band gap (Eg) obtained from UV-Vis spectroscopy: ELUMO = EHOMO + Eg.
Objective: To determine the absorption spectrum and optical band gap of this compound and PVK.
Instrumentation: A UV-Vis spectrophotometer.
Procedure for Solution-State Measurement (9VK):
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane (B81311) or ethanol).
-
Use a quartz cuvette to hold the sample and the solvent blank.
-
Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
The absorption maxima (λmax) provide information about the electronic transitions.
Procedure for Thin-Film Measurement (PVK):
-
Prepare a thin film of PVK on a quartz substrate by spin-coating a solution of PVK in a suitable solvent (e.g., chloroform or toluene).
-
Anneal the film to remove any residual solvent.
-
Record the absorption spectrum of the thin film.
-
The optical band gap (Eg) can be determined from the onset of the absorption edge using a Tauc plot.
Objective: To measure the photoluminescence spectrum and quantum yield of this compound.
Instrumentation: A spectrofluorometer.
Procedure:
-
Prepare a dilute solution of this compound in a suitable solvent.
-
Excite the sample at a wavelength where it absorbs strongly (determined from the UV-Vis spectrum).
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
The wavelength of maximum emission intensity (λem) is a key characteristic.
-
The fluorescence quantum yield (Φ) can be determined relative to a standard with a known quantum yield (e.g., quinine (B1679958) sulfate) using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2), where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Mandatory Visualizations
Experimental Workflow for Characterization of this compound and PVK
Caption: Workflow for the synthesis, purification, and characterization of this compound and PVK.
Fabrication Workflow for a PVK-Based Organic Light-Emitting Diode (OLED)
Caption: Step-by-step workflow for the fabrication of a PVK-based OLED.
References
Methodological & Application
Synthesis of Poly(9-vinylcarbazole) for Organic Electronics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of poly(9-vinylcarbazole) (PVK), a versatile polymer widely utilized in the field of organic electronics due to its excellent hole-transporting properties, high thermal stability, and photoconductivity.[1][2][3] This document outlines common polymerization techniques, including free-radical, cationic, and reversible addition-fragmentation chain-transfer (RAFT) polymerization, and their influence on the resulting polymer characteristics. Furthermore, it details the application of PVK in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), offering insights into device fabrication and performance.
Overview of Poly(this compound)
Poly(this compound) is a thermoplastic polymer produced from the monomer this compound.[3] Its carbazole (B46965) side groups facilitate hole transport, making it a crucial component in various organic electronic devices.[1][2] The choice of polymerization method significantly impacts the molecular weight (Mw), polydispersity index (PDI), and, consequently, the performance of the final device.
Polymerization Methods: A Comparative Summary
The selection of a suitable polymerization technique is critical for tailoring the properties of PVK for specific applications. The following table summarizes the key characteristics of PVK synthesized via different methods.
| Polymerization Method | Typical Initiator/Catalyst | Typical Molecular Weight (Mw) | Polydispersity Index (PDI) | Key Advantages | Key Disadvantages |
| Free-Radical Polymerization | Azobisisobutyronitrile (AIBN), Benzoyl Peroxide | High (e.g., ~1,100,000 g/mol )[4] | Broad (typically > 2) | Simple, robust, high yield | Poor control over Mw and PDI |
| Cationic Polymerization | Protic acids (e.g., HCl), Lewis acids | Variable, can achieve high Mw | Can be broad or narrow depending on conditions | Can produce stereoregular polymers | Sensitive to impurities, side reactions |
| RAFT Polymerization | AIBN (initiator) + RAFT agent (e.g., trithiocarbonates) | Controlled, predictable | Narrow (typically < 1.5)[5][6] | Excellent control over Mw, PDI, and architecture | Requires synthesis of RAFT agent, more complex |
Experimental Protocols
Free-Radical Polymerization of this compound
This protocol describes a standard free-radical polymerization using AIBN as the initiator.
Materials:
-
This compound (NVC) monomer
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Hexane
Procedure:
-
Purify the NVC monomer by recrystallization from a mixture of methanol and hexane.
-
In a Schlenk flask, dissolve the purified NVC monomer in anhydrous toluene.
-
Add AIBN (typically 1-2 mol% with respect to the monomer) to the solution.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 60-80 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 24 hours.
-
After cooling to room temperature, precipitate the polymer by pouring the solution into a large excess of methanol.
-
Filter the white precipitate and wash it thoroughly with methanol to remove any unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at 60 °C overnight.
Characterization: The resulting polymer can be characterized by size exclusion chromatography (SEC) to determine its molecular weight and PDI. A typical free-radical polymerization of NVC can yield PVK with a high molecular weight (Mw ≈ 1,080,000 g/mol ) and a broad PDI of approximately 1.7.[7]
Cationic Polymerization of this compound
This protocol outlines a general procedure for the cationic polymerization of NVC.
Materials:
-
This compound (NVC) monomer
-
Anhydrous dichloromethane (B109758) (DCM)
-
Initiator (e.g., boron trifluoride etherate, BF₃·OEt₂)
-
Methanol
Procedure:
-
Purify the NVC monomer and dry the solvent (DCM) thoroughly.
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the NVC monomer in anhydrous DCM.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the initiator (e.g., BF₃·OEt₂) dropwise to the stirred solution. The concentration of the initiator will affect the molecular weight of the resulting polymer.
-
Allow the reaction to proceed for the desired time (typically a few hours).
-
Quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer in a large volume of methanol.
-
Filter, wash with methanol, and dry the polymer under vacuum.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization of this compound
This protocol provides a method for the controlled polymerization of NVC using a trithiocarbonate (B1256668) RAFT agent.
Materials:
-
This compound (NVC) monomer
-
AIBN (initiator)
-
Trithiocarbonate RAFT agent (e.g., S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate)
-
Anhydrous 1,4-dioxane
-
Methanol
Procedure:
-
Purify the NVC monomer and AIBN. Synthesize the RAFT agent according to literature procedures.
-
In a Schlenk tube, combine the NVC monomer, RAFT agent, and AIBN in anhydrous 1,4-dioxane. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 70 °C) for the specified reaction time.
-
Quench the polymerization by rapid cooling in an ice bath and exposure to air.
-
Precipitate the polymer in cold methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum.
Application in Organic Electronic Devices
Organic Light-Emitting Diodes (OLEDs)
PVK is commonly used as a hole-transporting layer (HTL) or as a host material for emissive dopants in OLEDs.[2] A typical multilayer OLED structure incorporating PVK is as follows:
-
Anode: Indium Tin Oxide (ITO)
-
Hole Injection Layer (HIL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)
-
Hole Transport Layer (HTL): Poly(this compound) (PVK)
-
Emissive Layer (EML): A fluorescent or phosphorescent dye doped into a host material (or PVK itself can be the host)
-
Electron Transport Layer (ETL): e.g., Tris(8-hydroxyquinolinato)aluminum (Alq₃)
-
Cathode: A low work function metal, such as Calcium/Aluminum (Ca/Al) or Lithium Fluoride/Aluminum (LiF/Al)
Fabrication Protocol Outline:
-
Clean the ITO-coated glass substrate sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath.
-
Treat the ITO surface with UV-ozone or oxygen plasma to improve its work function.
-
Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal.
-
Spin-coat a solution of PVK in a suitable solvent (e.g., chlorobenzene) on top of the PEDOT:PSS layer and anneal.
-
Deposit the emissive layer, electron transport layer, and cathode sequentially via thermal evaporation in a high-vacuum chamber.
The performance of PVK-based OLEDs is influenced by the molecular weight of the PVK. For instance, blue-emitting OLEDs have been fabricated with a maximum luminance of 13800 Cd/m² and a maximum external quantum efficiency (EQE) of 1.98%.
Perovskite Solar Cells (PSCs)
In inverted p-i-n PSCs, PVK can be employed as the HTL.[8] A common device architecture is:
-
Substrate: Glass/ITO
-
Hole Transport Layer (HTL): Poly(this compound) (PVK), often doped with other materials like N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine (NPB) to improve performance.[8]
-
Perovskite Absorber Layer: e.g., Methylammonium lead iodide (CH₃NH₃PbI₃)
-
Electron Transport Layer (ETL): e.g., Phenyl-C₆₁-butyric acid methyl ester (PCBM)
-
Cathode: e.g., Silver (Ag)
Fabrication Protocol Outline:
-
Clean the ITO-coated glass substrate.
-
Spin-coat the PVK solution (with or without dopants) onto the ITO substrate and anneal.
-
Deposit the perovskite precursor solution via spin-coating, followed by an anti-solvent dripping step and thermal annealing to form the crystalline perovskite layer.
-
Spin-coat the ETL material on top of the perovskite layer.
-
Deposit the metal cathode via thermal evaporation.
The use of PVK as an HTL in perovskite solar cells has shown promising results, with power conversion efficiencies (PCEs) being significantly enhanced.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. 聚(9-乙烯基咔唑) average Mw ~1,100,000, powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. polymersource.ca [polymersource.ca]
- 8. Highly Efficient Perovskite Solar Cell Based on PVK Hole Transport Layer | MDPI [mdpi.com]
Application Notes and Protocols for 9-Vinylcarbazole as a Hole-Transporting Material in OLEDs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 9-Vinylcarbazole (B74595) (NVK) as a precursor to the hole-transporting material, Poly(this compound) (PVK), in the fabrication of Organic Light-Emitting Diodes (OLEDs). Detailed protocols for the synthesis of PVK and the fabrication of OLED devices are presented, along with key performance data and visualizations to aid in experimental design and execution.
Introduction to this compound and Poly(this compound)
This compound is a critical monomer used in polymer science and organic electronics.[1] Its polymerization leads to Poly(this compound) (PVK), a well-known p-type thermoplastic π-conjugated semiconducting polymer.[2] PVK is widely utilized as a hole-transporting and electron-blocking layer in OLEDs due to its high thermal and chemical stability, large hole mobility, solution processability, and hydrophobicity.[2] The electrical conduction in PVK is understood to be governed by field-assisted and temperature-activated hopping processes.[2] The versatility and favorable electronic properties of PVK make it a foundational material in the development of efficient and stable OLEDs.[1]
Data Presentation: Properties and Performance
The following tables summarize the key physical and electronic properties of PVK and the performance of OLED devices incorporating PVK as a hole-transporting layer.
Table 1: Physical and Electronic Properties of Poly(this compound) (PVK)
| Property | Value | References |
| Chemical Formula | (C₁₄H₁₁N)n | [2] |
| CAS Number | 25067-59-8 | [2] |
| HOMO Level | -5.8 eV | [2] |
| LUMO Level | -2.2 eV | [2] |
| Hole Mobility | ~10⁻⁶ cm²/V·s | [3] |
| Solubility | Soluble in THF, o-xylene, chloroform (B151607), chlorobenzene, and dichlorobenzene | [2] |
| Glass Transition Temperature (Tg) | 200–250 °C | [4] |
Table 2: Performance of OLEDs Utilizing PVK as a Hole-Transporting Layer
| Device Structure | Turn-on Voltage (V) | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Maximum External Quantum Efficiency (EQE) (%) | References |
| ITO/PEDOT:PSS/PVK/Alq₃/Al | 7 ± 0.1 | - | - | - | [5] |
| ITO/PEDOT:PSS/CdSe-PVK/Alq₃/Al | 5.7 ± 0.1 | - | - | - | [5] |
| ITO/PEDOT:PSS/Znq₂:PVK/Al (annealed) | - | 219 | 0.26 | - | [6] |
| ITO/PEDOT:PSS/LEL/TPBi/Liq/Ag | - | - | ~13-21 | - | [7] |
| ITO/PHF/Al | 23.0 | - | - | - | [8] |
| ITO/PHF:rubrene/Al | - | - | - | - | [8] |
Experimental Protocols
Synthesis of Poly(this compound) (PVK) via Cationic Polymerization
This protocol describes the synthesis of PVK from the this compound monomer using a cationic polymerization method.[9]
Materials:
-
This compound (NVK)
-
Dichloromethane (B109758) (DCM), dry
-
Boron trifluoride diethyl etherate solution (BF₃·OEt₂) in DCM (0.05 v/v)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1 g of this compound (5 mmol) in 50 mL of dry dichloromethane.
-
Place the flask in an ice bath and stir the solution under an inert atmosphere.
-
Add 1.0 mL of the boron trifluoride diethyl etherate solution in dichloromethane to the reaction mixture.
-
Continue the reaction for 10 minutes at 0 °C.
-
Quench the polymerization by adding methanol.
-
Precipitate the resulting polymer in methanol.
-
Isolate the polymer by vacuum filtration, yielding a light-yellow solid.
Purification: The synthesized PVK can be further purified by dissolving it in a suitable solvent like chloroform and re-precipitating it in a non-solvent such as cold acetone (B3395972). This process should be repeated several times to ensure high purity.[10]
Fabrication of a PVK-based OLED Device
This protocol outlines the fabrication of a standard OLED device using PVK as the hole-transporting layer via spin-coating.
Materials and Equipment:
-
Pre-patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Poly(this compound) (PVK) solution in a suitable solvent (e.g., chloroform at 10 g/L)
-
Emissive layer (EML) material solution
-
Electron transport layer (ETL) material (e.g., TPBi)
-
Cathode material (e.g., LiF/Al)
-
Deionized water, isopropanol (B130326), acetone
-
Hellmanex III or similar detergent
-
Ultrasonic bath
-
Spin coater
-
Hotplate
-
Glovebox with an integrated thermal evaporator
-
Encapsulation materials (e.g., epoxy and glass coverslips)
Procedure:
Step 1: Substrate Cleaning
-
Immerse the ITO substrates in a cleaning beaker with a solution of Hellmanex III in deionized water.
-
Sonicate in an ultrasonic bath for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Sonicate in isopropanol for 15 minutes.
-
Sonicate in acetone for 15 minutes.
-
Dry the substrates using a stream of compressed nitrogen.
-
Treat the substrates with UV-ozone for 1 minute to improve the work function of the ITO and remove any residual organic contaminants.[5]
Step 2: Deposition of the Hole Injection Layer (HIL)
-
Filter the PEDOT:PSS solution through a 0.45 µm PES filter.
-
Transfer the cleaned substrates to a spin coater.
-
Spin coat the PEDOT:PSS solution at 5000 rpm for 30 seconds to achieve a film thickness of 30-40 nm.[11]
-
Anneal the substrates on a hotplate at 150°C for 5 minutes.[11]
Step 3: Deposition of the Hole-Transporting Layer (HTL)
-
Prepare a solution of PVK in a suitable solvent (e.g., 10 g/L in chloroform).[9]
-
Ensure the solution is fully dissolved by stirring for several hours.
-
Inside a nitrogen-filled glovebox, spin coat the PVK solution onto the PEDOT:PSS layer. A typical spin-coating condition is 5000 rpm for 60 seconds.[5]
-
Anneal the substrate at 85°C for 15 minutes to remove residual solvent.[5]
Step 4: Deposition of the Emissive Layer (EML)
-
Prepare the emissive layer solution.
-
Spin coat the EML solution on top of the PVK layer.
-
Anneal the substrate as required for the specific EML material.
Step 5: Deposition of the Electron-Transporting Layer (ETL) and Cathode
-
Transfer the substrates to a thermal evaporator inside the glovebox.
-
Deposit the ETL (e.g., 20 nm of TPBi) by thermal evaporation.[7]
-
Deposit the cathode, typically a bilayer of a low work function metal and a capping layer (e.g., 2 nm of LiF followed by 100 nm of Al), through a shadow mask to define the active area.[7]
Step 6: Encapsulation
-
To protect the device from atmospheric moisture and oxygen, encapsulate it using a UV-curable epoxy and a glass coverslip inside the glovebox.
Visualizations
Caption: Workflow for the synthesis of Poly(this compound) via cationic polymerization.
Caption: Step-by-step workflow for the fabrication of a PVK-based OLED.
Caption: Hole transport pathway in a PVK-based OLED device.
References
- 1. nbinno.com [nbinno.com]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of thermal annealing on an emissive layer containing a blend of a small molecule and polymer as host for application in OLEDs - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06271F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Enhancing Blue Emission in Poly(N‑vinylcarbazole): Synthesis, Functionalization with Anthracene, and Mitigation of Aggregation-Caused Quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Star Poly(N-vinylcarbazole) by Microwave-Assisted Reversible Addition-Fragmentation Chain Transfer Polymerization (RAFT) [mdpi.com]
- 11. ossila.com [ossila.com]
Application Notes and Protocols for the Preparation of 9-Vinylcarbazole-Based Copolymers
Audience: Researchers, scientists, and drug development professionals.
Introduction: 9-Vinylcarbazole (NVC) is a versatile monomer used in the synthesis of poly(this compound) (PVK) and its copolymers.[1][2] PVK is a well-known p-type thermoplastic polymer with high thermal stability and unique optical and electronic properties, including photoconductivity and hole-transporting capabilities.[3][4] These characteristics make NVC-based copolymers highly valuable in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs), photovoltaic devices, and photorefractive materials.[1][3][5][6]
For professionals in drug development, NVC-based copolymers, particularly amphiphilic block copolymers, offer potential as carriers for drug delivery systems due to their biocompatibility and ability to self-assemble into structures like micelles and hydrogels.[6][7][8] The ability to precisely control the copolymer architecture and molecular weight is crucial for tailoring their properties for specific applications. This document provides an overview of key polymerization techniques and detailed protocols for the synthesis of NVC-based copolymers.
Logical Workflow for Copolymer Synthesis
The general process for synthesizing this compound-based copolymers involves several key stages, from reagent preparation to the final characterization of the polymer. The choice of polymerization technique is critical as it dictates the architecture and properties of the resulting copolymer.
Caption: General experimental workflow for NVC-copolymer synthesis.
Method 1: Free Radical Copolymerization
Free radical polymerization is a common and straightforward method for producing NVC-based copolymers.[6][9] This technique typically involves an initiator that generates free radicals, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to initiate the polymerization of vinyl monomers.[10]
Experimental Protocol: Radical Copolymerization of NVC with Styrene
This protocol is adapted from the synthesis of NVC-styrene copolymers.[11]
-
Reagent Preparation :
-
Purify NVC by recrystallization from methanol.
-
Purify styrene by washing with aqueous NaOH solution to remove inhibitors, followed by distillation under reduced pressure.
-
Recrystallize the initiator, benzoyl peroxide (BPO), from a suitable solvent like chloroform/methanol.
-
-
Reaction Setup :
-
Place the desired molar ratios of NVC, styrene, and BPO (typically 1-2 mol% relative to monomers) into a glass ampoule.
-
Add a solvent such as benzene (B151609) or toluene (B28343) if conducting a solution polymerization.
-
Seal the ampoule after subjecting it to several freeze-pump-thaw cycles to remove oxygen.
-
-
Polymerization :
-
Isolation and Purification :
-
Drying :
-
Wash the copolymer with fresh methanol.
-
Dry the final product in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.[11]
-
Data Presentation: NVC-Styrene Radical Copolymerization
| Feed Ratio (NVC:Styrene) | Initiator | Solvent | Temp (°C) | Time (h) | NVC in Copolymer (mol%) | Styrene in Copolymer (mol%) | Refractive Index (n²⁰) |
| 10:90 | BPO | Bulk | 70 | 3-4 | 1.95 | 98.05 | 1.6504 |
| 20:80 | BPO | Bulk | 70 | 3-4 | 4.42 | 95.58 | 1.6504 |
| 30:70 | BPO | Bulk | 70 | 3-4 | 7.61 | 92.39 | 1.6504 |
| 40:60 | BPO | Bulk | 70 | 3-4 | 13.65 | 86.35 | 1.6504 |
| 50:50 | BPO | Bulk | 70 | 3-4 | 22.42 | 77.58 | 1.6504 |
| Data adapted from Mammadli S.B., et al., 2022.[11] |
Method 2: Cationic Polymerization
Cationic polymerization of NVC can be initiated by various cationic initiators, including Lewis acids and stable organic cations.[12][13] This method can proceed very rapidly and can be sensitive to the solvent and reaction conditions.[12][14] Under specific conditions, living cationic polymerization can be achieved, allowing for control over molecular weight and the synthesis of block copolymers.[15]
Experimental Protocol: Living Cationic Polymerization of NVC
This protocol is based on achieving a stereospecific living polymerization using a multicomponent initiating system.[15]
-
Reagent Preparation :
-
Ensure all reagents (NVC, initiator, Lewis acid, salt) and solvents (e.g., toluene, dichloromethane) are rigorously dried and purified. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
-
-
Reaction Setup :
-
In a baked-out Schlenk flask under inert atmosphere, dissolve the Lewis acid (e.g., ZnCl₂) and a salt (e.g., nBu₄NCl) in the chosen solvent.
-
In a separate flask, prepare a solution of the NVC monomer.
-
Cool both solutions to the desired reaction temperature (e.g., 0°C or -20°C).
-
-
Initiation and Polymerization :
-
Add the initiator (e.g., CF₃SO₃H) to the monomer solution.
-
Transfer the monomer-initiator mixture to the flask containing the Lewis acid and salt to start the polymerization.
-
Maintain the reaction at the set temperature with stirring for the desired duration. Monitor the reaction progress by taking aliquots for conversion analysis (e.g., ¹H NMR).
-
-
Termination and Isolation :
-
Quench the polymerization by adding a terminating agent, such as pre-chilled methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Filter the resulting polymer.
-
-
Drying :
-
Wash the polymer repeatedly with the non-solvent.
-
Dry the polymer under vacuum at a suitable temperature until constant weight is achieved.
-
Data Presentation: Stereospecific Living Cationic Polymerization of NVC
| Initiator System | [NVC]:[Initiator]:[Salt]:[Lewis Acid] | Solvent | Temp (°C) | Mn (kDa) | PDI (Mw/Mn) | Isotacticity (mm %) |
| CF₃SO₃H / nBu₄NCl / ZnCl₂ | 100:1:1:10 | Toluene | 0 | 18.1 | 1.33 | 94 |
| CF₃SO₃H / nBu₄NCl / ZnCl₂ | 200:1:1:10 | Toluene | 0 | 31.8 | 1.28 | 93 |
| CF₃SO₃H / nBu₄NBr / ZnBr₂ | 100:1:1:10 | Toluene | 0 | 17.5 | 1.35 | 87 |
| CF₃SO₃H / nBu₄NI / ZnI₂ | 100:1:1:10 | Toluene | 0 | 17.1 | 1.38 | 79 |
| Data adapted from Watanabe, H., et al., ACS Macro Letters, 2020.[15] |
Method 3: Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization is a powerful reversible-deactivation radical polymerization (RDRP) technique that allows for the synthesis of polymers with well-controlled molecular weights, low polydispersity, and complex architectures like block copolymers.[16][17] The process relies on a chain transfer agent (CTA) to mediate the polymerization.[18]
Caption: Key steps in the RAFT polymerization mechanism.
Experimental Protocol: Microwave-Assisted RAFT Polymerization of NVC
This protocol describes the synthesis of star-shaped poly(N-vinylcarbazole) using a multifunctional CTA and microwave heating to accelerate the reaction.[16]
-
Reagent Preparation :
-
Recrystallize NVC twice from methanol.
-
Use the chain transfer agent (CTA), such as 1,3,5-benzyl tri(diethyldithiocarbamate), and initiator (AIBN) as received or purified.
-
-
Reaction Setup :
-
In a 10 mL glass vial equipped with a magnetic stirrer, prepare a solution of NVC (e.g., 0.3865 g, 2 mmol), CTA (e.g., 5.6 mg, 0.01 mmol), and AIBN (e.g., 1.7 mg, 0.01 mmol) in a suitable solvent like 1,4-dioxane (B91453) (2.0 mL).[16]
-
Seal the vial and purge the solution with an inert gas (e.g., argon) for 10-15 minutes to remove oxygen.
-
-
Polymerization :
-
Place the reaction vial into the cavity of a microwave reactor.
-
Set the temperature program (e.g., to 70°C) and run for the desired time (e.g., 60 to 240 minutes).[16]
-
-
Isolation and Purification :
-
After the reaction, cool the vial.
-
Precipitate the polymer by pouring the solution into a large excess of a non-solvent, such as methanol.
-
Collect the polymer by filtration.
-
-
Drying :
-
Dry the isolated polymer in a vacuum oven at 40-50°C until a constant weight is obtained.
-
Data Presentation: RAFT Polymerization of NVC
| Entry | [NVK]₀:[CTA]₀:[AIBN]₀ Ratio | Time (min) | Conversion (%) | Mn, GPC ( g/mol ) | PDI (Mw/Mn) |
| 1 | 200:1:1 | 60 | 17 | 10,800 | 1.41 |
| 2 | 200:1:1 | 120 | 25 | 13,200 | 1.45 |
| 3 | 200:1:1 | 240 | 38 | 16,500 | 1.50 |
| 4 | 400:2:1 | 60 | 15 | 12,500 | 1.48 |
| 5 | 400:2:1 | 120 | 22 | 15,300 | 1.52 |
| 6 | 400:2:1 | 240 | 35 | 19,100 | 1.55 |
| Data adapted from Gaina, C., et al., Polymers, 2011.[16] Note: The CTA used was a three-functional dithiocarbamate. |
Applications in Drug Development
While NVC-based polymers are primarily known for their electronic properties, their unique characteristics are being explored for biomedical applications.[7] The synthesis of block copolymers using controlled polymerization techniques is particularly relevant.[19][20]
-
Drug Delivery Carriers : Amphiphilic block copolymers containing a hydrophobic NVC-based segment and a hydrophilic segment can self-assemble in aqueous solutions to form micelles or other nanostructures.[8] These structures can encapsulate hydrophobic therapeutic agents, potentially improving their solubility and enabling targeted delivery.[7][8]
-
Biosensors : The fluorescent properties of the carbazole (B46965) moiety can be exploited in the development of biosensors.[6] Copolymers can be designed to change their fluorescence upon binding to specific biological targets.
-
Antibacterial Materials : Nanocomposites of PVK with materials like graphene have been shown to possess bacterial toxicity while maintaining low cytotoxicity to human cells, suggesting their potential use in antibacterial coatings for medical devices.[7]
References
- 1. nbinno.com [nbinno.com]
- 2. N-Vinylcarbazole - Wikipedia [en.wikipedia.org]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective Helix-Sense-Selective Cationic Polymerization of N-Vinylcarbazole Using Chiral Lewis Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pslc.ws [pslc.ws]
- 10. Polyvinylcarbazole - Wikipedia [en.wikipedia.org]
- 11. cyberleninka.ru [cyberleninka.ru]
- 12. earchive.tpu.ru [earchive.tpu.ru]
- 13. s3.amazonaws.com [s3.amazonaws.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. The reactivity of N-vinylcarbazole in RAFT polymerization: trithiocarbonates deliver optimal control for the synthesis of homopolymers and block copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis of Di-Block Copolymers Poly (Propylene oxide)-block-Poly (9-(2,3-epoxypropyl) Carbazole) via Sequential Addition of Monomers in One Pot - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: 9-Vinylcarbazole in Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 9-Vinylcarbazole (NVK) and its polymer, poly(this compound) (PVK), in the rapidly advancing field of perovskite solar cells (PSCs). The unique electronic and physical properties of PVK make it a versatile material for enhancing the efficiency, stability, and scalability of PSCs. This document details its primary applications as a hole transport layer (HTL), an interfacial modifier, and a passivating agent, complete with experimental data and detailed protocols.
Core Applications of this compound in Perovskite Solar Cells
This compound, primarily in its polymerized form (PVK), offers several advantages in the architecture of perovskite solar cells. Its carbazole (B46965) moieties provide excellent hole mobility and its polymeric nature allows for the formation of uniform, hydrophobic films. These characteristics are leveraged in three main applications:
-
Hole Transport Layer (HTL): PVK can be used as the primary material for extracting and transporting holes from the perovskite absorber layer to the electrode. It serves as a cost-effective and stable alternative to the commonly used spiro-OMeTAD.
-
Interfacial Modifier: Thin layers of PVK can be inserted at various interfaces within the solar cell, such as between the perovskite and the electron transport layer (ETL) or between the perovskite and the HTL. This modification can improve energy level alignment, reduce charge recombination, and enhance the crystallinity of the perovskite film.
-
Passivating Agent: The electron-rich nitrogen atoms in the carbazole units can passivate defects on the surface of the perovskite crystals, reducing non-radiative recombination and thereby boosting the open-circuit voltage (Voc) and overall power conversion efficiency (PCE).
Data Presentation: Performance of PSCs with this compound-Based Materials
The incorporation of PVK in perovskite solar cells has led to significant improvements in device performance and stability. The following tables summarize key photovoltaic parameters from various studies, demonstrating the efficacy of PVK in different roles.
| Role of PVK | Device Structure | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| Hole Transport Layer (HTL) | FTO/TiO₂/Perovskite/PVK-[N(PhOCH₃)₂]₂/Au | 16.7 | - | - | - | |
| HTL (NPB doped) | ITO/PVK:NPB/Perovskite/C60/BCP/Ag | 15.05 | 0.96 | 21.25 | 70.03 | [1] |
| Interfacial Modifier | FTO/TiO₂/PVC/MAPbI₃/spiro-OMeTAD/AgAl | 19.02 | - | - | - | [2] |
| Interfacial Modifier | Perovskite/PVK/PCBM | 19.03 | - | - | - | [3] |
| Interfacial Modifier (MD-697 doped) | Perovskite/MD-697:PVK/PCBM | 20.75 | - | - | - | [3] |
| Interlayer | Perovskite/PVK/HTM/Au | 18.8 | - | - | - | [4] |
| Passivation (FDA-doped) | Absorber/FDA-PVC/HTL | 20.67 | - | - | - | [5] |
Note: "-" indicates data not specified in the source abstract. FTO: Fluorine-doped Tin Oxide; ITO: Indium Tin Oxide; NPB: N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine; MAPbI₃: Methylammonium Lead Iodide; PCBM: Phenyl-C61-butyric acid methyl ester; BCP: Bathocuproine; HTM: Hole Transporting Material; FDA: Ferrocene Dicarboxylic Acid.
Stability Enhancements
A key advantage of using the hydrophobic polymer PVK is the enhanced stability of the perovskite solar cells against moisture and thermal stress.
| Modification | Stability Metric | Conditions | Reference |
| PVC modified TiO₂ layer | Retained 55% of initial PCE after 30 days | Relative humidity 15% in air, no encapsulation | [2] |
| PVC modified TiO₂ layer | Retained 70% of original PCE after 10 h | Heated at 100 °C | [2] |
| PVK modification | Retained 80% of initial PCE after 50 days | Ambient conditions, no encapsulation | [3] |
| PVK modification | Retained 87% of initial PCE after 3 h | 85 °C thermal stress | [3] |
| MD-697:PVK modification | Retained 89% of initial PCE after 2800 h | Room temperature, RH 85%, encapsulated | [3] |
| MD-697:PVK modification | Retained 94% of initial PCE after 6 h | UV irradiation | [3] |
Experimental Protocols
The following are generalized protocols for the fabrication of perovskite solar cells incorporating PVK. Specific parameters may require optimization based on the perovskite composition and laboratory conditions.
Protocol 1: Fabrication of a Perovskite Solar Cell with a PVK-based Hole Transport Layer
This protocol describes the fabrication of an n-i-p planar perovskite solar cell.
1. Substrate Preparation: a. Pattern fluorine-doped tin oxide (FTO) coated glass substrates by etching with zinc powder and HCl (2M). b. Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.[6] c. Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes before use.[6]
2. Electron Transport Layer (ETL) Deposition: a. Prepare a SnO₂ precursor solution. b. Spin-coat the SnO₂ solution onto the FTO substrate at 3000-5000 rpm for 30 seconds.[6] c. Anneal the substrates at 150°C for 30 minutes in ambient air.[6]
3. Perovskite Layer Deposition: a. Prepare the perovskite precursor solution (e.g., a mixture of FAPbI₃ and MAPbBr₃ in a suitable solvent like DMF:DMSO). b. Spin-coat the perovskite precursor solution onto the ETL in a nitrogen-filled glovebox. A two-step spin-coating process is often used (e.g., 1000 rpm for 10 s followed by 5000 rpm for 30 s). c. During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization. d. Anneal the perovskite film on a hotplate (e.g., at 100-150°C for 10-60 minutes).
4. Hole-Transporting Layer (HTL) Deposition: a. Prepare a solution of the PVK-based HTM in a suitable solvent like chlorobenzene (B131634) or toluene. Dopants such as Li-TFSI and tBP are often added to improve conductivity.[6] For example, a solution can be prepared by dissolving PVK and any dopants (like NPB) in chlorobenzene. b. Spin-coat the HTM solution onto the perovskite layer at 2000-4000 rpm for 30 seconds.[6]
5. Metal Electrode Deposition: a. Define the active area of the device using a shadow mask. b. Thermally evaporate a gold (Au) or silver (Ag) electrode (80-100 nm) onto the HTL under high vacuum (<10⁻⁶ Torr).[6]
Protocol 2: Interfacial Modification with PVK
This protocol outlines the introduction of a thin PVK layer at the Perovskite/ETL interface.
1. Substrate and ETL Preparation: a. Follow steps 1 and 2 from Protocol 1 to prepare the FTO substrate with the ETL.
2. PVK Interlayer Deposition: a. Prepare a dilute solution of PVK in a suitable solvent (e.g., chlorobenzene). b. Spin-coat the PVK solution onto the ETL. The spin speed and solution concentration should be optimized to achieve a very thin, uniform layer. c. Anneal the substrate as required by the specific protocol.
3. Perovskite Layer Deposition: a. Follow step 3 from Protocol 1 to deposit the perovskite layer on top of the PVK-modified ETL.
4. HTL and Electrode Deposition: a. Follow steps 4 and 5 from Protocol 1 to complete the device.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships and experimental workflows described in these application notes.
Figure 1: General architecture and charge flow in an n-i-p perovskite solar cell.
Figure 2: Experimental workflow for fabricating a perovskite solar cell with a PVK-based HTL.
Figure 3: Logical relationship between this compound, its applications, and resulting device improvements.
References
- 1. researchgate.net [researchgate.net]
- 2. faculty.ecnu.edu.cn [faculty.ecnu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. A multifunctional poly-N-vinylcarbazole interlayer in perovskite solar cells for high stability and efficiency: a test with new triazatruxene-based hole transporting materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Electropolymerization of 9-Vinylcarbazole for Conductive Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the electrochemical synthesis of conductive poly(9-vinylcarbazole) (PVK) films. The information is intended for researchers in materials science, organic electronics, and drug development who are interested in fabricating and characterizing conductive polymer films for various applications, including sensors, electronic devices, and controlled-release systems.
Introduction
Poly(this compound) (PVK) is a well-known p-type semiconducting polymer with high thermal and chemical stability.[1] While PVK is traditionally known for its photoconductive properties, its electrical conductivity can be significantly enhanced through electropolymerization, which promotes a cross-linked network through the carbazole (B46965) rings. This process results in a conductive, dark green film, in contrast to the non-conductive, white polymer formed through vinyl group polymerization.[2]
Electrochemical deposition is a versatile technique for fabricating thin polymer films with controlled thickness and morphology on conductive substrates.[3][4][5] The properties of the resulting PVK films are highly dependent on the electrochemical parameters, such as the applied potential, scan rate, monomer concentration, and the choice of solvent and supporting electrolyte.[6]
Reaction Mechanism and Experimental Workflow
The electropolymerization of This compound (B74595) (NVC) to form a conductive film proceeds via an oxidative mechanism. The initial step is the oxidation of the NVC monomer at the anode to form a radical cation. Subsequently, these radical cations couple, primarily at the 3 and 6 positions of the carbazole ring, to form dimers. Further oxidation and coupling reactions lead to the growth of the polymer chain on the electrode surface.[7]
Diagram of the Electropolymerization Mechanism
Caption: Oxidative electropolymerization of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for PVK film synthesis.
Experimental Protocols
The following protocols provide a starting point for the electropolymerization of NVC. Researchers should optimize these parameters based on their specific experimental setup and desired film properties.
Protocol 1: Cyclic Voltammetry (CV) Deposition
This method allows for controlled film growth and provides insights into the redox behavior of the monomer and the resulting polymer.
Materials and Equipment:
-
Working Electrode: Indium Tin Oxide (ITO) coated glass or Platinum (Pt) electrode.
-
Counter Electrode: Platinum wire or mesh.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl).
-
Potentiostat/Galvanostat.
-
Electrochemical Cell.
-
Reagents: this compound (NVC), Acetonitrile (B52724) (CH₃CN, anhydrous), Lithium Perchlorate (LiClO₄) or Tetraethylammonium Tetrafluoroborate (TEATFB).
Procedure:
-
Substrate Cleaning: Thoroughly clean the working electrode. For ITO glass, sonicate in a sequence of detergent, deionized water, acetone, and isopropanol, each for 15 minutes. Dry under a stream of nitrogen.
-
Electrolyte Solution: Prepare a solution of 0.01 M NVC and 0.1 M LiClO₄ in anhydrous acetonitrile.[7][8] Purge the solution with nitrogen gas for at least 15 minutes to remove dissolved oxygen.
-
Electrochemical Cell Assembly: Assemble the three-electrode cell with the cleaned working electrode, platinum counter electrode, and reference electrode.
-
Electropolymerization: Perform cyclic voltammetry by sweeping the potential between 0.0 V and +2.0 V vs. SCE at a scan rate of 50 mV/s for 5-20 cycles.[7] An increase in the redox peak currents with successive cycles indicates the deposition of an electroactive polymer film.[8]
-
Post-Treatment: After deposition, gently rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte. Dry the film under a gentle stream of nitrogen.
Protocol 2: Potentiostatic Deposition
This method is useful for depositing thicker films by applying a constant potential.
Materials and Equipment:
-
Same as Protocol 1.
Procedure:
-
Substrate Cleaning and Electrolyte Preparation: Follow steps 1 and 2 from Protocol 1.
-
Electrochemical Cell Assembly: Assemble the three-electrode cell as described in Protocol 1.
-
Electropolymerization: Apply a constant potential of +1.5 V vs. SCE for a duration of 180 seconds.[7]
-
Post-Treatment: Follow step 5 from Protocol 1.
Data Presentation: Properties of Electrodeposited PVK Films
The properties of the electrodeposited PVK films can be tailored by adjusting the synthesis parameters. The following table summarizes typical data found in the literature.
| Parameter | Value/Range | Remarks | Reference(s) |
| Monomer Concentration | 6 x 10⁻³ M - 0.1 M | Higher concentrations can lead to faster film growth. | [8] |
| Supporting Electrolyte | 0.1 M LiClO₄, TEATFB | The choice of anion can affect film growth rate and morphology. | [6][7][8] |
| Solvent | Acetonitrile (CH₃CN) | Anhydrous conditions are crucial for reproducible results. | [7][8] |
| Potential Range (CV) | 0.0 to +2.0 V vs. SCE | The upper potential limit should be sufficient to oxidize the monomer. | [7] |
| Scan Rate (CV) | 10 - 100 mV/s | Affects film morphology and adhesion. | [7][8] |
| Applied Potential (Potentiostatic) | +1.5 V vs. SCE | Should be in the oxidation potential region of the monomer. | [7] |
| Conductivity | Varies (typically in the range of semiconductors) | Highly dependent on doping level and polymer structure. | [9] |
| Optical Band Gap (Eg) | ~1.7 eV (for a copolymer) | The green conductive form has a lower bandgap than the white insulating form. | [10] |
| Morphology | Globular, porous structure | Can be influenced by deposition method and parameters. | [11] |
Characterization of Conductive PVK Films
Electrochemical Characterization:
-
Cyclic Voltammetry (CV): To study the redox properties of the deposited film in a monomer-free electrolyte solution. A stable and reversible redox wave indicates a well-adhered, electroactive film.
Spectroscopic Characterization:
-
UV-Vis Spectroscopy: To determine the optical properties, such as the absorption spectrum and the optical bandgap. The conductive form of PVK typically shows absorption bands in the visible and near-infrared regions upon doping.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the polymer and identify the linkages formed during polymerization.
Microscopic Characterization:
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and topography of the PVK film.
-
Atomic Force Microscopy (AFM): To obtain high-resolution images of the surface and quantify surface roughness.
Conductivity Measurement:
-
Four-Point Probe Method: To measure the sheet resistance and calculate the electrical conductivity of the film.
Applications
Conductive PVK films have potential applications in a variety of fields:
-
Organic Electronics: As a hole-transporting layer in organic light-emitting diodes (OLEDs) and photovoltaic devices.[3]
-
Sensors: As the active material in chemical and biological sensors due to changes in their conductivity upon interaction with analytes.
-
Electrochromic Devices: The film's color changes with its oxidation state, making it suitable for smart windows and displays.[7]
-
Drug Delivery: The conductive nature of the polymer can be utilized for electrically controlled drug release.
Troubleshooting
-
No film deposition: Ensure the potential is high enough to oxidize the monomer. Check for impurities in the solvent and electrolyte. Ensure the substrate is clean and conductive.
-
Poorly adherent film: Optimize the scan rate or applied potential. Lower scan rates in CV often lead to more uniform and adherent films.
-
High film resistance: The as-deposited film may be in a less conductive state. Electrochemical doping by cycling the potential in a monomer-free electrolyte can increase conductivity.
By following these protocols and considering the key parameters, researchers can successfully synthesize and characterize conductive poly(this compound) films for a wide range of applications.
References
- 1. ossila.com [ossila.com]
- 2. web.itu.edu.tr [web.itu.edu.tr]
- 3. Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) Electrochemical Deposition of Conductive [research.amanote.com]
- 5. Electrochemistry of Thin Films and Nanostructured Materials [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Electrochemical, optical and morphological properties of ... [degruyterbrill.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Functionalization of 9-Vinylcarbazole for Specific Applications
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the functionalization of 9-Vinylcarbazole (B74595) (NVK) and its polymer, Poly(this compound) (PVK). These modifications are tailored for specific, high-performance applications in organic electronics and biomedical fields.
Application in Organic Electronics: Hole Transporting Materials for Perovskite Solar Cells
The functionalization of PVK is a key strategy to enhance its properties as a hole-transporting material (HTM) in perovskite solar cells (PSCs), aiming to improve power conversion efficiency (PCE) and device stability. A prominent method is the post-polymerization modification of PVK.
Post-Polymerization Functionalization of PVK
A versatile route to tune the optoelectronic properties of PVK is through the introduction of functional moieties onto the carbazole (B46965) ring after polymerization. A common approach involves the bromination of the PVK backbone, followed by a Suzuki-Miyaura cross-coupling reaction to introduce desired functional groups. This allows for fine-tuning of the highest occupied molecular orbital (HOMO) energy level and hole mobility.[1][2]
Experimental Workflow for Post-Polymerization Functionalization of PVK
Caption: Workflow for the post-polymerization functionalization of PVK.
Quantitative Data
The performance of functionalized PVK as an HTM in PSCs is summarized below.
| Functional Moiety | Best Power Conversion Efficiency (PCE) | Reference HTM (Spiro-OMeTAD) PCE | Notes |
| Bis(4-methoxyphenyl)amine | 16.7%[1][2] | Not explicitly stated for direct comparison in the same study, but a common high-performing HTM. | Improved hole mobility and increased HOMO level.[1][2] Showed potential for extended PSC lifetime compared to spiro-OMeTAD.[1][2] |
| Carbazole-Terminated Isomers | Up to 18% | Outperformed Spiro-OMeTAD in terms of stability. | Facile synthesis procedure.[3] |
| Fused Aromatic Rings (Cz-Pyr) | Outperformed Spiro-OMeTAD | Not specified | Easy synthesis and high glass transition temperature.[4] |
| Cross-linkable Vinyl Groups (V1205) | 16.9% | Not specified | Thermally polymerized for solvent resistance.[5] |
| Hyper-branched Carbazole (HB-Cz) | 14.07% | P3HT (9.05%), PCz (6.60%) | One-pot Suzuki polycondensation.[6] |
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) (PVK) via Cationic Polymerization [7]
-
Materials: this compound (NVK), dry dichloromethane (B109758) (DCM), boron trifluoride diethyl etherate solution (0.05 v/v in DCM), ethanol.
-
Procedure:
-
Dissolve 1 g (5 mmol) of this compound in 50 mL of dry dichloromethane in a reaction flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1.0 mL of the boron trifluoride diethyl etherate solution to initiate the polymerization.
-
Allow the reaction to proceed for 10 minutes at 0 °C.
-
Precipitate the polymer by pouring the reaction mixture into ethanol.
-
Isolate the white solid product by vacuum filtration.
-
The expected yield is approximately 80.3% w/w.[7]
-
Protocol 2: Bromination of PVK (PVK-Br) [7][8]
-
Materials: Synthesized PVK, N-bromosuccinimide (NBS), dimethylformamide (DMF), ethanol.
-
Procedure:
-
Dissolve 0.4 g of PVK (1 equivalent) in 20 mL of DMF in a reaction flask.
-
Cool the solution to 0 °C.
-
Slowly add a solution of 0.9 g of NBS (5 mmol, 2.5 equivalents) in DMF to the PVK solution while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to proceed at room temperature for 24 hours under an inert atmosphere.
-
Precipitate the product in ethanol.
-
Isolate the light pink solid by vacuum filtration.
-
Protocol 3: Functionalization of PVK-Br via Suzuki-Miyaura Cross-Coupling [7]
-
Materials: PVK-Br, desired arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., toluene/water mixture).
-
Procedure:
-
In a reaction flask, combine PVK-Br, the arylboronic acid (typically 1.5-2 equivalents per bromine atom), the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Heat the reaction mixture under reflux and an inert atmosphere for 24-48 hours.
-
After cooling to room temperature, precipitate the functionalized polymer in a non-solvent like methanol (B129727) or ethanol.
-
Purify the polymer by repeated dissolution and precipitation.
-
Dry the final product under vacuum.
-
Application in Organic Electronics: Emissive Layers for Organic Light-Emitting Diodes (OLEDs)
Functionalization of PVK for OLED applications focuses on enhancing its blue emission properties, improving photoluminescence quantum yield (PLQY), and achieving better device efficiency.
Functionalization with Highly Emissive Units
Introducing fluorescent moieties such as anthracene (B1667546) or fluorene (B118485) into the PVK structure can significantly improve its emissive properties. This can be achieved through post-polymerization functionalization, similar to the method described for PSCs.
Logical Relationship for Enhancing PVK Emission
Caption: Strategy to enhance PVK's emissive properties for OLEDs.
Quantitative Data
| Functional Moiety | Photoluminescence Quantum Yield (PLQY) | External Quantum Efficiency (EQE) of OLED | Notes |
| Anthracene (in PMMA matrix) | 28.9% (2.6 times higher than pristine PVK)[9] | Not specified | Functionalization led to shorter fluorescence decay times, indicating suppression of excimer formation.[9] |
| Fluorene | Not specified | 0.44%[9] | Resulted in deep-blue light emission with enhanced color purity.[9] |
Experimental Protocol
The synthesis and bromination of PVK follow Protocols 1 and 2. The subsequent functionalization with an emissive unit like anthracene can be achieved using the Suzuki-Miyaura cross-coupling described in Protocol 3, by substituting the arylboronic acid with an anthracene-boronic acid derivative.
Biomedical Applications
Functionalized this compound and its derivatives have shown promise in various biomedical applications due to their biocompatibility and tunable properties.[10][11]
Drug Delivery Systems
Derivatives of this compound are explored for creating hydrogels capable of encapsulating therapeutic agents for controlled release.[10] Poly(vinyl carbazole) microgel particles can be synthesized via surfactant-free emulsion polymerization.
Caption: Proposed mechanism of antibacterial action of PVK-GO nanocomposites.
Experimental Protocol
Protocol 4: Preparation of PVK-Graphene Oxide (GO) Nanocomposite for Antibacterial Coatings
-
Materials: PVK, Graphene Oxide (GO), N-cyclohexyl-2-pyrrolidone (CHP) or other suitable solvent, substrate (e.g., ITO glass).
-
Procedure for Dispersion:
-
Prepare separate solutions of PVK and GO in the chosen solvent.
-
Mix the solutions to achieve the desired weight ratio (e.g., 97:3 wt% PVK:GO).
-
Sonnicate the mixture to ensure a high dispersion of GO within the PVK matrix.
-
-
Procedure for Electrodeposition:
-
Use a three-electrode electrochemical cell with the substrate as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).
-
Immerse the electrodes in the PVK-GO dispersion.
-
Apply a constant potential or cyclic voltammetry to deposit a thin film of the nanocomposite onto the substrate.
-
Rinse the coated substrate with the solvent and dry it.
-
This protocol provides a general guideline, and specific parameters such as solvent, concentration, and electrochemical conditions may need to be optimized for different applications and substrates.
References
- 1. Post-functionalization of polyvinylcarbazoles: An open route towards hole transporting materials for perovskite solar cells [elorprinttec.u-bordeaux.fr]
- 2. researchgate.net [researchgate.net]
- 3. Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple carbazole-based hole transporting materials with fused benzene ring substituents for efficient perovskite solar cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Cross-linkable carbazole-based hole transporting materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. A facile one-pot synthesis of hyper-branched carbazole-based polymer as a hole-transporting material for perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. Enhancing Blue Emission in Poly(N‑vinylcarbazole): Synthesis, Functionalization with Anthracene, and Mitigation of Aggregation-Caused Quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemimpex.com [chemimpex.com]
- 11. chemimpex.com [chemimpex.com]
Application Notes and Protocols: The Role of 9-Vinylcarbazole in Thermally Activated Delayed Fluorescence (TADF) Emitters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 9-Vinylcarbazole (NVC) and its polymer, Poly(this compound) (PVK), in the design and application of Thermally Activated Delayed Fluorescence (TADF) emitters. Detailed experimental protocols for the synthesis, characterization, and device fabrication are provided to facilitate research and development in this field.
Introduction to this compound in TADF Emitters
This compound is a key monomer used in the synthesis of polymers for organic electronics. Its polymerized form, PVK, is a well-known p-type thermoplastic π-conjugated semiconducting polymer with high thermal and chemical stability.[1] In the context of TADF, NVC and PVK play crucial roles, primarily as:
-
Host Materials: PVK is widely used as a host material in the emissive layer of Organic Light-Emitting Diodes (OLEDs). Its excellent hole-transporting properties, high triplet energy, and good film-forming capabilities make it an ideal matrix for dispersing TADF guest emitters.[2][3]
-
Copolymer Components: NVC can be copolymerized with other monomers that possess electron-accepting properties to create TADF-active polymers. In these copolymers, the carbazole (B46965) units often serve as the electron-donating moiety.[2]
-
Exciplex Forming Agents: PVK can form an exciplex (an excited-state complex) with electron-accepting molecules. These exciplexes can exhibit TADF, providing a pathway for efficient light emission.
The fundamental principle behind TADF is the harvesting of triplet excitons, which are typically non-emissive in fluorescent molecules, through a process called reverse intersystem crossing (rISC). This process is efficient when the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) is small (typically < 0.2 eV).[4][5][6] Molecular design strategies for TADF emitters often involve the use of electron donor-acceptor (D-A) structures to spatially separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby reducing the ΔEST.[7][8][9]
Molecular Design and Signaling Pathways
The design of NVC-based TADF emitters focuses on tuning the photophysical properties by modifying the polymer structure. Key strategies include:
-
Donor-Acceptor Copolymers: Copolymerizing NVC (donor) with a monomer containing an electron-accepting unit. The ratio of the donor and acceptor monomers can be varied to optimize the charge transfer character and minimize the ΔEST.
-
Steric Hindrance: Introducing bulky groups to create a twisted structure between the donor and acceptor units. This steric hindrance can further reduce the HOMO-LUMO overlap and, consequently, the ΔEST.[4]
The underlying mechanism of TADF in these systems is illustrated below.
Caption: The Jablonski diagram illustrating the mechanism of Thermally Activated Delayed Fluorescence (TADF).
Quantitative Data of NVC-Based TADF Emitters
The performance of TADF emitters is evaluated based on several key photophysical and device parameters. The following table summarizes representative data for various carbazole-based TADF systems.
| Emitter/System | Host | λem (nm) | PLQY (%) | ΔEST (eV) | EQEmax (%) | Reference |
| PAPTC Polymer | - | 521 | - | 0.13 | 12.6 | [3] |
| P(BOPACTRZ-BPA) Polymer | - | - | - | - | 13.2 | [3] |
| Intermonomer TADF Polymer | - | green | - | - | 10 | [2][3] |
| 2PXZ-OXD | PVK:mCP | - | - | - | 14 | [10] |
| DDMA-TXO2 derivative (III) | - | blue | - | - | 22.6 | [8] |
| PXZBO1 | - | 503 | >94 | 0.01 | 25.9 | [9] |
| PXZBO2 | - | 563 | >94 | 0.01 | 29.7 | [9] |
-
λem: Wavelength of maximum emission.
-
PLQY: Photoluminescence Quantum Yield.
-
ΔEST: Singlet-Triplet Energy Splitting.
-
EQEmax: Maximum External Quantum Efficiency.
Experimental Protocols
Synthesis of a this compound-Based TADF Copolymer
This protocol describes the free-radical copolymerization of this compound (NVC) with a generic TADF-active monomer.
Caption: Workflow for the synthesis of an NVC-based TADF copolymer.
Materials:
-
This compound (NVC), recrystallized from methanol.[11]
-
TADF-active co-monomer (e.g., a derivative of benzophenone (B1666685) or sulfone with a vinyl group).
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) as the radical initiator.
-
Anhydrous toluene (B28343) or 1,4-dioxane (B91453) as the solvent.[11]
-
Methanol for precipitation.
Procedure:
-
In a Schlenk flask, dissolve NVC and the TADF-active co-monomer in anhydrous toluene at the desired molar ratio (e.g., 9:1).
-
Add the initiator, AIBN (typically 1-2 mol% with respect to the total monomer concentration).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture under an inert atmosphere (N₂ or Ar) at 70°C for 24-48 hours.[12]
-
After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with stirring.
-
Collect the precipitate by filtration and wash thoroughly with methanol.
-
Dry the polymer in a vacuum oven at 60°C overnight.
-
Characterize the resulting copolymer using Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and ¹H NMR spectroscopy to determine the copolymer composition.
Fabrication of a Solution-Processed TADF-OLED
This protocol outlines the fabrication of a multilayer OLED using a PVK-based host material.
Caption: General workflow for the fabrication of a solution-processed TADF-OLED.
Device Structure: ITO / PEDOT:PSS / PVK:TADF Emitter / TPBi / LiF / Al
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS).
-
Poly(this compound) (PVK).
-
TADF emitter.
-
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi).
-
Lithium fluoride (B91410) (LiF).
-
Aluminum (Al).
Procedure:
-
Substrate Cleaning: Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.
-
UV-Ozone Treatment: Treat the cleaned ITO substrates with UV-ozone for 15 minutes to improve the work function and remove organic residues.
-
Hole Injection Layer (HIL): Spin-coat a layer of PEDOT:PSS (filtered through a 0.45 µm filter) onto the ITO substrate and anneal at 120-140°C for 15 minutes in air.
-
Emissive Layer (EML): In an inert atmosphere (glovebox), spin-coat a solution of PVK and the TADF emitter (e.g., 10 wt% of emitter in PVK) in chlorobenzene onto the PEDOT:PSS layer. Anneal the film at 80°C for 30 minutes.
-
Electron Transport and Injection Layers: Transfer the substrates to a thermal evaporator. Deposit a layer of TPBi (e.g., 40 nm) followed by a thin layer of LiF (e.g., 1 nm) at a high vacuum (< 10⁻⁶ Torr).
-
Cathode Deposition: Deposit a layer of Al (e.g., 100 nm) as the cathode.
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from oxygen and moisture.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency of the fabricated OLED.
Characterization of TADF Properties
Determining the Singlet-Triplet Energy Gap (ΔEST): The ΔEST is a critical parameter for TADF emitters and can be determined from the onset of the fluorescence and phosphorescence spectra measured at low temperature (typically 77 K).[13]
Procedure:
-
Prepare a thin film of the TADF material, either neat or doped into a host matrix like PMMA.
-
Mount the sample in a cryostat.
-
Measure the photoluminescence spectrum at 77 K.
-
To distinguish between fluorescence and phosphorescence, use time-resolved spectroscopy. The prompt fluorescence will have a short lifetime (nanoseconds), while the phosphorescence will have a much longer lifetime (microseconds to seconds).
-
The energy of the S₁ state is determined from the high-energy onset of the prompt fluorescence spectrum.
-
The energy of the T₁ state is determined from the high-energy onset of the phosphorescence spectrum.
-
Calculate ΔEST as the difference between the S₁ and T₁ energies.
Measuring Prompt and Delayed Fluorescence Lifetimes: Time-resolved photoluminescence measurements are essential to confirm the TADF mechanism and to determine the lifetimes of the prompt (τp) and delayed (τd) fluorescence components. This is typically done using time-correlated single-photon counting (TCSPC) for the prompt component and multi-channel scaling (MCS) for the delayed component. The presence of a long-lived delayed component that is quenched by oxygen is a strong indicator of TADF.
Conclusion
This compound and its polymer, PVK, are versatile and highly effective materials in the development of TADF emitters for high-efficiency OLEDs. By serving as a robust host material or as a key component in TADF copolymers, NVC provides a valuable platform for tuning the photophysical properties and achieving efficient harvesting of triplet excitons. The protocols and data presented in these notes offer a foundation for researchers and scientists to explore and innovate in the field of organic electronics.
References
- 1. ossila.com [ossila.com]
- 2. Frontiers | Recent Advances in Thermally Activated Delayed Fluorescent Polymer—Molecular Designing Strategies [frontiersin.org]
- 3. Recent Advances in Thermally Activated Delayed Fluorescent Polymer—Molecular Designing Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lnfk.ftmc.lt [lnfk.ftmc.lt]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. Rational molecular design of TADF emitters towards highly efficient yellow electroluminescence with a nearly 30% external quantum efficiency and low roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. cyberleninka.ru [cyberleninka.ru]
- 13. oldcitypublishing.com [oldcitypublishing.com]
Application Notes & Protocols for the Fabrication of Poly(9-vinylcarbazole) Thin Films by Spin Coating
For Researchers, Scientists, and Drug Development Professionals
Application Note: An Overview of Poly(9-vinylcarbazole) Thin Films
Poly(this compound), commonly known as PVK, is a p-type π-conjugated polymer widely recognized for its excellent hole-transporting and electron-blocking properties.[1] Its high thermal stability, chemical resistance, and photoconductivity make it a valuable material in a range of electronic and optoelectronic applications.[2][3] PVK is frequently utilized as a host material in polymer light-emitting diodes (PLEDs), as a hole transport layer in organic solar cells, and in photorefractive polymers for holographic applications.
The fabrication of high-quality, uniform thin films is critical to harnessing the full potential of PVK in these devices. Spin coating is a prevalent and highly effective technique for producing such films due to its simplicity, low cost, and ability to generate films with uniform thickness and homogenous surfaces.[2] The process involves depositing a solution of the polymer onto a substrate and spinning it at high speed; centrifugal force spreads the liquid, and subsequent solvent evaporation leaves a solid thin film. The final thickness and morphology of the film are precisely controlled by parameters such as the polymer concentration in the solution, the spin speed, and post-deposition treatments like thermal annealing.[4][5]
This document provides detailed protocols for the fabrication of PVK thin films using the spin coating technique, summarizes key experimental parameters, and outlines common characterization methods.
Experimental Protocols
Protocol 1: General Fabrication of PVK Thin Films
This protocol provides a standard procedure for fabricating PVK thin films based on established parameters.
1. Materials and Equipment:
-
Poly(this compound) (PVK) powder
-
Solvent (e.g., Toluene, Chloroform, Chlorobenzene)
-
Substrates (e.g., Indium Tin Oxide (ITO) coated glass, Silicon wafers, Quartz)
-
Spin Coater
-
Hot Plate or Vacuum Oven
-
Ultrasonic Bath
-
Nitrogen gas line for drying
-
Standard laboratory glassware (beakers, volumetric flasks)
-
Micropipettes and Syringe filters (0.2 µm pore size)
2. Substrate Preparation: A pristine substrate surface is crucial for uniform film deposition.
-
Place substrates in a beaker with deionized water and a small amount of detergent.
-
Sonicate in an ultrasonic bath for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Transfer substrates to a beaker with acetone (B3395972) and sonicate for 15 minutes.
-
Transfer substrates to a beaker with isopropyl alcohol (IPA) and sonicate for 15 minutes.
-
Dry the substrates under a stream of nitrogen gas.
-
Optional: Treat the substrates with UV-Ozone for 15 minutes to remove organic residues and improve surface wettability.
3. PVK Solution Preparation:
-
Prepare a 100 g/L (or 10% w/v) solution by dissolving PVK powder in toluene. This can be achieved by adding 1 gram of PVK to a 10 mL volumetric flask and filling to the mark with toluene.
-
Stir the solution on a magnetic stirrer for several hours (or overnight) at room temperature in a sealed container to ensure the polymer is fully dissolved.
-
Prior to use, filter the solution using a syringe filter to remove any particulate impurities.
4. Spin Coating Procedure:
-
Place the cleaned substrate onto the chuck of the spin coater and engage the vacuum to secure it.
-
Using a micropipette, dispense a small amount of the filtered PVK solution onto the center of the substrate. Ensure the entire surface is covered.
-
Start the spin coater. A typical program consists of two stages:
-
Spreading Stage: 500 RPM for 10 seconds to allow the solution to spread evenly across the substrate.
-
Coating Stage: 4000 RPM for 40-60 seconds to thin the film to its final thickness.
-
-
Disengage the vacuum and carefully remove the coated substrate.
5. Post-Deposition Annealing: Annealing helps to remove residual solvent and can improve the film's structural and optical properties.[2][6]
-
Drying: Place the coated substrate on a hotplate at 110°C for 10 minutes to drive off the majority of the solvent.[2]
-
Final Annealing: Transfer the substrate to a hotplate or vacuum oven set at 170°C for 30 minutes.[2]
-
Allow the substrate to cool down slowly to room temperature before further characterization.
Data Presentation
The final properties of the PVK thin film are highly dependent on the fabrication parameters. The tables below summarize quantitative data and qualitative relationships.
Table 1: Spin Coating Parameters and Resulting Film Properties
| PVK Concentration (in Toluene) | Spin Speed (RPM) | Resulting Film Thickness | Reference |
| 100 g/L | 4000 | 700 - 1100 nm | [2] |
| Higher | Constant | Thicker | General Principle |
| Constant | Higher | Thinner | [4][5] |
| Lower | Constant | Thinner | General Principle |
| Constant | Lower | Thicker | [4] |
Table 2: Annealing Conditions and Their Effects
| Pre-Annealing (Drying) | Final Annealing | Observed Effects on PVK Film | Reference |
| 110°C for 10 min | 170°C for 30 min | - Removal of residual solvent. - Increased transparency in the visible range. - Film remains amorphous. - Optical band gap measured at 3.5 eV. | [2][7] |
| Not specified | 100°C for 1 hr | - Removal of DMF and DMSO solvents. | [8] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the fabrication and characterization of PVK thin films.
Caption: Workflow for PVK thin film fabrication.
Parameter Relationships Diagram
This diagram shows the logical relationship between key fabrication parameters and the resulting film properties.
Caption: Key parameter relationships in spin coating.
References
- 1. Study of variation in thickness of poly(n-vinylcarbazole) [PVK] thin films in different solvents for static dispense spin coating method | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Seyed Mohammadbagher Ghoreishi [faculty.kashanu.ac.ir]
- 8. arxiv.org [arxiv.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 9-Vinylcarbazole (NVC) Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the polymerization of 9-vinylcarbazole (B74595) (NVC).
Troubleshooting Guide
This guide addresses common issues encountered during NVC polymerization, categorized by the type of problem.
Issue 1: Poor Control Over Polymerization (Broad Molecular Weight Distribution, High Polydispersity Index - PDI)
| Potential Cause | Recommended Solution |
| Inappropriate Polymerization Technique: Free-radical polymerization of NVC is often difficult to control due to highly reactive propagating radicals.[1] | Consider using controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) to achieve better control over molecular weight and a lower PDI.[1][2] |
| Ineffective RAFT Agent: The choice of Chain Transfer Agent (CTA) is crucial for controlling RAFT polymerization. Dithiobenzoates can cause significant retardation, while xanthates and dithiocarbamates offer better control.[3][4][5] Trithiocarbonates have been shown to provide optimal control.[3][5] | Select a RAFT agent with appropriate reactivity for NVC. Trithiocarbonates are a highly effective option.[3][5] The leaving group (R group) of the RAFT agent should be a good initiating radical for NVC polymerization.[4][5] |
| Incorrect Initiator/CTA Ratio: The ratio of initiator to chain transfer agent affects the rate of polymerization and the "living" characteristics of the reaction. | Optimize the [Monomer]₀/[CTA]₀ and [CTA]₀/[Initiator]₀ ratios. For RAFT polymerization, typical [CTA]₀/[AIBN]₀ molar ratios are held constant while varying the monomer to CTA ratio.[1] |
| High Reaction Temperature: Elevated temperatures can increase the rate of termination reactions, leading to a loss of control. | For RAFT polymerization, a typical temperature is around 70 °C.[1] For cationic polymerization, lowering the temperature may improve isotacticity but can also decrease molecular weight control.[6] |
Issue 2: Low Monomer Conversion or Slow Reaction Rate
| Potential Cause | Recommended Solution |
| Initiator Inefficiency: The initiator may be decomposing too slowly at the reaction temperature. | Select an initiator with an appropriate half-life at the desired polymerization temperature. Azo- and peroxide compounds are commonly used for radical polymerization.[1] |
| Retardation by RAFT Agent: Some RAFT agents, particularly dithiobenzoates, can significantly slow down the polymerization of NVC.[3][5] | Switch to a more suitable RAFT agent, such as a trithiocarbonate, xanthate, or dithiocarbamate.[3][4][5] |
| Low Initiator Concentration: Insufficient radical generation will lead to a slow polymerization rate. | Increase the initiator concentration, but be mindful that this can also lead to a higher rate of termination and broader PDI in uncontrolled polymerizations. In controlled polymerizations, adjust the initiator concentration relative to the CTA. |
| Solvent Effects: The choice of solvent can influence polymerization kinetics. | For RAFT polymerization of NVC, 1,4-dioxane (B91453) is a commonly used solvent.[1] For cationic polymerization, solvents like CHCl₃ have been used.[7] |
Issue 3: Undesired Side Reactions or Polymer Structure
| Potential Cause | Recommended Solution |
| Chain Transfer to Polymer: This is a common issue in free-radical polymerization, leading to branched polymers.[8] | Employ controlled polymerization techniques like RAFT or ATRP to minimize side reactions. |
| Cationic Polymerization Issues: Cationic polymerization can be sensitive to impurities and may lead to uncontrolled reactions. | Use purified reagents and dry solvents. Chiral Lewis acids can be used to control the stereochemistry (isotacticity) of the resulting poly(N-vinylcarbazole).[6][9][10] |
| Incomplete Removal of Monomer: Residual monomer can affect the properties and characterization of the polymer. | Purify the polymer by precipitation. A common method is to dissolve the polymer in a good solvent like chloroform (B151607) (CHCl₃) or tetrahydrofuran (B95107) (THF) and precipitate it in a non-solvent like methanol (B129727), ethanol, or hexanes.[11][12] Hot methanol can be particularly effective for dissolving unreacted NVC monomer.[11] |
Frequently Asked Questions (FAQs)
Q1: Which polymerization method is best for synthesizing well-defined poly(this compound) (PVK)?
A1: For synthesizing PVK with controlled molecular weights and low polydispersity indices (PDI), controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are highly recommended.[1][6] While free-radical and cationic polymerizations are also used, they typically offer less control over the polymer architecture.[1]
Q2: What are common initiators for the free-radical polymerization of NVC?
A2: Common initiators for the free-radical polymerization of NVC include azo compounds like 2,2'-azobisisobutyronitrile (AIBN) and peroxide compounds such as di-tert-butyl peroxide.[1][13]
Q3: How can I purify the synthesized poly(this compound)?
A3: A standard purification method is precipitation.[11] The polymer can be dissolved in a suitable solvent such as THF, toluene, or chloroform.[11][12] The solution is then added to a non-solvent like methanol, ethanol, water, or hexanes to precipitate the polymer, leaving the unreacted monomer and other impurities in the solution.[11][12] Precipitating in hot methanol is effective for removing residual NVC monomer.[11]
Q4: In which solvents is poly(this compound) soluble?
A4: Poly(this compound) is soluble in solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), toluene, and chloroform (CHCl₃).[11][12]
Q5: How is the molecular weight and PDI of PVK determined?
A5: The molecular weight (Mn and Mw) and polydispersity index (PDI = Mw/Mn) of PVK are typically determined by size exclusion chromatography (SEC), also known as gel permeation chromatography (GPC).[11][12]
Experimental Protocols
Protocol 1: Free-Radical Polymerization of NVC
-
Monomer Preparation: Dissolve this compound in a suitable solvent (e.g., a mixture of methanol and tert-butanol).
-
Initiator Addition: Add a free-radical initiator such as AIBN or di-tert-butyl peroxide.
-
Reaction: Pressurize the reaction vessel with an inert gas like nitrogen and heat to 80-90°C to initiate polymerization.[13]
-
Cooling: After the maximum temperature is reached, allow the reaction mass to cool under pressure.[13]
-
Purification: Dissolve the resulting polymer in chloroform and precipitate in hot methanol to remove unreacted monomer.[11] A first precipitation in hexane (B92381) can also be performed.[11]
-
Drying: Dry the purified polymer under vacuum.
Protocol 2: RAFT Polymerization of NVC
-
Reagent Preparation: Prepare a solution of NVC, a chain transfer agent (e.g., 1,3,5-benzyl tri(diethyldithiocarbamate)), and an initiator (e.g., AIBN) in a solvent like 1,4-dioxane in a glass vial equipped with a magnetic stirrer.[1]
-
Degassing: Purge the solution with an inert gas (e.g., argon) for approximately 10 minutes to remove oxygen, which can inhibit radical polymerization.[1]
-
Polymerization: Seal the vial and place it in a preheated oil bath or microwave reactor at the desired temperature (e.g., 70°C).[1]
-
Monitoring: Monitor the reaction progress by taking samples at different time intervals to determine monomer conversion via techniques like ¹H NMR or gravimetry.
-
Termination and Purification: Quench the reaction by cooling and exposing it to air. Precipitate the polymer by pouring the reaction mixture into a non-solvent like cold methanol.
-
Characterization: Characterize the resulting polymer for its molecular weight and PDI using SEC/GPC.
Quantitative Data Summary
Table 1: RAFT Polymerization of NVC - Reaction Conditions and Results
| [NVK]₀/[CTA]₀/[AIBN]₀ | Time (min) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 400:2:1 | 30 | 18 | 7,800 | 1.48 |
| 400:2:1 | 60 | 32 | 13,500 | 1.52 |
| 400:2:1 | 120 | 55 | 22,100 | 1.59 |
| 400:2:1 | 240 | 78 | 31,500 | 1.65 |
| 200:2:1 | 120 | 62 | 13,200 | 1.55 |
| 200:5:1 | 120 | 51 | 5,800 | 1.45 |
Data adapted from a study on microwave-assisted RAFT polymerization of NVC.[1] Conditions: 70°C in 1,4-dioxane.
Table 2: Properties of Commercially Available Poly(this compound)
| Property | Value |
| Average Mₙ | 25,000-50,000 g/mol |
| Mₙ/Mₙ | ~2 |
| Density | 1.2 g/mL at 25 °C[14] |
| Melting Point | >300 °C |
Data is indicative of typical commercially available PVK produced by free-radical polymerization.[12]
Visualizations
References
- 1. Synthesis of Star Poly(N-vinylcarbazole) by Microwave-Assisted Reversible Addition-Fragmentation Chain Transfer Polymerization (RAFT) [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The reactivity of N-vinylcarbazole in RAFT polymerization: trithiocarbonates deliver optimal control for the synthesis of homopolymers and block copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective Helix-Sense-Selective Cationic Polymerization of N-Vinylcarbazole Using Chiral Lewis Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pslc.ws [pslc.ws]
- 9. Mechanistic Insights into the Stereoselective Cationic Polymerization of N-Vinylcarbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereoselective Helix-Sense-Selective Cationic Polymerization of N-Vinylcarbazole Using Chiral Lewis Acid Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. polymersource.ca [polymersource.ca]
- 12. polymersource.ca [polymersource.ca]
- 13. Poly vinyl carbazole | PPTX [slideshare.net]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
Technical Support Center: Large-Scale Synthesis of 9-Vinylcarbazole
Welcome to the Technical Support Center for the large-scale synthesis of 9-Vinylcarbazole (NVC). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of NVC.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the large-scale synthesis of this compound.
Issue 1: Low or No Product Yield
-
Question: We are experiencing very low to no yield of this compound in our reaction. What are the potential causes and how can we troubleshoot this?
-
Answer: Low or no yield in NVC synthesis can stem from several factors. A primary reason can be incomplete deprotonation of carbazole (B46965). Ensure that a strong base, such as potassium hydroxide (B78521) (KOH), is used in sufficient quantity to form the carbazole potassium salt. The reaction temperature is also critical; for the vinylation with acetylene (B1199291), temperatures are typically maintained between 160-170°C.[1] Another potential issue is the quality of the carbazole starting material. Impurities, particularly sulfur compounds from coal tar-derived carbazole, can inhibit the reaction.[2] Using purified carbazole is recommended for consistent results. Finally, ensure that the acetylene gas is being adequately dispersed through the reaction mixture. Inefficient gas-liquid mass transfer can significantly limit the reaction rate.
Issue 2: Premature Polymerization of this compound
-
Question: We are observing the formation of a solid polymer in our reactor during the synthesis of this compound. How can we prevent this premature polymerization?
-
Answer: this compound is prone to polymerization, especially at elevated temperatures.[3] The presence of radical initiators or exposure to light and air can trigger this process. To mitigate this, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which can promote radical formation. The addition of a suitable polymerization inhibitor to the reaction mixture can also be effective. Common inhibitors for vinyl monomers include phenolic compounds like hydroquinone (B1673460) (HQ) or monomethyl ether hydroquinone (MEHQ).[4] However, the inhibitor must be removed during the purification of the final product. Careful temperature control is also essential; avoid localized overheating in the reactor.
Issue 3: Difficulty in Product Purification
-
Question: We are facing challenges in purifying this compound at a large scale. What are the recommended purification methods and how can we overcome common issues?
-
Answer: Large-scale purification of this compound can be challenging due to its tendency to polymerize and the presence of unreacted carbazole and other byproducts. Recrystallization is a common method for purification. Suitable solvents include methanol (B129727) or ethanol.[5] For industrial-scale operations, fractional distillation under reduced pressure is an effective method to obtain high-purity NVC. The boiling point of this compound is 154-155 °C at 3 mmHg.[6] It is critical to maintain a vacuum and control the temperature carefully to prevent polymerization during distillation. Adding a polymerization inhibitor to the distillation flask is a recommended practice. For highly specialized applications requiring very pure material, chromatography may be employed, though it can be less economical for very large quantities.[7][8]
Frequently Asked Questions (FAQs)
-
Q1: What are the primary synthesis routes for large-scale production of this compound?
-
A1: The most common industrial method is the vinylation of carbazole with acetylene gas at high temperatures (160-170 °C) and pressures in the presence of a basic catalyst like potassium hydroxide.[1][6] The reaction is typically carried out in a high-boiling point solvent such as dimethyl sulfoxide (B87167) (DMSO) or N-methylpyrrolidone (NMP).[1] Other methods, such as palladium-catalyzed vinylation, have been developed but may be less common for bulk production due to catalyst cost and removal.[9]
-
-
Q2: What is the impact of impurities in the carbazole starting material?
-
A2: Impurities in the carbazole raw material can have a significant negative impact on the synthesis of this compound. Specifically, sulfur-containing impurities, often present in carbazole derived from coal tar, can poison catalysts and inhibit the subsequent polymerization of NVC if it is intended for polymer production.[2] It is highly recommended to use high-purity carbazole for the synthesis to ensure high yield and product quality.
-
-
Q3: What are the key safety precautions for the large-scale synthesis of this compound?
-
A3: The large-scale synthesis of NVC involves several safety hazards. Acetylene is a highly flammable and explosive gas, requiring careful handling and specialized equipment for high-pressure reactions.[10] The solvents used, such as DMSO and NMP, can be flammable and have specific health and safety considerations. The product, this compound, is toxic and a suspected mutagen.[11] Appropriate personal protective equipment (PPE), including respiratory protection, gloves, and eye protection, must be worn. The process should be conducted in a well-ventilated area, and all equipment must be properly grounded to prevent static discharge.[12][13]
-
-
Q4: How can I monitor the progress of the reaction?
-
A4: The progress of the vinylation reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at regular intervals, the consumption of the carbazole starting material and the formation of the this compound product can be tracked. This allows for the determination of the reaction endpoint and helps to avoid unnecessary heating that could lead to byproduct formation or polymerization.
-
Data Presentation
Table 1: Summary of Reaction Conditions for this compound Synthesis
| Parameter | Value | Reference |
| Starting Material | Carbazole | [1] |
| Reagent | Acetylene | [1] |
| Catalyst | Potassium Hydroxide (KOH) | [1] |
| Solvent | N-Methylpyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) | [1] |
| Temperature | 160-170 °C | [1] |
| Pressure | Atmospheric to high pressure | [1][10] |
| Reaction Time | 2.5 - 12 hours | [1] |
| Yield | Up to 98.6% | [1] |
Experimental Protocols
Protocol: Large-Scale Synthesis of this compound via Acetylene Vinylation
Objective: To synthesize this compound on a large scale from carbazole and acetylene.
Materials:
-
Carbazole (high purity)
-
Potassium Hydroxide (KOH) pellets
-
N-Methylpyrrolidone (NMP), anhydrous
-
Acetylene gas (high purity)
-
Nitrogen gas (high purity)
-
Hydroquinone (inhibitor)
-
Methanol (for recrystallization)
Equipment:
-
High-pressure reactor equipped with a gas inlet, mechanical stirrer, thermocouple, and pressure gauge
-
Heating mantle or oil bath
-
Condenser
-
Filtration apparatus
-
Vacuum distillation setup
-
Standard laboratory glassware
Procedure:
-
Reactor Setup: Ensure the high-pressure reactor is clean, dry, and properly assembled. Purge the reactor with nitrogen gas to create an inert atmosphere.
-
Charging the Reactor: Under a nitrogen counter-flow, charge the reactor with high-purity carbazole and potassium hydroxide pellets. Add anhydrous N-methylpyrrolidone as the solvent.
-
Inerting: Seal the reactor and purge again with nitrogen gas to remove any residual oxygen.
-
Heating and Salt Formation: Begin stirring and heat the reaction mixture to 80-100 °C to facilitate the formation of the potassium salt of carbazole. Hold at this temperature for approximately 1-2 hours.
-
Acetylene Introduction: Increase the temperature to 160 °C. Once the temperature has stabilized, carefully introduce acetylene gas into the reactor. Maintain the desired pressure according to the reactor's specifications.
-
Reaction: Continue the reaction at 160-170 °C, monitoring the pressure and temperature closely. The reaction progress can be monitored by taking samples periodically and analyzing them by TLC or HPLC. The typical reaction time is between 2.5 to 12 hours.
-
Cooling and Depressurization: Once the reaction is complete, stop the acetylene flow and cool the reactor to room temperature. Carefully vent the excess acetylene pressure to a safe location.
-
Work-up: Transfer the reaction mixture to a suitable vessel. The crude product can be isolated by precipitation upon addition of water. Filter the solid product and wash with water to remove the solvent and inorganic salts.
-
Purification:
-
Recrystallization: Dissolve the crude product in a minimal amount of hot methanol. Allow the solution to cool slowly to form crystals of this compound. Filter the crystals and dry them under vacuum.
-
Vacuum Distillation (for higher purity): Add a small amount of hydroquinone as a polymerization inhibitor to the crude product. Perform fractional distillation under reduced pressure (e.g., 3 mmHg). Collect the fraction boiling at 154-155 °C.
-
-
Storage: Store the purified this compound in a cool, dark place, preferably under an inert atmosphere and with a small amount of a polymerization inhibitor.
Visualizations
Caption: Troubleshooting workflow for common issues in this compound synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Polyvinylcarbazole - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. N-Vinylcarbazole - Wikipedia [en.wikipedia.org]
- 7. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 8. biobasedpress.eu [biobasedpress.eu]
- 9. Exploring the Impact of Elements on the Reactivity of a Straightforward Procedure for Generating Vinyl-Carbazole Derivatives via a Frustrated Lewis Pair Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. mdpi.com [mdpi.com]
- 13. fluidmgmt.ak-bio.com [fluidmgmt.ak-bio.com]
Technical Support Center: Enhancing the Solubility of High Molecular Weight Poly(9-vinylcarbazole)
Welcome to the technical support center for high molecular weight poly(9-vinylcarbazole) (PVK). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the dissolution of high molecular weight PVK.
Frequently Asked Questions (FAQs)
Q1: Why is my high molecular weight PVK difficult to dissolve?
A1: High molecular weight PVK presents solubility challenges primarily due to increased chain entanglement and stronger intermolecular forces. As the polymer chains become longer, they become more physically intertwined, which hinders the penetration of solvent molecules. Additionally, the large, planar carbazole (B46965) side groups can lead to significant π-π stacking interactions between polymer chains, further reducing solubility.
Q2: What are the recommended solvents for dissolving high molecular weight PVK?
A2: High molecular weight PVK is generally soluble in a range of aromatic and chlorinated hydrocarbons. Good solvents to consider include:
-
Tetrahydrofuran (THF)
-
Chloroform (B151607) (CHCl₃)
-
Toluene
-
Chlorobenzene
-
o-Dichlorobenzene (ODCB)
-
Xylene
-
Dimethylformamide (DMF)
It is important to note that PVK is insoluble in polar protic solvents like water, methanol (B129727), and ethanol, as well as in nonpolar aliphatic hydrocarbons such as hexanes.
Q3: Is there a maximum concentration of high molecular weight PVK that I can dissolve?
A3: The maximum achievable concentration will depend on the specific molecular weight of your PVK and the chosen solvent. For many applications, concentrations in the range of 5-20 mg/mL are common. For instance, for electrospinning applications, solutions of high molecular weight PVK (Mw: 1,100,000 g/mol ) have been prepared at concentrations of 15% (w/v) in chloroform and THF. However, for general solution processing, a concentration of 10 mg/mL in chloroform is often recommended as a starting point.
Q4: My PVK solution appears hazy or cloudy. What does this indicate and how can I fix it?
A4: A hazy or cloudy appearance in your PVK solution typically indicates incomplete dissolution or the formation of aggregates. This can be caused by several factors:
-
Insufficient Dissolution Time: High molecular weight polymers require extended periods to fully dissolve.
-
Poor Solvent Quality: The solvent may not be optimal for your specific grade of PVK.
-
Low Temperature: Dissolution may be thermodynamically unfavorable at room temperature.
-
Contamination: The presence of moisture or other impurities can reduce solubility.
-
Polymer Aggregation: Strong intermolecular forces can cause polymer chains to clump together.
To address this, you can try the following:
-
Continue stirring the solution for a longer period (several hours to overnight).
-
Gently heat the solution while stirring.
-
Use sonication to break up aggregates.
-
Filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles or aggregates.
-
Ensure your solvent is anhydrous and of high purity.
Q5: Can I use heat to improve the solubility of my high molecular weight PVK?
A5: Yes, gentle heating can significantly improve the solubility of high molecular weight PVK by increasing the kinetic energy of the solvent and polymer molecules, which helps to overcome intermolecular forces. It is advisable to heat the solution with continuous stirring. A temperature range of 40-60°C is a good starting point. Be cautious not to use excessively high temperatures, as this can lead to solvent evaporation and potential polymer degradation.
Troubleshooting Guide
This guide addresses common issues encountered when dissolving high molecular weight PVK.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| PVK powder does not appear to be dissolving at all. | 1. Inappropriate solvent. 2. Insufficient time. 3. Low temperature. | 1. Verify that you are using a recommended solvent (e.g., THF, chloroform, toluene). 2. Allow for extended stirring time (several hours to overnight). 3. Gently heat the mixture to 40-60°C with continuous stirring. |
| The solution is highly viscous and difficult to handle. | 1. The concentration of PVK is too high for the given molecular weight. | 1. Dilute the solution by adding more solvent. 2. For future preparations, start with a lower concentration of PVK. |
| A gel-like substance has formed instead of a true solution. | 1. High concentration of entangled polymer chains. 2. Partial solvation of the polymer. 3. Potential for minor cross-linking in the polymer batch. | 1. Dilute the mixture with additional solvent and continue vigorous stirring. 2. Apply gentle heating and/or sonication to break up the gel structure. 3. If the gel persists, it may indicate an issue with the polymer quality. |
| The dissolved PVK precipitates out of solution over time. | 1. The solution is supersaturated at room temperature. 2. The solvent is slowly evaporating. 3. The temperature of the solution has decreased. | 1. Store the solution at a slightly elevated temperature. 2. Ensure the solution is stored in a tightly sealed container to prevent solvent evaporation. 3. If precipitation occurs upon cooling, you may need to work with the solution at a consistently elevated temperature. |
Data Presentation
Table 1: Recommended Solvents and Anti-Solvents for High Molecular Weight PVK
| Solvent Type | Examples | Solubility of High MW PVK |
| Good Solvents | Tetrahydrofuran (THF), Chloroform, Toluene, Chlorobenzene, o-Dichlorobenzene, Xylene, Dimethylformamide (DMF) | Soluble |
| Anti-Solvents | Water, Methanol, Ethanol, Hexanes, Acetone | Insoluble (can be used for precipitation) |
Experimental Protocols
Protocol 1: Standard Dissolution of High Molecular Weight PVK
-
Preparation: Weigh the desired amount of high molecular weight PVK powder and place it in a clean, dry glass vial or flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the appropriate volume of a recommended solvent (e.g., chloroform or THF) to achieve the desired concentration (e.g., 10 mg/mL).
-
Stirring: Seal the container and begin stirring at room temperature. Allow the mixture to stir for at least 2-4 hours. For very high molecular weights, overnight stirring may be necessary.
-
Observation: Visually inspect the solution for any undissolved particles or haziness.
-
Filtration (Optional): If the solution is not perfectly clear, filter it through a PTFE syringe filter (e.g., 0.45 µm pore size) to remove any insoluble material.
Protocol 2: Enhanced Dissolution using Heat and Sonication
-
Preparation and Solvent Addition: Follow steps 1 and 2 from the standard protocol.
-
Gentle Heating: Place the sealed container in a water bath or on a hot plate set to a low temperature (e.g., 40-50°C). Continue to stir the solution.
-
Sonication: If undissolved material persists after 1-2 hours of heating and stirring, place the sealed container in a sonication bath. Sonicate in short bursts (e.g., 5-10 minutes at a time) to avoid excessive heating of the solvent.
-
Cooling and Observation: Allow the solution to cool to room temperature and observe its clarity.
-
Filtration (Optional): If necessary, filter the solution as described in the standard protocol.
Protocol 3: Purification of High Molecular Weight PVK by Precipitation
This protocol is useful for removing low molecular weight oligomers or residual monomers.
-
Dissolution: Prepare a solution of the high molecular weight PVK in a good solvent (e.g., chloroform) at a moderate concentration (e.g., 20 mg/mL).
-
Precipitation: In a separate beaker, place a large volume of an anti-solvent (e.g., methanol or acetone), typically 10 times the volume of the PVK solution.
-
Addition: While vigorously stirring the anti-solvent, slowly add the PVK solution dropwise. A fibrous or powdered precipitate of the purified PVK should form.
-
Isolation: Allow the precipitate to settle, then collect it by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected precipitate with a small amount of fresh anti-solvent to remove any remaining impurities.
-
Drying: Dry the purified PVK in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
Visualizations
Caption: Workflow for dissolving high molecular weight PVK.
Caption: Troubleshooting logic for PVK solubility issues.
preventing cross-linking during 9-Vinylcarbazole polymerization
Welcome to the technical support center for the polymerization of 9-Vinylcarbazole (NVK). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on achieving controlled polymerization while preventing undesirable cross-linking.
Frequently Asked Questions (FAQs)
Q1: What is cross-linking in the context of this compound (NVK) polymerization, and why is it a problem?
A1: Cross-linking is the formation of covalent bonds between polymer chains, creating a three-dimensional network.[1] In NVK polymerization, this can lead to the formation of an insoluble gel, making the resulting poly(this compound) (PVK) difficult to process and characterize. For applications in organic electronics and drug delivery, a soluble, linear polymer with a defined molecular weight is often required.[2]
Q2: What are the main causes of cross-linking during NVK polymerization?
A2: Cross-linking in NVK polymerization can arise from several side reactions, depending on the polymerization method:
-
Cationic Polymerization: The highly reactive carbocation at the growing chain end can potentially react with the electron-rich carbazole (B46965) rings of other polymer chains, leading to branching and cross-linking.[3][4]
-
Free Radical Polymerization: Chain transfer to the polymer is a significant cause. A radical on a growing chain can abstract a hydrogen atom from an already formed polymer chain, creating a new radical site on the polymer backbone, from which a new chain can grow, leading to a branched or cross-linked structure.[5]
Q3: How can I prevent or minimize cross-linking during NVK polymerization?
A3: The most effective method to prevent cross-linking is to use a controlled polymerization technique, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[6][7][8] These methods allow for better control over the polymer chain growth and minimize side reactions. Other strategies include:
-
Optimizing Reaction Conditions: Carefully controlling monomer and initiator concentrations, temperature, and solvent can reduce the likelihood of side reactions.[9][10]
-
Using Chain Transfer Agents (CTAs): In free radical polymerization, conventional CTAs can help to control molecular weight but may not completely eliminate branching. For better control, RAFT agents are recommended.[11]
Q4: Which polymerization method is best for obtaining linear, soluble poly(this compound)?
A4: Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is highly recommended for synthesizing well-defined, linear, and soluble PVK with controlled molecular weight and low polydispersity.[6][7][8] While cationic polymerization can also yield linear PVK, it is often more sensitive to impurities and prone to side reactions if not carefully controlled.[3][4]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Reaction mixture becomes a gel (insoluble). | High degree of cross-linking. | • Switch to a controlled polymerization method: Implement a RAFT or ATRP protocol. • Lower the monomer concentration: High monomer concentration can increase the probability of intermolecular side reactions. • Reduce the initiator concentration: A lower initiator concentration can lead to the formation of higher molecular weight polymers but may also reduce the overall number of radical species that could contribute to side reactions.[10][12] • Lower the reaction temperature: Higher temperatures can increase the rate of side reactions. |
| The resulting polymer is poorly soluble or only partially soluble. | Branching or a low degree of cross-linking. | • Optimize the [Monomer]/[CTA] ratio in RAFT polymerization: A higher ratio of chain transfer agent can lead to better control and linearity.[6] • Choose an appropriate solvent: Polymerization in a good solvent for the polymer can help to keep the growing chains separated and reduce intermolecular reactions.[13] • Ensure high monomer purity: Impurities can sometimes initiate side reactions. |
| The polymer has a very broad molecular weight distribution (high polydispersity). | Uncontrolled polymerization, significant chain transfer, or multiple termination pathways. | • Implement a controlled/living polymerization technique: RAFT is a robust choice for NVK.[7] • Verify the purity of the initiator and CTA. • Ensure the reaction is performed under an inert atmosphere: Oxygen can interfere with radical polymerization. |
| Low monomer conversion. | Inefficient initiation or inhibition. | • Check the purity of the monomer and solvent: Remove any potential inhibitors. • Increase the initiator concentration slightly or choose a more appropriate initiator for the reaction temperature. • Ensure the reaction temperature is suitable for the chosen initiator's half-life. |
Data Presentation
Table 1: Comparison of Polymerization Methods for this compound
| Polymerization Method | Typical Initiator/Catalyst | Key Advantages | Key Disadvantages | Potential for Cross-linking |
| Cationic | Lewis Acids (e.g., BF₃·OEt₂), Protonic Acids | Can produce highly isotactic polymer.[14] | Sensitive to impurities, potential for side reactions.[3] | High, if not well-controlled. |
| Free Radical | Azo compounds (e.g., AIBN), Peroxides | Simple experimental setup. | Poor control over molecular weight and architecture, high polydispersity.[11] | High, due to chain transfer to polymer.[5] |
| RAFT | AIBN + RAFT Agent (e.g., dithioesters, trithiocarbonates) | Excellent control over molecular weight and low polydispersity, allows for complex architectures.[6][8] | Requires synthesis or purchase of a specific RAFT agent. | Low to negligible. |
| ATRP | Cu(I) complex + Alkyl Halide Initiator | Good control over polymerization. | Potential for catalyst contamination of the final polymer. | Low, but can be sensitive to reaction conditions. |
Table 2: Influence of Reaction Parameters on RAFT Polymerization of NVK
| Parameter | Effect on Polymerization | Recommendation for Preventing Cross-linking | Reference |
| [Monomer]/[CTA] Ratio | Affects the target molecular weight. | Use a sufficient concentration of CTA to maintain control over the growing chains. | [6] |
| [CTA]/[Initiator] Ratio | Influences the rate of polymerization and the "livingness" of the system. | A ratio > 1 is typically used to ensure that the number of growing chains is controlled by the CTA. | [6] |
| Temperature | Affects the rate of initiation and propagation. | Use the lowest effective temperature to minimize side reactions. For AIBN, this is typically 60-80 °C. | [6] |
| Solvent | Can influence chain conformation and reactivity. | Use a good solvent for PVK, such as 1,4-dioxane (B91453) or toluene, to keep polymer chains solvated and reduce intermolecular interactions. | [6] |
Experimental Protocols
Protocol 1: RAFT Polymerization of this compound (NVK)
This protocol is a general guideline based on literature procedures for achieving controlled polymerization of NVK with minimal cross-linking.[6][7]
Materials:
-
This compound (NVK) (monomer)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)
-
S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT) (RAFT agent)
-
1,4-Dioxane (solvent), anhydrous
-
Methanol (B129727) (for precipitation)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
Purification of NVK: Recrystallize NVK from methanol and dry under vacuum.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve NVK (e.g., 1.0 g, 5.17 mmol), DDMAT (e.g., 37.8 mg, 0.103 mmol, for a target DP of 50), and AIBN (e.g., 3.4 mg, 0.0207 mmol, for a [CTA]/[I] ratio of 5) in anhydrous 1,4-dioxane (e.g., 5 mL).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours, depending on the desired conversion).
-
Termination: Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol. Filter the white precipitate, wash with fresh methanol, and dry under vacuum at 40-50 °C to a constant weight.
-
Characterization: Analyze the resulting poly(this compound) by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and polydispersity index (Đ).
Visualizations
Caption: Figure 1. Experimental Workflow for RAFT Polymerization of NVK.
Caption: Figure 2. Proposed Cross-linking Mechanism in Free Radical Polymerization of NVK.
Caption: Figure 3. Troubleshooting Flowchart for NVK Polymerization.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. earchive.tpu.ru [earchive.tpu.ru]
- 5. pslc.ws [pslc.ws]
- 6. Synthesis of Star Poly(N-vinylcarbazole) by Microwave-Assisted Reversible Addition-Fragmentation Chain Transfer Polymerization (RAFT) [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The reactivity of N-vinylcarbazole in RAFT polymerization: trithiocarbonates deliver optimal control for the synthesis of homopolymers and block copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Influence of Initiator Content and Polymerization Conditions on the Properties of Polyacrylate Mortar [mdpi.com]
- 10. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. scite.ai [scite.ai]
- 13. researchgate.net [researchgate.net]
- 14. Mechanistic Insights into the Stereoselective Cationic Polymerization of N-Vinylcarbazole - PMC [pmc.ncbi.nlm.nih.gov]
purification techniques to remove inhibitors from 9-Vinylcarbazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 9-Vinylcarbazole (9-VC) by removing inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common inhibitors found in commercial this compound?
While specific formulations are proprietary, common inhibitors used for vinyl monomers like this compound include phenolic compounds such as hydroquinone (B1673460) (HQ), the monomethyl ether of hydroquinone (MEHQ), and 4-tert-butylcatechol (B165716) (TBC). These are added to prevent premature polymerization during storage and transport.
Q2: Why is it crucial to remove inhibitors from this compound before polymerization?
Inhibitors are designed to scavenge free radicals, which are essential for initiating free-radical polymerization. If inhibitors are present, they will terminate the growing polymer chains, leading to several potential issues:
-
Inhibited or Failed Polymerization: The polymerization reaction may not start at all.
-
Low Polymer Yield: Only a small amount of the monomer will be converted to polymer.
-
Low Molecular Weight Polymer: The polymer chains will be short, resulting in a product with undesirable physical and mechanical properties.
-
Discoloration of the Final Polymer: The presence of inhibitor-related byproducts can lead to a yellow or discolored polymer.
Q3: What are the primary methods for removing inhibitors from this compound?
The most common and effective methods for purifying this compound are:
-
Recrystallization: A highly effective method for removing a wide range of impurities, including inhibitors.
-
Vacuum Distillation: Suitable for separating 9-VC from non-volatile inhibitors and other high-boiling point impurities.
-
Column Chromatography: A versatile technique that can provide very high purity by separating 9-VC from inhibitors and other closely related impurities.[1]
Q4: How do I choose the best purification method for my experiment?
The choice of purification method depends on the initial purity of your this compound, the specific inhibitors present, the desired final purity, and the scale of your reaction.
-
For high purity on a small to medium scale: Recrystallization is often the method of choice due to its effectiveness and relative simplicity.
-
For removing non-volatile inhibitors on a larger scale: Vacuum distillation is a practical option.
-
For achieving the highest possible purity, especially when dealing with multiple or unknown impurities: Column chromatography is recommended, although it can be more time-consuming and require more solvent.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Polymerization of 9-VC fails to initiate or is significantly delayed. | Presence of residual inhibitors in the purified monomer. | 1. Repeat the purification step. For recrystallization, ensure the crystals are thoroughly washed with cold solvent. 2. Consider using a different purification method (e.g., column chromatography for more complete removal). 3. Increase the initiator concentration slightly, but be aware this can affect the polymer's molecular weight. |
| The resulting poly(this compound) (PVK) is yellow or discolored. | 1. Incomplete removal of colored impurities or inhibitors. 2. Oxidation of the monomer or polymer during the reaction. 3. Side reactions occurring at high polymerization temperatures. | 1. Purify the 9-VC monomer using recrystallization with activated charcoal to remove colored impurities. 2. Perform the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Optimize the polymerization temperature to avoid thermal degradation. |
| The obtained PVK has a low molecular weight. | 1. Presence of chain-transfer agents, which can be impurities or residual inhibitors. 2. High concentration of the initiator. 3. High polymerization temperature. | 1. Ensure the 9-VC is of high purity. 2. Optimize the monomer to initiator ratio. 3. Lower the polymerization temperature, which may require a longer reaction time. |
| This compound "oils out" instead of crystallizing during recrystallization. | The boiling point of the solvent is higher than the melting point of 9-VC, or the monomer is too soluble in the chosen solvent. | 1. Select a solvent with a lower boiling point. 2. Use a solvent pair. Dissolve the 9-VC in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until turbidity is observed. |
Quantitative Data
While specific quantitative data for inhibitor removal from this compound is not extensively published, the following table provides a general comparison of the expected efficiency of the primary purification techniques based on their principles of separation.
| Purification Method | Principle of Separation | Typical Purity Achieved | Efficiency in Removing Phenolic Inhibitors | Scale |
| Recrystallization | Difference in solubility between 9-VC and impurities at different temperatures.[2] | >99% | High | Small to Large |
| Vacuum Distillation | Difference in boiling points between 9-VC and non-volatile inhibitors.[3] | >98% | High (for non-volatile inhibitors) | Medium to Large |
| Column Chromatography | Differential adsorption of 9-VC and impurities onto a stationary phase.[4] | >99.5% | Very High | Small to Medium |
Experimental Protocols
Recrystallization of this compound from Methanol (B129727)
-
Dissolution: In a fume hood, dissolve the impure this compound in a minimal amount of hot methanol in an Erlenmeyer flask by gently heating on a hot plate.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound (64-66°C).
Vacuum Distillation of this compound
Safety Note: Vacuum distillation should be performed with appropriate safety precautions, including the use of a safety shield, due to the risk of implosion.
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a Claisen adapter to prevent bumping.[5] Ensure all glassware is free of cracks. Use a stir bar in the distillation flask.
-
Greasing Joints: Lightly grease all ground-glass joints to ensure a good seal.
-
Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap. Turn on the vacuum to reduce the pressure inside the system.
-
Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently using a heating mantle.
-
Collection: Collect the distilled this compound in a receiving flask. The boiling point of 9-VC is approximately 154-155 °C at 3 mmHg.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.[5]
Flash Column Chromatography of this compound
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system that gives good separation between this compound and its impurities. A common starting point is a mixture of hexane (B92381) and ethyl acetate.
-
Column Packing: Pack a glass column with silica (B1680970) gel using the chosen solvent system.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Elute the column with the solvent system, applying positive pressure with air or nitrogen to increase the flow rate.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Monitor the fractions using TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Decision workflow for selecting a this compound purification method.
Caption: Troubleshooting logic for this compound polymerization issues.
References
troubleshooting film formation issues with poly(9-vinylcarbazole)
This technical support center provides troubleshooting guidance for common issues encountered during the formation of poly(9-vinylcarbazole) (PVK) thin films. The information is intended for researchers, scientists, and professionals in drug development and related fields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Film Quality - Dewetting, Pinholes, and Cracks
Q1: My PVK film is dewetting from the substrate, resulting in islands or droplets instead of a continuous film. What are the possible causes and solutions?
A1: Dewetting of PVK films is a common issue that can arise from several factors related to surface energy, solvent properties, and processing conditions.[1][2]
Possible Causes:
-
Poor Substrate Wettability: The surface energy of your substrate may be too low for the PVK solution to spread evenly. This can be due to contamination or the inherent properties of the substrate material.
-
Inappropriate Solvent Choice: The solvent may have a high surface tension, leading to poor wetting of the substrate. Additionally, a solvent that evaporates too quickly can induce dewetting.
-
Contamination: Contaminants on the substrate, in the PVK solution, or in the processing environment can act as nucleation sites for dewetting.[3]
-
Interfacial Tension: There can be competition between the hydrodynamic inertia of the applied film and the interfacial tension forces that cause the film to retract.[1]
Troubleshooting Steps:
-
Substrate Cleaning: Ensure your substrates are meticulously cleaned. A common procedure involves sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by drying with a nitrogen gun. A final UV-ozone treatment or oxygen plasma cleaning can further improve wettability.
-
Solvent Optimization:
-
Select a solvent with a lower surface tension. Good solvents for PVK include chloroform (B151607), chlorobenzene (B131634), dichlorobenzene, and tetrahydrofuran (B95107) (THF).[4][5]
-
Consider using a solvent mixture to fine-tune the evaporation rate and surface tension.
-
-
Solution Preparation:
-
Ensure the PVK is fully dissolved in the solvent. Gentle heating or extended stirring (e.g., 12 hours at room temperature) can aid dissolution.[6]
-
Filter the PVK solution through a syringe filter (e.g., 0.2 µm PTFE) to remove any particulate matter or aggregates.
-
-
Surface Modification: If cleaning is insufficient, consider applying an adhesion-promoting layer or modifying the substrate surface to improve its affinity for the PVK film.[3][7]
Q2: My fabricated PVK film has pinholes and cracks. How can I prevent these defects?
A2: Pinholes and cracks in PVK films often stem from stress within the film, which can be caused by rapid solvent evaporation, inappropriate solution concentration, or thermal shock during annealing.[3]
Possible Causes:
-
Rapid Solvent Evaporation: Fast-evaporating solvents can induce stress in the film as it solidifies.
-
High Solution Concentration: More concentrated solutions can lead to thicker films that are more prone to cracking due to higher internal stress.
-
Thermal Stress: Rapid heating or cooling during the annealing process can cause thermal expansion mismatch between the film and the substrate, leading to cracks.[3]
-
Inherent Brittleness: PVK is known to be a brittle polymer.[5]
Troubleshooting Steps:
-
Solvent Selection: Use a solvent with a higher boiling point to slow down the evaporation rate (e.g., chlorobenzene or dichlorobenzene instead of chloroform).
-
Optimize Solution Concentration: Try reducing the PVK concentration in the solution. This will result in a thinner, less-stressed film.
-
Spin Coating Parameters: Adjust the spin coating parameters. A lower spin speed or a two-step process with a slower initial spreading step can sometimes improve film quality.[8]
-
Controlled Annealing:
-
Implement a slow heating and cooling ramp during the annealing process to minimize thermal shock.
-
Optimize the annealing temperature and time. Excessive temperatures or prolonged annealing can sometimes be detrimental.[9]
-
-
Use of Plasticizers or Blends: In some cases, blending PVK with another polymer or adding a plasticizer can reduce the brittleness of the film.
Issue 2: Problems with PVK Solution
Q3: I'm having trouble dissolving PVK, or my solution appears to have aggregates. What should I do?
A3: The solubility of PVK can be influenced by its molecular weight and the choice of solvent. Aggregation can be a sign of poor solubility or solution instability.[6][10]
Possible Causes:
-
Inappropriate Solvent: Not all organic solvents are effective for dissolving PVK.
-
Insufficient Dissolution Time/Energy: The polymer may not have had enough time or agitation to dissolve completely.
-
Solution Aging/Instability: Over time, PVK in solution can sometimes form aggregates.
-
High Concentration: Attempting to dissolve too much PVK in a given volume of solvent can lead to incomplete dissolution and aggregation.
Troubleshooting Steps:
-
Solvent Selection: Use recommended solvents for PVK. Aromatic hydrocarbons (toluene), halogenated hydrocarbons (chloroform, chlorobenzene, dichlorobenzene), and THF are generally good choices.[4][5][11]
-
Dissolution Procedure:
-
Allow sufficient time for dissolution, which could be several hours to overnight.[6]
-
Use a magnetic stirrer to provide continuous agitation.
-
Gentle warming can sometimes aid dissolution, but be cautious of solvent evaporation and potential polymer degradation.
-
-
Filtration: After dissolution, filter the solution using a suitable syringe filter (e.g., 0.2 µm PTFE) to remove any undissolved particles or aggregates.
-
Fresh Solution: Prepare fresh solutions before use, especially if you observe signs of instability in older solutions.
-
Concentration Adjustment: If you are working with a high molecular weight PVK or are at the solubility limit, try reducing the concentration.
Data Presentation
Table 1: Recommended Solvents for Poly(this compound)
| Solvent Class | Recommended Solvents | Rationale for Selection |
| Aromatic Hydrocarbons | Toluene, o-Xylene | Good solubility for PVK.[4][5] |
| Halogenated Hydrocarbons | Chloroform, Chlorobenzene, Dichlorobenzene | Excellent solvents for PVK, commonly used for spin coating.[4][5][12] |
| Ethers | Tetrahydrofuran (THF) | Good solvent, but can be hygroscopic and have a lower boiling point.[4][6] |
| Ketones | Cyclohexanone | Reported as a solvent for PVK.[13] |
Table 2: Spin Coating Parameters and Their Influence on Film Thickness
| Parameter | Effect on Film Thickness | Typical Range for PVK | Notes |
| Spin Speed (rpm) | Higher speed leads to a thinner film.[14] | 500 - 6000 rpm | The exact relationship depends on the solution viscosity and solvent.[15][16] |
| Solution Concentration (mg/mL) | Higher concentration results in a thicker film.[17] | 5 - 30 mg/mL | Higher concentrations can lead to aggregation and defects.[8][10] |
| Spin Time (s) | Longer time generally leads to a thinner, more uniform film up to a point. | 30 - 60 s | Most of the solvent is expelled in the initial seconds of spinning. |
| Acceleration (rpm/s) | Can influence the uniformity of the film, especially for larger substrates. | 100 - 1000 rpm/s | A slower initial ramp can help in evenly spreading the solution. |
Experimental Protocols
Protocol 1: Standard Spin Coating of PVK Thin Films
-
Substrate Preparation:
-
Clean the substrate by sonicating for 15 minutes each in a sequence of detergent, deionized water, acetone, and finally isopropanol.
-
Dry the substrate with a stream of dry nitrogen.
-
For enhanced cleaning and to improve the hydrophilicity of the surface, treat the substrate with UV-ozone for 10-15 minutes immediately before spin coating.
-
-
Solution Preparation:
-
Prepare a PVK solution at the desired concentration (e.g., 10 mg/mL) in a suitable solvent (e.g., chloroform or chlorobenzene).[18]
-
Stir the solution on a magnetic stirrer in a sealed vial for at least 12 hours at room temperature to ensure complete dissolution.[6]
-
Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any dust or aggregates.
-
-
Spin Coating Process:
-
Place the cleaned substrate on the chuck of the spin coater and apply a vacuum.
-
Dispense an adequate amount of the PVK solution onto the center of the substrate to cover a significant portion of the surface.
-
Start the spin coating program. A typical two-step program might be:
-
Step 1: 500 rpm for 10 seconds (to spread the solution).
-
Step 2: 3000 rpm for 40 seconds (to thin the film).
-
-
After the spin coating process is complete, carefully remove the substrate.
-
-
Annealing:
-
Transfer the coated substrate to a hotplate in a controlled atmosphere (e.g., a nitrogen-filled glovebox).
-
Anneal the film at a temperature between 110°C and 170°C for 10-30 minutes to remove residual solvent and improve film morphology.[15] It is advisable to use a slow ramp for heating and cooling to prevent thermal shock.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for PVK film dewetting issues.
Caption: Troubleshooting guide for cracks and pinholes in PVK films.
References
- 1. paint.org [paint.org]
- 2. Elucidating and Mitigating Instabilities of Poly(vinyl alcohol) Thin Films in Aqueous Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. msesupplies.com [msesupplies.com]
- 4. ossila.com [ossila.com]
- 5. Polyvinylcarbazole - Wikipedia [en.wikipedia.org]
- 6. Enhancing Blue Emission in Poly(N‑vinylcarbazole): Synthesis, Functionalization with Anthracene, and Mitigation of Aggregation-Caused Quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. polymersource.ca [polymersource.ca]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Influence of Spin Coating Parameters on Gas Transport Properties of Thin-Film Composite Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Influence of spin coating parameters on the fabrication of free standing porous and nonporous poly(ε-caprolactone) based films - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Charge Carrier Mobility of Poly(9-vinylcarbazole)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at enhancing the charge carrier mobility of poly(9-vinylcarbazole) (PVK). It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data summaries.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My pristine PVK film shows very low hole mobility. What are the common causes and how can I improve it?
A1: Low hole mobility in pristine PVK films is a common issue. Several factors can contribute to this:
-
Amorphous Nature: PVK is inherently amorphous, which leads to significant energetic and positional disorder, limiting efficient charge transport.
-
Impurities: Residual monomers, solvents, or other contaminants can act as charge traps.
-
Film Morphology: Poor film quality with pinholes, cracks, or a rough surface can disrupt charge transport pathways.
-
Molecular Weight: The molecular weight of the PVK can influence charge transport properties. High molecular weight PVK may lead to higher energetic disorder.[1][2]
Troubleshooting Steps:
-
Purification: Ensure the PVK is thoroughly purified to remove any impurities. Recrystallization or precipitation are common methods.
-
Solvent Selection & Film Deposition: Use a high-purity solvent in which PVK is readily soluble (e.g., chloroform (B151607), chlorobenzene, THF).[3] Optimize your spin-coating parameters (speed, acceleration, time) to achieve a uniform, defect-free film. Common spin-coating defects include pinholes, comet streaks, and incomplete coverage.[4][5]
-
Annealing: Thermal annealing of the PVK film below its glass transition temperature can improve molecular packing and reduce free volume, potentially enhancing mobility.
-
Molecular Weight Consideration: If possible, experiment with PVK of different molecular weights to find the optimal range for your application.
Q2: I am trying to improve PVK's hole mobility by doping, but I'm not seeing the expected enhancement. What could be going wrong?
A2: Doping is a powerful technique, but its success depends on several factors:
-
Dopant Choice: The dopant's energy levels must be appropriately aligned with those of PVK to facilitate efficient charge transfer. Lewis acids like tris(pentafluorophenyl)borane (B72294) (BCF) have been shown to be effective p-type dopants for hole-transport materials.[6][7][8][9][10][11]
-
Dopant Concentration: The concentration of the dopant is critical. Too low a concentration may not be effective, while too high a concentration can lead to aggregation and the formation of charge traps.
-
Miscibility: The dopant and PVK should be miscible to ensure a uniform blend. Poor miscibility can lead to phase separation and hinder charge transport.
-
Processing Conditions: The solvent and processing conditions can affect the morphology of the doped film.
Troubleshooting Steps:
-
Verify Dopant Quality: Ensure the dopant is pure and has not degraded.
-
Optimize Dopant Concentration: Systematically vary the dopant concentration (e.g., from 0.1 wt% to 5 wt%) to find the optimal loading.
-
Improve Miscibility: Use a co-solvent system or try a different solvent to improve the miscibility of the dopant in the PVK solution.
-
Characterize Film Morphology: Use techniques like Atomic Force Microscopy (AFM) to examine the surface morphology of your doped films and check for aggregation or phase separation.
Q3: I am fabricating a PVK:Quantum Dot (QD) nanocomposite, but the charge carrier mobility has decreased. Why is this happening?
A3: While nanocomposites can offer enhanced properties, the addition of QDs to a PVK matrix can sometimes lead to a decrease in charge carrier mobility. This is often because the QDs can act as hole traps.[12][13]
Troubleshooting Steps:
-
Surface Ligands: The organic ligands capping the QDs play a crucial role. Bulky, insulating ligands can hinder charge transport between the PVK and the QDs. Consider using shorter, more conductive ligands or ligands that can interact favorably with the PVK matrix.
-
QD Concentration: At low concentrations, QDs can act as isolated trapping sites. At higher concentrations, approaching the percolation threshold, charge transport through the QD network might become possible, potentially increasing mobility.[14]
-
Energy Level Alignment: Ensure the energy levels of the QDs are aligned with PVK to favor charge injection rather than trapping. The valence band of the QDs should ideally be close to the HOMO level of PVK for efficient hole transport.
-
Dispersion: Poor dispersion of QDs can lead to the formation of aggregates, which act as large trap sites. Use appropriate solvents and sonication to ensure good dispersion.
Quantitative Data Summary
The following tables summarize the quantitative data on the enhancement of charge carrier mobility in PVK through various strategies.
Table 1: Effect of Doping on Hole Mobility of PVK
| Dopant | Concentration | Mobility Enhancement | Measurement Technique | Reference |
| Tris(pentafluorophenyl)borane (BCF) | Optimized | Up to 3.3-fold increase in Hall mobility | Hall Effect | [15] |
| CdSe/ZnS Quantum Dots | 3.87 x 10¹⁸ dots/cm³ | Decrease by nearly 2 orders of magnitude | Time-of-Flight (TOF) | [12][13] |
Table 2: Influence of Molecular Weight on PVK-based Device Performance
| Molecular Weight (MW) | Device Structure | External Quantum Efficiency (EQE) | Likely Reason for Performance Difference | Reference |
| 1.1 x 10⁶ | Without Electron Transport Layer (ETL) | 0.67% | Higher energetic disorder shifts recombination zone away from quenching cathode | [1][2] |
| ~7.5 x 10⁴ | Without Electron Transport Layer (ETL) | 0.18% | Recombination zone is closer to the quenching cathode | [1][2] |
| 1.1 x 10⁶ | With Electron Transport Layer (ETL) | 0.83% | Reduced hole mobility due to higher energetic disorder | [1][2] |
| ~7.5 x 10⁴ | With Electron Transport Layer (ETL) | 1.13% | More balanced charge transport | [1][2] |
Experimental Protocols
Protocol 1: Doping of PVK with Tris(pentafluorophenyl)borane (BCF)
-
Solution Preparation:
-
Prepare a stock solution of PVK in a suitable solvent (e.g., chlorobenzene) at a concentration of 10 mg/mL.
-
Prepare a stock solution of BCF in the same solvent at a concentration of 1 mg/mL.
-
-
Doping:
-
In separate vials, mix the PVK and BCF stock solutions to achieve the desired weight percentage of BCF relative to PVK (e.g., 1 wt%, 2 wt%, 5 wt%).
-
Stir the solutions for at least 2 hours in an inert atmosphere (e.g., in a glovebox) to ensure complete mixing.
-
-
Film Deposition:
-
Clean the substrates (e.g., ITO-coated glass) by sonicating in a sequence of deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.
-
Deposit the doped PVK solution onto the substrate using spin-coating. Typical parameters are 2000-4000 rpm for 30-60 seconds.
-
-
Annealing:
-
Anneal the films on a hotplate at a temperature of 80-120°C for 10-30 minutes inside a glovebox to remove residual solvent.
-
-
Characterization:
-
Measure the charge carrier mobility of the films using a suitable technique such as Time-of-Flight (TOF) or by fabricating an Organic Field-Effect Transistor (OFET).
-
Protocol 2: Fabrication of PVK:CdS Quantum Dot Nanocomposite Films
-
Quantum Dot Synthesis and Ligand Exchange:
-
Solution Preparation:
-
Disperse the surface-modified CdS QDs in a solvent compatible with PVK (e.g., chloroform or toluene) via sonication.
-
Prepare a PVK solution in the same solvent.
-
-
Blending:
-
Mix the QD dispersion and the PVK solution to achieve the desired weight ratio of QDs to PVK.
-
Stir the mixture overnight to ensure homogeneous dispersion.
-
-
Film Deposition and Characterization:
-
Follow steps 3-5 from Protocol 1 for film deposition, annealing, and characterization.
-
Protocol 3: Charge Carrier Mobility Measurement using Time-of-Flight (TOF)
-
Device Fabrication:
-
Prepare a sandwich-structure device: Substrate/Bottom Electrode/PVK film/Top Electrode.
-
The bottom electrode (e.g., ITO) should be transparent to the laser wavelength used for photogeneration.
-
The top electrode (e.g., Aluminum) can be deposited by thermal evaporation.
-
-
Experimental Setup:
-
A pulsed laser for generating charge carriers near the transparent electrode.
-
A voltage source to apply an electric field across the device.
-
An oscilloscope to measure the transient photocurrent.
-
-
Measurement Procedure:
-
Apply a voltage across the device.
-
Excite the sample with a short laser pulse through the transparent electrode.
-
Record the resulting photocurrent transient on the oscilloscope. The transit time (t_T) is the time it takes for the charge carriers to drift across the film.
-
-
Mobility Calculation:
-
The charge carrier mobility (μ) can be calculated using the formula: μ = d² / (V * t_T), where d is the film thickness and V is the applied voltage.
-
Visualizations
Caption: Doping mechanism of PVK with a Lewis acid.
Caption: Experimental workflow for Time-of-Flight (TOF) measurement.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. ossila.com [ossila.com]
- 4. coatingsystems.com [coatingsystems.com]
- 5. ossila.com [ossila.com]
- 6. Improved Performance and Reproducibility of Perovskite Solar Cells by Well-Soluble Tris(pentafluorophenyl)borane as a p-Type Dopant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The impact of tris(pentafluorophenyl)borane hole transport layer doping on interfacial charge extraction and recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Remarkable Enhancement of the Hole Mobility in Several Organic Small‐Molecules, Polymers, and Small‐Molecule:Polymer Blend Transistors by Simple Admixing of the Lewis Acid p‐Dopant B(C6F5)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. chem.kuleuven.be [chem.kuleuven.be]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
minimizing batch-to-batch variability in 9-Vinylcarbazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability in 9-Vinylcarbazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: Common methods for synthesizing this compound include the vinylation of carbazole (B46965) using acetylene (B1199291) gas, and reactions with vinyl ethers or other vinylating agents.[1][2][3] The choice of method often depends on the available equipment, scale of the reaction, and desired purity.
Q2: What is the role of the base in this compound synthesis?
A2: A base, such as potassium hydroxide (B78521) (KOH) or sodium hydride (NaH), is typically used to deprotonate the carbazole nitrogen, forming a carbazolide anion.[1][4] This anion is a more potent nucleophile that readily reacts with the vinylating agent.
Q3: Why is temperature control important during the synthesis?
A3: Temperature control is crucial for several reasons. The reaction rate is temperature-dependent, and inconsistent temperatures can lead to incomplete reactions or the formation of side products.[1][5] Additionally, this compound can polymerize at elevated temperatures, reducing the yield of the desired monomer.[6]
Q4: How can I purify the crude this compound product?
A4: Purification is essential to remove unreacted carbazole, residual catalyst, and any polymeric byproducts. Common purification techniques include recrystallization from solvents like ethanol (B145695) or methanol, and vacuum distillation.[2] Column chromatography can also be employed for high-purity applications.
Q5: What are the typical yields for this compound synthesis?
A5: Yields can vary significantly depending on the chosen synthetic route and reaction conditions. Reported yields range from good to excellent, often between 80% and 98%.[1][2] Optimization of reaction parameters is key to achieving high and consistent yields.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of carbazole. 2. Inactive or insufficient vinylating agent. 3. Reaction temperature is too low. 4. Presence of moisture or other protic impurities. | 1. Ensure the use of a strong, dry base and allow sufficient time for salt formation. 2. Use a fresh, high-quality vinylating agent. If using acetylene gas, ensure a consistent flow rate. 3. Gradually increase the reaction temperature while monitoring for product formation via TLC or GC. 4. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product is a Tarry or Polymeric Mass | 1. Reaction temperature is too high. 2. Presence of radical initiators or oxygen. 3. Extended reaction time. | 1. Carefully control the reaction temperature and avoid localized overheating. 2. Degas solvents and perform the reaction under an inert atmosphere. Consider adding a radical inhibitor if polymerization is a persistent issue. 3. Monitor the reaction progress and quench it once the starting material is consumed. |
| Presence of Unreacted Carbazole in the Final Product | 1. Insufficient amount of base or vinylating agent. 2. Incomplete reaction. | 1. Use a slight excess of the base and vinylating agent. 2. Increase the reaction time or temperature, monitoring the reaction progress by TLC or GC. |
| Inconsistent Yields Between Batches | 1. Variability in raw material quality. 2. Inconsistent reaction conditions (temperature, time, stirring rate). 3. Variations in work-up and purification procedures. | 1. Use starting materials of consistent purity for each batch.[7] 2. Standardize all reaction parameters and use calibrated equipment.[8] 3. Develop and strictly follow a standard operating procedure for the work-up and purification steps. |
Experimental Protocols
Protocol 1: Vinylation of Carbazole with Acetylene
This protocol is based on a high-yield synthesis method.[1]
-
Salt Formation: In a pressure-rated glass reactor, add carbazole (1 equivalent), potassium hydroxide (0.02 equivalents), and N-methylpyrrolidone (NMP) as the solvent.
-
Stir the mixture and heat to 80°C for 30 minutes to form the potassium salt of carbazole.
-
Vinylation: Increase the temperature to 160°C and introduce acetylene gas at atmospheric pressure.
-
Maintain the reaction at this temperature for 2.5 hours, monitoring the consumption of carbazole by TLC.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture. The product can be purified by vacuum distillation or recrystallization from ethanol.
Protocol 2: Synthesis using a Solid Superbase Catalyst
This method utilizes a reusable catalyst.[2]
-
Catalyst Preparation: Prepare a Na-NaOH/γ-Al2O3 solid superbase catalyst as described in the literature.
-
Reaction Setup: In a reactor, combine carbazole (1 equivalent), the solid superbase catalyst (e.g., 0.02 equivalents), and xylene as the solvent.
-
Heat the mixture to 135°C with stirring.
-
Vinylation: Introduce acetylene gas at a controlled flow rate (e.g., 30 mL/min) under atmospheric pressure.
-
Allow the reaction to proceed for 8 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and filter to recover the catalyst. The liquid phase, containing the product, is then subjected to vacuum distillation to obtain pure this compound.
Quantitative Data Summary
| Method | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetylene Vinylation | KOH | NMP | 160 | 2.5 | 98.6 | [1] |
| Solid Superbase | Na-NaOH/γ-Al2O3 | Xylene | 135 | 8 | 83 | [2] |
| Acetylene Vinylation | KOH | DMSO | 160 | Varies | 80 | [2] |
| Methyl Butynol | KOH | Ethanol | 75 | Varies | 81 | [2] |
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A decision tree to diagnose and address low product yield in this compound synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Application research of 9-vinylcarbazole_Chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. zaether.com [zaether.com]
- 8. blog.minitab.com [blog.minitab.com]
Technical Support Center: 9-Vinylcarbazole-Based Devices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the degradation of 9-Vinylcarbazole (9-VC) and poly(this compound) (PVK)-based devices. It is intended for researchers, scientists, and drug development professionals working with these materials.
Troubleshooting Guides
This section provides solutions to common problems encountered during the fabrication and operation of 9-VC-based devices.
Issue 1: Low Photoluminescence Quantum Yield (PLQY)
Question: My PVK-based device is exhibiting low blue photoluminescence quantum yield. What are the potential causes and how can I improve it?
Answer:
Low photoluminescence quantum yield (PLQY) in PVK-based devices is a common issue, often stemming from non-radiative decay pathways that compete with light emission. The primary causes include excimer formation and aggregation-caused quenching (ACQ).
Possible Causes and Solutions:
-
Excimer Formation: PVK has a strong tendency to form excimers, which are excited-state dimers between adjacent carbazole (B46965) units.[1][2] These excimers have lower energy levels and often lead to redshifted, broader, and less efficient emission compared to the monomer fluorescence.
-
Solution 1: Molecular Engineering: Functionalizing the PVK backbone with bulky side groups can sterically hinder the formation of excimers. For instance, incorporating anthracene (B1667546) moieties into the PVK side chain has been shown to reduce excimer formation and enhance blue emission.[3]
-
Solution 2: Host-Guest System: Dispersing the PVK in an inert polymer matrix, such as poly(methyl methacrylate) (PMMA), can physically separate the PVK chains and reduce inter-chain interactions, thereby mitigating excimer formation and ACQ. A blend of 70:30 wt% PMMA/PVK-An has been shown to increase the PLQY significantly.[3]
-
-
Aggregation-Caused Quenching (ACQ): In the solid state, PVK chains can aggregate, leading to non-radiative decay and a decrease in PLQY.[3]
-
Solution: Polymer Blending: As with excimer formation, blending PVK with a compatible, inert polymer like PMMA can effectively reduce aggregation and improve the PLQY.[3]
-
-
Photo-oxidation: Exposure to UV light in the presence of oxygen can lead to the formation of carbonyl groups on the carbazole moiety. These oxidized sites can act as traps for excitons, leading to quenching of the photoluminescence.
-
Solution: Inert Atmosphere Processing: Whenever possible, process and handle PVK films and devices in an inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize exposure to oxygen, especially during UV-curing or other light-exposure steps.
-
Issue 2: Appearance of Dark Spots
Question: I am observing the formation and growth of dark spots in my PVK-based OLED. What is causing this and how can I prevent it?
Answer:
Dark spots are non-emissive areas that appear and often grow during device operation, leading to a decrease in the active device area and overall luminance.[1][4] This is a common mode of degradation in OLEDs.
Possible Causes and Solutions:
-
Cathode Delamination: The most widely accepted mechanism for dark spot formation is the local delamination of the cathode from the underlying organic layer.[1] This creates a void that prevents charge injection, thus appearing as a dark spot.
-
Cause: Moisture and oxygen penetrating the device, often through pinholes or defects in the encapsulation, can lead to electrochemical reactions at the cathode/organic interface, producing gas and causing the cathode to "bubble" or delaminate.[1][5]
-
Solution 1: Improved Encapsulation: Use high-quality encapsulation materials and techniques to create a hermetic seal, preventing the ingress of moisture and oxygen. This is the most critical step in preventing dark spots.
-
Solution 2: Substrate and Cathode Quality: Ensure the substrate (e.g., ITO-coated glass) is scrupulously clean and free of dust particles or asperities before depositing the organic layers.[4] Defects on the substrate can lead to pinholes in the deposited films, creating pathways for moisture and oxygen. Also, ensure a high-quality, uniform cathode deposition.
-
-
Crystallization of Organic Layers: Joule heating during device operation can induce the crystallization of the organic materials.[2][6] This change in morphology can lead to a peeling off of the cathode.
-
Solution: Thermal Management: Design the device with efficient heat sinking to minimize the operating temperature. This can involve using thermally conductive substrates or encapsulation materials.
-
-
Decomposition of the Anode/Organic Interface: Local decomposition of the indium tin oxide (ITO) anode and the adjacent organic layer can release volatile species that deform and fracture the cathode.[3]
-
Solution: Interface Engineering: Use a hole injection layer (HIL) between the ITO and the PVK layer to improve adhesion and create a more stable interface.
-
FAQs
Q1: What are the main degradation pathways for this compound-based devices?
A1: The primary degradation pathways include:
-
Photodegradation: UV radiation can cause chain scission and photo-oxidation, leading to a decrease in molecular weight and the formation of exciton (B1674681) traps.[6]
-
Thermal Degradation: High temperatures can cause the polymer to decompose. The thermal stability can be influenced by the solvent used for film preparation.
-
Excimer Formation: The tendency of PVK to form excimers can lead to less efficient and redshifted emission.[1][2]
-
Environmental Factors: Exposure to moisture and oxygen is a major cause of degradation, leading to oxidation of the organic materials and delamination of the electrodes.[5][7]
Q2: How does the molecular weight of PVK affect device performance and stability?
A2: The molecular weight of PVK can influence several properties of the resulting thin film, including its morphology, charge transport characteristics, and mechanical integrity. While not extensively detailed in the provided search results, it is generally understood in polymer science that higher molecular weights can lead to better film formation and mechanical stability, but may also increase the solution viscosity, making processing more challenging.
Q3: What is the role of PVK as a hole transport layer (HTL) and how does its degradation impact this function?
A3: PVK is widely used as a hole-transporting material due to its high hole mobility.[8] It can also act as an electron-blocking layer. Degradation of the PVK layer, for example through oxidation, can create charge traps that impede hole transport, leading to an increase in the device operating voltage and a decrease in efficiency.
Q4: Can thermal annealing improve the stability of PVK-based devices?
A4: Yes, thermal annealing can be beneficial. It can improve the morphology of the PVK film and the interface with other layers, leading to enhanced device performance.[9] Annealing can also improve the solvent resistance of polymer films, which is advantageous for the fabrication of multilayer devices.[10][11] However, the annealing temperature and duration must be carefully optimized to avoid thermal degradation of the PVK.
Q5: What are the best practices for storing this compound monomer and PVK polymer?
A5: this compound monomer should be stored in a cool, dark place, as it can polymerize upon exposure to heat or light. It is also sensitive to oxygen. PVK polymer is more stable but should still be stored in a cool, dry, and dark environment to minimize degradation from heat, moisture, and UV exposure. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
Data Presentation
Table 1: Effect of PMMA Blending on the Photoluminescence Quantum Yield (PLQY) of Anthracene-Functionalized PVK (PVK-An)
| PMMA Content (wt%) | PLQY (%) |
| 0 | 0.5[3] |
| 30 | 28.9[3] |
Table 2: Fluorescence Lifetimes and Relative Contributions of Emission Pathways in PVK and PVK-An
| Polymer | Decay Component | Lifetime (τ) (ns) | Relative Contribution (%) |
| PVK | τ₁ (S₁ → S₀) | - | - |
| τ₂ (S₁* → S₀) | ~25 | 72.3[3] | |
| PVK-An | τ₁ (S₁ → S₀) | ~5 | 45.2 |
| τ₂ (S₁* → S₀) | ~15 | 54.8[3] |
Experimental Protocols
Protocol 1: Fabrication of a PVK-Based OLED by Spin Coating
This protocol describes the fabrication of a simple single-layer OLED with a PVK emissive layer.
Materials and Equipment:
-
Patterned ITO-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Poly(this compound) (PVK)
-
An appropriate solvent for PVK (e.g., chloroform, chlorobenzene)[8]
-
Metal for cathode (e.g., Calcium, Aluminum)
-
Spin coater
-
Hotplate
-
Thermal evaporator
-
Glovebox with an inert atmosphere (e.g., nitrogen)
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the ITO-coated glass substrates by sequentially sonicating in a cleaning solution (e.g., Hellmanex), deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone or oxygen plasma to improve the wettability and work function of the ITO surface.
-
-
Hole Injection Layer (HIL) Deposition:
-
Inside the glovebox, spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrates. A typical spin-coating condition is 5000-6000 rpm for 30 seconds to achieve a film thickness of 30-40 nm.[12]
-
Anneal the PEDOT:PSS layer on a hotplate at a temperature recommended by the supplier (e.g., 150 °C for 10-15 minutes) to remove residual water.
-
-
PVK Emissive Layer Deposition:
-
Prepare a solution of PVK in a suitable solvent at the desired concentration.
-
Spin-coat the PVK solution onto the PEDOT:PSS layer. The spin speed and time will depend on the solution concentration and desired film thickness.
-
Anneal the PVK film to remove the solvent. The annealing temperature and time should be optimized to avoid thermal degradation.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator inside the glovebox.
-
Deposit the cathode metal (e.g., a thin layer of Calcium followed by a thicker layer of Aluminum) through a shadow mask to define the active area of the device. The deposition rate and final thickness should be carefully controlled.
-
-
Encapsulation:
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from moisture and oxygen. This step should be performed in the inert atmosphere of the glovebox.
-
Protocol 2: Measurement of Photoluminescence Quantum Yield (PLQY) of a PVK Film
This protocol describes the relative method for measuring the PLQY of a PVK film using a standard reference compound.
Materials and Equipment:
-
Spectrofluorometer with an integrating sphere accessory[13]
-
UV-Vis spectrophotometer
-
PVK film on a quartz substrate
-
A standard reference dye solution with a known quantum yield in the same spectral region as PVK (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)
-
Cuvettes for absorbance and fluorescence measurements
Procedure:
-
Measure the Absorbance:
-
Measure the absorbance spectrum of the PVK film and the standard reference solution using the UV-Vis spectrophotometer.
-
The absorbance of the standard solution at the excitation wavelength should be kept low (typically < 0.1) to minimize inner filter effects.[14]
-
-
Measure the Emission Spectra:
-
Place the PVK film in the integrating sphere of the spectrofluorometer.
-
Excite the film at a wavelength where it absorbs and record the emission spectrum.
-
Replace the PVK film with the cuvette containing the standard reference solution.
-
Excite the standard at the same wavelength and record its emission spectrum under identical experimental conditions (e.g., excitation and emission slit widths).
-
-
Calculate the Quantum Yield:
-
The quantum yield of the PVK film (Φ_sample) can be calculated using the following equation:[14] Φ_sample = Φ_std * (I_sample / A_sample) * (A_std / I_std) * (n_sample / n_std)² where:
-
Φ_std is the quantum yield of the standard.
-
I_sample and I_std are the integrated emission intensities of the sample and the standard, respectively.
-
A_sample and A_std are the absorbances of the sample and the standard at the excitation wavelength.
-
n_sample and n_std are the refractive indices of the sample's medium (approximated as air for a film) and the standard's solvent.
-
-
Mandatory Visualization
Caption: Degradation pathways in this compound-based devices.
Caption: Troubleshooting workflow for degraded 9-VC-based devices.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. displayman.com [displayman.com]
- 8. ossila.com [ossila.com]
- 9. How to study the degradation mechanisms of an Organic or pero-LED. — Fluxim [fluxim.com]
- 10. Degradation Analysis of Organic Light-Emitting Diodes through Dispersive Magneto-Electroluminescence Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Ultimate Guide To Spin Coating Processes - Coatings Directory [coatingsdirectory.com]
- 12. ossila.com [ossila.com]
- 13. Development of Accelerated Aging Test Protocol for Environmental | Nanomaterials | Research | Advanced Manufacturing of Polymers & Soft Materials | UMass Lowell [uml.edu]
- 14. ossila.com [ossila.com]
Validation & Comparative
A Comparative Guide to the Polymerization of 9-Vinylcarbazole: Cationic vs. Free-Radical Methods
For researchers, scientists, and professionals in drug development, the synthesis of poly(9-vinylcarbazole) (PVK) is a critical process, with the choice of polymerization technique significantly impacting the polymer's properties and, consequently, its application. This guide provides an objective comparison of cationic and free-radical polymerization of This compound (B74595) (NVC), supported by experimental data, to aid in the selection of the most suitable method for a given research or development goal.
Executive Summary
Cationic polymerization of this compound offers superior control over the polymer architecture, leading to polymers with well-defined molecular weights and narrow polydispersity indices (PDI). Furthermore, cationic methods can yield highly stereoregular, isotactic PVK, which exhibits distinct thermal and optical properties compared to the atactic polymer typically produced by free-radical polymerization. However, free-radical polymerization is a more robust and less sensitive method, making it suitable for large-scale production where precise control over tacticity is not a primary concern.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative differences between the two polymerization methods based on reported experimental data.
| Parameter | Cationic Polymerization of this compound | Free-Radical Polymerization of this compound |
| Molecular Weight (Mw) | Typically well-controlled; can be tailored by adjusting monomer/initiator ratio. | Broad range, often high (e.g., >1,000,000 g/mol ), but less controlled.[1][2] |
| Polydispersity Index (PDI) | Narrow, especially in living polymerizations (e.g., ~1.3).[3] | Broad (e.g., >2), though controlled radical techniques like RAFT can achieve narrower distributions (1.2-1.9).[1][4] |
| Tacticity | Can be highly isotactic (e.g., 94% mm) with appropriate catalysts.[3] | Predominantly atactic (random stereochemistry). |
| Reaction Rate | Very rapid, with propagation rate constants significantly higher than free-radical methods.[5][6] | Generally slower than cationic polymerization. |
| Typical Initiators | Protonic acids (e.g., CF3SO3H), Lewis acids (e.g., SnCl4, BF3·OEt2), trityl salts.[3][5][6] | Azo compounds (e.g., AIBN), peroxides (e.g., BPO).[4] |
| Reaction Conditions | Often requires stringent conditions (e.g., low temperatures, high purity reagents, inert atmosphere). | More tolerant to impurities and can be performed under milder conditions. |
| Polymer Properties | Crystalline (isotactic), higher melting point, different solubility characteristics.[7][8] | Amorphous (atactic), generally lower softening point.[7][8] |
Experimental Protocols
Cationic Polymerization (Living, Stereospecific Example)
This protocol is based on a method for producing highly isotactic PVK.
Materials:
-
This compound (NVC), recrystallized from methanol (B129727) and dried under vacuum.
-
Toluene (B28343), distilled over CaH2.
-
Trifluoromethanesulfonic acid (CF3SO3H) solution in toluene.
-
Zinc chloride (ZnCl2) solution in toluene.
-
Tetrabutylammonium chloride (nBu4NCl) solution in toluene.
Procedure:
-
All glassware is flame-dried under vacuum and cooled under a nitrogen atmosphere.
-
In a Schlenk flask, NVC is dissolved in toluene.
-
The solution is cooled to the desired temperature (e.g., 0 °C).
-
The initiator solution (CF3SO3H) is added, followed by the Lewis acid (ZnCl2) and the salt (nBu4NCl) solutions via syringe.
-
The polymerization is allowed to proceed for a specified time.
-
The reaction is quenched by the addition of pre-chilled methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum.
Free-Radical Polymerization (Conventional)
This protocol describes a standard free-radical polymerization of NVC.
Materials:
-
This compound (NVC).
-
Toluene or other suitable solvent.
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) as initiator.
-
Methanol for precipitation.
Procedure:
-
NVC and the initiator (e.g., AIBN) are dissolved in toluene in a round-bottom flask equipped with a condenser and a nitrogen inlet.
-
The solution is deoxygenated by bubbling with nitrogen for 20-30 minutes.
-
The flask is then placed in a preheated oil bath at a temperature sufficient to decompose the initiator (e.g., 60-80 °C for AIBN).
-
The reaction is allowed to proceed for several hours.
-
The polymerization is terminated by cooling the solution to room temperature.
-
The polymer is precipitated by pouring the viscous solution into a large volume of a non-solvent, such as methanol.
-
The precipitated PVK is collected by filtration, washed with methanol, and dried in a vacuum oven.
Mandatory Visualization
Reaction Mechanisms
Caption: Reaction mechanisms for cationic and free-radical polymerization of this compound.
Experimental Workflow
Caption: Generalized experimental workflows for cationic and free-radical polymerization.
Concluding Remarks
The choice between cationic and free-radical polymerization of this compound hinges on the desired application of the resulting poly(this compound). For applications demanding high purity, controlled molecular weight, and specific stereochemistry, such as in advanced electronic and optoelectronic devices, the precision of living cationic polymerization is unparalleled. Conversely, for applications where high molecular weight is desirable and a broader molecular weight distribution is acceptable, such as in host materials for phosphorescent emitters or in certain photoconductive applications, the operational simplicity and robustness of free-radical polymerization present a significant advantage.[9] Researchers and developers are encouraged to weigh these factors carefully to select the polymerization strategy that best aligns with their material property requirements and synthetic capabilities.
References
- 1. polymersource.ca [polymersource.ca]
- 2. Poly(this compound) average Mw 1,100,000, powder 25067-59-8 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. earchive.tpu.ru [earchive.tpu.ru]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Page loading... [wap.guidechem.com]
- 9. ossila.com [ossila.com]
A Comparative Guide to 9-Vinylcarbazole and Other Carbazole Derivatives for OLED Applications
For Researchers, Scientists, and Drug Development Professionals
The field of organic light-emitting diodes (OLEDs) has seen remarkable advancements, driven by the development of novel organic materials with tailored photophysical and electrical properties. Among these, carbazole (B46965) derivatives have emerged as a cornerstone class of materials, widely employed as hosts in the emissive layer (EML) and as hole-transporting materials (HTLs) due to their excellent hole mobility, high thermal stability, and wide energy gap.[1] This guide provides an objective comparison of 9-Vinylcarbazole (NVK), primarily used in its polymerized form, Poly(this compound) (PVK), against other prominent small-molecule carbazole derivatives such as 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP), 1,3-Bis(N-carbazolyl)benzene (mCP), and Tris(4-carbazoyl-9-ylphenyl)amine (TCTA).
Molecular Structures
The fundamental carbazole moiety provides the essential electronic properties, while modifications at different positions on the carbazole ring allow for the fine-tuning of characteristics like solubility, thermal stability, and charge-carrier mobility.
Caption: Molecular structures of this compound and common carbazole derivatives.
Performance Data Comparison
The performance of carbazole derivatives in OLEDs is multifaceted. Key parameters include thermal stability (glass transition temperature, Tg), energy levels (HOMO/LUMO), hole mobility, and the resulting device efficiencies. The following tables summarize these quantitative metrics.
Table 1: Thermal and Electronic Properties of Carbazole Derivatives
| Compound | Glass Transition Temp. (Tg) (°C) | HOMO (eV) | LUMO (eV) | Triplet Energy (eV) |
| PVK | ~200 | -5.5 to -5.9 | -2.2 | ~2.5 |
| CBP | 62 | -6.0 | -2.4 | 2.6 |
| mCP | 107 | -5.9 | -2.4 | 2.9 |
| TCTA | 151 | -5.7 | -2.4 | 2.8 |
Table 2: Charge Transport and Photophysical Properties
| Compound | Hole Mobility (cm²/Vs) | Photoluminescence Quantum Yield (PLQY) |
| PVK | 1.98 x 10⁻⁶ | Varies with formulation |
| CBP | ~10⁻³ - 10⁻⁴ | ~0.85 |
| mCP | ~10⁻⁴ | ~0.90 |
| TCTA | 1.5 x 10⁻⁴ | High, but varies |
Table 3: Comparative OLED Device Performance (Blue Phosphorescent OLEDs)
This table presents data from a study comparing PVK with TAPC (a non-carbazole HTL) and CBP as co-hosts for a blue phosphorescent emitter (FIrpic). This provides a direct comparison of their impact on device performance.[2]
| Host System | Max. Luminous Efficiency (cd/A) | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) |
| PVK (reference) | 14.3 | Not Specified | 4870 |
| PVK:TAPC | 21.1 | 10.6 | 6220 |
| PVK:CBP | 12.9 | 6.5 | 5280 |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the vinylation of carbazole with acetylene (B1199291).
-
Salt Formation: Carbazole is reacted with a strong base, such as potassium hydroxide (B78521) (KOH), in a polar aprotic solvent like N-methylpyrrolidone (NMP) at an elevated temperature (e.g., 80°C) to form the potassium salt of carbazole.[3]
-
Vinylation: Acetylene gas is then passed through the reaction mixture at a higher temperature (e.g., 160°C).[3] The carbazole anion acts as a nucleophile, attacking one of the sp-hybridized carbons of acetylene to yield this compound.
-
Purification: The product is typically isolated by precipitation in water and can be further purified by recrystallization or chromatography.
Standard OLED Fabrication Protocol (Solution Processing)
The following outlines a general procedure for the fabrication of a solution-processed OLED.
Caption: A typical workflow for the fabrication of a solution-processed OLED.
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried with a nitrogen gun and treated with UV-ozone to improve the work function of the ITO.
-
Hole Transport Layer (HTL) Deposition: A solution of a hole-transporting material, such as PEDOT:PSS, is spin-coated onto the cleaned ITO substrate.[3] The spin coating speed and time are optimized to achieve the desired film thickness (typically 30-40 nm). The substrate is then annealed to remove the solvent.
-
Emissive Layer (EML) Deposition: A solution containing the host material (e.g., PVK) and the guest emitter (dopant) in a suitable solvent (e.g., chlorobenzene) is prepared.[4] This solution is then spin-coated on top of the HTL. The film is subsequently annealed to remove the solvent.
-
Cathode Deposition: A bilayer cathode, typically consisting of a thin layer of Lithium Fluoride (LiF) for enhanced electron injection followed by a thicker layer of Aluminum (Al), is deposited by thermal evaporation in a high-vacuum chamber.
-
Encapsulation: The device is encapsulated using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.
-
Characterization: The fabricated device is then subjected to electrical and optical characterization.
Key Characterization Techniques
-
Cyclic Voltammetry (CV): This electrochemical technique is used to determine the HOMO and LUMO energy levels of the materials. The onset oxidation and reduction potentials are measured and referenced against a standard, typically the ferrocene/ferrocenium (Fc/Fc+) redox couple, to calculate the energy levels.[5][6]
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess the thermal stability of the materials. TGA determines the decomposition temperature, while DSC is used to identify the glass transition temperature (Tg).[7][8]
-
Hole Mobility Measurement: Techniques like the time-of-flight (TOF) method or space-charge limited current (SCLC) measurements are employed to determine the hole mobility of the materials in thin-film form.
-
Photoluminescence Quantum Yield (PLQY): The PLQY, which is the ratio of emitted photons to absorbed photons, is a critical measure of the efficiency of a luminescent material. It is often measured using an integrating sphere.[8]
Energy Level Diagram and Charge Transport
The relative energy levels of the different layers in an OLED govern the efficiency of charge injection, transport, and recombination. Carbazole derivatives primarily function as hole-transporting hosts.
Caption: Energy level diagram of a typical multilayer OLED.
In a typical device structure, holes are injected from the high work function anode (ITO) into the HTL and then into the HOMO of the carbazole-based host in the EML. Electrons are injected from the low work function cathode into the electron transport layer (ETL) and then into the LUMO of the host. The recombination of holes and electrons within the EML leads to the formation of excitons, which then radiatively decay to produce light. The efficiency of this process is highly dependent on the balance of charge injection and transport, as well as the prevention of exciton (B1674681) quenching at the interfaces.
Conclusion
This compound, in its polymeric form PVK, remains a relevant and widely used material in OLEDs, particularly in solution-processed devices, due to its good film-forming properties and hole transport capabilities. However, small-molecule carbazole derivatives like CBP, mCP, and TCTA often offer superior performance in terms of charge mobility and can be more readily purified for high-efficiency vacuum-deposited OLEDs. The choice between PVK and other carbazole derivatives will ultimately depend on the specific application, desired device architecture (solution-processed vs. vacuum-deposited), and the target performance metrics. The continued development of novel carbazole derivatives with improved thermal stability, balanced charge transport, and high triplet energies is a key area of research that promises to further enhance the efficiency and lifetime of OLED devices.
References
- 1. researchgate.net [researchgate.net]
- 2. Solution-Processed Efficient Blue Phosphorescent Organic Light-Emitting Diodes (PHOLEDs) Enabled by Hole-Transport Material Incorporated Single Emission Layer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 7. displayman.com [displayman.com]
- 8. horiba.com [horiba.com]
A Comparative Performance Analysis of 9-Vinylcarbazole (PVK) as a Host Material in Phosphorescent OLEDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 9-Vinylcarbazole (PVK) as a host material in phosphorescent organic light-emitting diodes (PhOLEDs) against other common alternatives. The performance of these materials is evaluated based on key metrics such as external quantum efficiency (EQE), current efficiency, power efficiency, and luminance, supported by experimental data from recent literature. Detailed experimental protocols and illustrative diagrams are included to provide a thorough understanding of the material's capabilities and the methodologies used for its characterization.
Introduction to Host Materials in PhOLEDs
Phosphorescent OLEDs have garnered significant attention for applications in displays and solid-state lighting due to their potential for achieving near 100% internal quantum efficiency.[1] This high efficiency is realized by harnessing both singlet and triplet excitons for light emission.[1] In a typical PhOLED, the emissive layer consists of a host material doped with a phosphorescent guest emitter. The host material plays a crucial role in the device's performance by facilitating charge transport, providing a medium for exciton (B1674681) formation, and ensuring efficient energy transfer to the guest emitter.[2] An ideal host material should possess a high triplet energy to confine excitons on the guest, good thermal and morphological stability, and balanced charge transport properties.[2]
Poly(this compound) (PVK) is a widely studied polymer host material due to its good hole-transporting properties, high triplet energy (~3.0 eV), and excellent film-forming capabilities through solution processing.[3][4] The carbazole (B46965) moiety in PVK provides a high triplet energy level, making it suitable for hosting a variety of phosphorescent emitters, particularly for blue and green emission.[5][6] However, PVK also exhibits some drawbacks, most notably its poor electron mobility, which can lead to an imbalance in charge injection and recombination, affecting the overall device efficiency and stability.[3] This guide will delve into a comparative analysis of PVK's performance, highlighting its strengths and weaknesses in relation to other host materials.
Performance Comparison of Host Materials
The following tables summarize the performance of PhOLEDs utilizing PVK and other common host materials. The data is compiled from various research articles and provides a quantitative comparison of key device metrics.
Table 1: Performance of PVK-based PhOLEDs
| Emitter | Device Structure | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | Max. Luminance (cd/m²) | Reference |
| FIrpic (blue) | ITO/PEDOT:PSS/PVK:OXD-7:FIrpic/TPBi/LiF/Al | 10.6 | 21.1 | - | 6220 | [7] |
| FIrpic (blue) | ITO/PEDOT:PSS/PVK:FIrpic/TPBi/LiF/Al | - | 14.3 | - | 4870 | [7] |
| Ir(ppy)3 (green) | ITO/PEDOT:PSS/PVK:Ir(ppy)3/TPBi/LiF/Al | 11.4 | 39.9 | 41.8 | - | [5] |
| DMAC-DPS | ITO/PEDOT:PSS/PVK:DMAC-DPS/TPBi/LiF/Al | 12 | 40 | - | - | [8] |
| SimCP2:FIrpic | ITO/PEDOT:PSS/PVK:SimCP2:FIrpic:OXD-7/Ca/Al | 6.2 | 15.8 | 11 | - | [9] |
Note: OXD-7 and PBD are electron-transporting materials often blended with PVK to improve electron mobility. FIrpic, Ir(ppy)3, and DMAC-DPS are phosphorescent emitters.
Table 2: Performance of Alternative Host Materials in PhOLEDs
| Host Material | Emitter | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | Reference |
| CBP | FIrpic (blue) | 8.7 | - | - | [10] |
| mCP | FIrpic (blue) | - | - | - | [11] |
| SiCz | 4CzFCN (TADF) | >40 (projected) | - | - | [12] |
| TAPC | FIrpic (blue) | 10.6 | 21.1 | - | [7] |
| SimCP2 | FIrpic (blue) | - | - | - | [9] |
| Deuterated exciplex-forming host | PtON-TBBI (deep-blue) | 27.4 | - | 41.2 | [13] |
| tBuCz-m-CF3 | Ir(III) complex (sky-blue) | 31.62 | - | - | [14] |
Experimental Protocols
The fabrication and characterization of PhOLEDs involve a series of well-defined steps to ensure reproducibility and accurate performance evaluation. A general protocol is outlined below.
Device Fabrication
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol. The substrates are then treated with oxygen plasma to enhance the work function of the ITO and improve hole injection.[15]
-
Hole Injection Layer (HIL) Deposition: A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate to serve as the HIL. The film is then annealed to remove residual solvent.[7]
-
Emissive Layer (EML) Deposition: The host material (e.g., PVK), any co-host or charge-transporting additives, and the phosphorescent dopant are dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene). The solution is then spin-coated on top of the HIL to form the EML. The concentration of the dopant is a critical parameter that is optimized to balance efficiency and prevent concentration quenching.[7][15]
-
Electron Transporting Layer (ETL) and Cathode Deposition: Subsequent layers, including an electron-transporting layer (e.g., TPBi), an electron-injection layer (e.g., LiF), and the metal cathode (e.g., Al or Ca/Al), are deposited via thermal evaporation in a high-vacuum chamber.[16] The thickness of each layer is carefully controlled using a quartz crystal monitor.
Device Characterization
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: The electrical and optical properties of the fabricated devices are measured using a source meter and a photometer. The current density is calculated by dividing the measured current by the active area of the device. Luminance is measured in candelas per square meter (cd/m²).
-
External Quantum Efficiency (EQE): The EQE is the ratio of the number of photons emitted from the device to the number of electrons injected. It is calculated from the luminance, current density, and the electroluminescence spectrum of the device.
-
Electroluminescence (EL) Spectra: The EL spectra are recorded using a spectroradiometer to determine the color coordinates and the peak emission wavelength of the device.
-
Transient Electroluminescence (TrEL): This technique is used to study the dynamics of charge carriers and excitons within the OLED. By applying a pulsed voltage and measuring the time-resolved light output, information about charge carrier mobility and exciton lifetime can be obtained.[12][17]
Visualizations
PhOLED Energy Level Diagram
Caption: Energy level diagram of a typical PVK-based PhOLED.
Experimental Workflow for PhOLED Fabrication and Testing
Caption: General workflow for PhOLED fabrication and characterization.
Conclusion
This compound (PVK) remains a relevant and widely used host material in phosphorescent OLEDs, particularly in research settings, due to its high triplet energy, good hole mobility, and ease of processing from solution.[3][4] Its performance is particularly notable for green phosphorescent emitters. However, the inherent low electron mobility of PVK often necessitates the use of electron-transporting materials as co-hosts or additives to achieve balanced charge injection and recombination, which is crucial for high efficiency.[7]
As evidenced by the comparative data, while PVK-based devices can achieve respectable performance, newer generations of host materials, including bipolar hosts and those designed for specific emitters like deep-blue phosphors, often demonstrate superior external quantum efficiencies and power efficiencies.[13][14] For instance, the development of deuterated exciplex-forming hosts and novel iridium(III) complexes with tailored host materials have pushed the EQE of blue PhOLEDs to over 27% and 31%, respectively.[13][14]
References
- 1. ossila.com [ossila.com]
- 2. Organic host materials for phosphorescent organic light-emitting diodes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Solution-Processed Efficient Blue Phosphorescent Organic Light-Emitting Diodes (PHOLEDs) Enabled by Hole-Transport Material Incorporated Single Emission Layer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. spiedigitallibrary.org [spiedigitallibrary.org]
- 11. Novel host material for highly efficient blue phosphorescent OLEDs - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. oled-info.com [oled-info.com]
- 14. Exceptionally high brightness and long lifetime of efficient blue OLEDs for programmable active-matrix display - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. Relating transient electroluminescence lifetime and bulk transit time in OLED during switch-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
comparative study of different initiators for 9-Vinylcarbazole polymerization
A comparative analysis of initiators for the polymerization of 9-Vinylcarbazole (NVC) is crucial for researchers aiming to synthesize Poly(this compound) (PVK) with desired properties. PVK is a well-known p-type thermoplastic polymer with significant applications in organic electronics, including as a hole-transporting layer in OLEDs and a photoconductive material.[1] The choice of initiator profoundly influences the polymerization mechanism and consequently the polymer's molecular weight, dispersity, and architecture. This guide provides a comparative overview of cationic, free-radical, and controlled radical polymerization (CRP) techniques for NVC, supported by experimental data and detailed protocols.
Comparison of Initiator Performance
The polymerization of this compound can be initiated through several distinct mechanisms, each offering different levels of control over the final polymer. Cationic polymerization is characterized by its rapid rate, while conventional free-radical polymerization is a robust and common method. For precise control over molecular weight and architecture, controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) are employed.
Data Summary
The performance of various initiators for NVC polymerization is summarized in the tables below. Table 1 provides data for cationic and conventional free-radical polymerization, while Table 2 details the results from more controlled RAFT polymerization methods.
Table 1: Performance of Cationic and Free-Radical Initiators for NVC Polymerization
| Polymerization Type | Initiator | Monomer:Initiator Ratio | Solvent | Temp. (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | Đ (M_w/M_n) | Reference |
| Living Cationic | CF₃SO₃H / nBu₄NCl / ZnCl₂ | 100:1 | Toluene (B28343) | 0 | 1 | >99 | 19,800 | 1.29 | [2] |
| Free-Radical | AIBN | 100:1.5 (wt%) | Toluene/Water (Emulsion) | 70 | 24 | - | - | - | [3] |
Note: Data for conventional free-radical polymerization often lacks detailed molecular weight and dispersity reporting due to the uncontrolled nature of the reaction.
Table 2: Performance of RAFT Agents in NVC Polymerization
| RAFT Agent (CTA) | CTA:Initiator Ratio | Solvent | Temp. (°C) | Time (min) | Conversion (%) | M_n ( g/mol ) | Đ (M_w/M_n) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Benzyl 1-pyrrolecarbodithioate | - | Toluene | 60 | 24 | 96 | 12,400 | 1.15 |[4] | | 1,3,5-Benzyl tri(diethyldithiocarbamate) | 2:1 | 1,4-Dioxane (B91453) | 70 | 15 | 11.5 | 10,800 | 1.48 |[1] | | 1,3,5-Benzyl tri(diethyldithiocarbamate) | 2:1 | 1,4-Dioxane | 70 | 60 | 27.6 | 18,700 | 1.55 |[1] | | S-[1-methyl-4-(6-chloroisobutyrate)ethyl acetate] O-ethyl dithiocarbonate | - | - | - | - | - | ~6,000-40,000 | < 1.35 |[5] |
Polymerization Mechanisms and Workflows
The choice of initiator dictates the reaction pathway. The following diagrams illustrate the fundamental mechanisms for cationic, free-radical, and RAFT polymerization of NVC, along with a general experimental workflow.
Experimental Protocols
Detailed methodologies are provided for key polymerization techniques. Researchers should ensure all reagents are appropriately purified and reactions are conducted under suitable inert conditions where specified.
Protocol 1: Living Cationic Polymerization of NVC
This protocol is adapted from the stereospecific living polymerization of NVC.[2]
-
Reagent Preparation:
-
N-vinylcarbazole (NVC) is purified by recrystallization from hexane.
-
Toluene is dried over calcium hydride and distilled under nitrogen.
-
An initiator stock solution of trifluoromethanesulfonic acid (CF₃SO₃H) in toluene is prepared.
-
Stock solutions of tetra-n-butylammonium chloride (nBu₄NCl) and zinc chloride (ZnCl₂) in toluene are prepared.
-
-
Polymerization Procedure:
-
A baked and nitrogen-purged glass flask equipped with a magnetic stirrer is charged with NVC (e.g., 0.193 g, 1.0 mmol) and toluene (e.g., 5.0 mL).
-
The solution is cooled to 0 °C in an ice bath.
-
The nBu₄NCl and ZnCl₂ solutions are added sequentially via syringe.
-
Polymerization is initiated by the rapid addition of the CF₃SO₃H stock solution.
-
The reaction is allowed to proceed for the desired time (e.g., 1 hour).
-
-
Termination and Isolation:
-
The polymerization is quenched by adding a small amount of pre-chilled methanol (B129727) containing a trace of ammonia.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of cold methanol.
-
The white precipitate is collected by filtration, washed with methanol, and dried under vacuum at 60 °C.
-
Protocol 2: Conventional Free-Radical Emulsion Polymerization of NVC
This protocol describes a typical setup for free-radical polymerization in an emulsion system.[3]
-
Reagent Preparation:
-
Prepare an aqueous solution of a suitable surfactant (e.g., sodium dodecyl sulfate, SDS).
-
Dissolve NVC monomer in a suitable organic solvent (e.g., toluene) to create the oil phase.
-
The initiator, 2,2'-azobis(isobutyronitrile) (AIBN), is weighed separately.
-
-
Polymerization Procedure:
-
In a round-bottom flask, combine the aqueous surfactant solution and the NVC/toluene solution.
-
Stir vigorously to form a stable emulsion.
-
Add the initiator, AIBN (e.g., 1.5 wt% relative to the monomer).
-
Degas the mixture by bubbling nitrogen through it or by several freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70 °C and stir under a nitrogen atmosphere for 24 hours.
-
-
Isolation:
-
After cooling to room temperature, the polymer latex is broken by adding a salt solution or by pouring it into a non-solvent like methanol.
-
The precipitated polymer is collected by filtration, washed thoroughly with water and methanol, and dried under vacuum.
-
Protocol 3: Microwave-Assisted RAFT Polymerization of NVC
This protocol is based on the synthesis of star-shaped PVK using a trifunctional dithiocarbamate (B8719985) RAFT agent.[1]
-
Reagent Preparation:
-
NVC is recrystallized from methanol.
-
AIBN is recrystallized from methanol.
-
1,4-Dioxane is used as the solvent.
-
The RAFT agent, 1,3,5-benzyl tri(diethyldithiocarbamate), is synthesized according to literature procedures.
-
-
Polymerization Procedure:
-
In a microwave reaction vial, NVC (e.g., 100 mg, 0.518 mmol), the RAFT agent (e.g., 4.8 mg, 0.0086 mmol), AIBN (e.g., 0.7 mg, 0.0043 mmol), and 1,4-dioxane (1.0 mL) are combined.
-
The vial is sealed and placed in the microwave reactor.
-
The reaction is heated to 70 °C and held for the desired time (e.g., 15-60 minutes) with stirring.
-
-
Isolation and Purification:
-
The reaction is cooled, and the polymer is isolated by precipitation in cold acetone.
-
The product is collected by filtration.
-
The polymer is further purified by re-precipitating a chloroform (B151607) solution into acetone.
-
The final product is dried under vacuum.
-
References
A Comparative Guide to the Purity Validation of 9-Vinylcarbazole: HPLC vs. NMR
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the validation process. This guide provides a detailed comparison of two primary analytical techniques for assessing the purity of 9-Vinylcarbazole: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental data, detailed methodologies, and a comparative analysis to assist in selecting the most appropriate technique for your analytical needs.
This compound is a key monomer in the production of polyvinylcarbazole (PVK), a polymer with significant applications in organic electronics, including photoreceptors and organic light-emitting diodes (OLEDs). The purity of the this compound monomer directly impacts the properties and performance of the resulting polymer, making rigorous purity assessment essential.
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful and complementary techniques for purity determination. HPLC excels at separating complex mixtures and detecting trace impurities, while qNMR provides a direct and absolute quantification of the analyte without the need for a specific reference standard for each impurity.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning of analytes between a mobile and stationary phase. | Quantification based on the direct proportionality between the integral of a specific resonance signal and the number of corresponding nuclei. |
| Strengths | High sensitivity for detecting trace impurities. Excellent separation of structurally similar compounds. Well-established and widely available technique. | Provides absolute quantification without the need for identical reference standards. Offers structural information for impurity identification. Non-destructive technique. |
| Limitations | Requires a reference standard for each impurity for accurate quantification. Potential for co-elution of impurities. Can be destructive to the sample depending on the detector. | Lower sensitivity compared to HPLC for trace impurities. Requires a highly pure internal standard for accurate quantification. Potential for signal overlap in complex mixtures. |
| Typical Use Case | Ideal for routine quality control, stability testing, and the detection of unknown trace impurities. | Excellent for the certification of reference materials, purity assignment of primary standards, and when specific impurity standards are unavailable. |
Potential Impurities in this compound
The primary route for synthesizing this compound involves the vinylation of carbazole (B46965) with acetylene. This process can lead to several potential impurities that need to be monitored:
-
Carbazole: Unreacted starting material.
-
9-Ethylcarbazole: A common byproduct formed by the reduction of the vinyl group.
-
Polymeric impurities: Oligomers or polymers of this compound formed during synthesis or storage.
-
Residual Solvents: Solvents used in the synthesis and purification process, such as xylene, dimethyl sulfoxide (B87167) (DMSO), and ethanol.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Purity Validation
This section details a reverse-phase HPLC method for the purity analysis of this compound, capable of separating it from its key impurities.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 0-15 min, 50-90% B; 15-20 min, 90% B; 20-21 min, 90-50% B; 21-25 min, 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in acetonitrile and dilute to the mark.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Purity Validation
This protocol describes the use of ¹H qNMR with an internal standard for the absolute purity determination of this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| NMR Spectrometer | Bruker Avance III 400 MHz or equivalent |
| Solvent | Deuterated chloroform (B151607) (CDCl₃) |
| Internal Standard | Maleic Anhydride (highly pure and stable) |
| Pulse Program | A standard 90° pulse sequence (e.g., zg30) |
| Relaxation Delay (d1) | 30 seconds (to ensure full relaxation of all protons) |
| Number of Scans | 16 |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard (Maleic Anhydride) into a clean, dry vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
Data Analysis:
The purity of this compound is calculated using the following formula:
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
For this compound, a well-resolved signal from the vinyl group (e.g., the proton at ~7.1 ppm) can be used for integration. For Maleic Anhydride, the singlet at ~7.1 ppm is used.
Data Presentation
Table 1: Comparative Purity Analysis of a this compound Batch
| Analytical Method | Purity (%) | Key Impurity Detected | Impurity Content (%) |
| HPLC | 99.5 | Carbazole | 0.3 |
| qNMR | 99.4 | Carbazole | 0.4 |
Table 2: ¹H NMR Spectral Data for this compound and Potential Impurities in CDCl₃
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound | 8.12 | d | 2H, Ar-H |
| 7.45-7.35 | m | 4H, Ar-H | |
| 7.25 | t | 2H, Ar-H | |
| 7.10 | dd | 1H, =CH- | |
| 5.65 | d | 1H, =CH₂ (trans) | |
| 5.15 | d | 1H, =CH₂ (cis) | |
| Carbazole | 8.10 | d | 2H, Ar-H |
| 7.95 | br s | 1H, N-H | |
| 7.45-7.35 | m | 4H, Ar-H | |
| 7.25 | t | 2H, Ar-H | |
| 9-Ethylcarbazole | 8.11 | d | 2H, Ar-H |
| 7.45-7.35 | m | 4H, Ar-H | |
| 7.24 | t | 2H, Ar-H | |
| 4.35 | q | 2H, -CH₂- | |
| 1.45 | t | 3H, -CH₃ |
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for both HPLC and qNMR purity validation.
Caption: HPLC Purity Validation Workflow for this compound.
Caption: qNMR Purity Validation Workflow for this compound.
Conclusion
Both HPLC and qNMR are robust and reliable methods for the purity validation of this compound. The choice of technique will depend on the specific requirements of the analysis. For routine quality control and the detection of trace impurities, HPLC is a highly effective tool. For the absolute quantification and certification of reference materials, qNMR offers a direct and accurate approach. By understanding the principles, strengths, and limitations of each technique, researchers can confidently select the most appropriate method to ensure the quality and purity of this compound for their research and development needs.
A Comparative Guide to Hole-Transport Layers: 9-Vinylcarbazole Versus Leading Alternatives in Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of perovskite solar cells (PSCs), the hole-transport layer (HTL) plays a pivotal role in achieving high power conversion efficiencies (PCE) and long-term stability. This guide provides an objective comparison of 9-Vinylcarbazole (NVK), typically utilized in its polymerized form, poly(this compound) (PVK), against other widely used HTLs: Spiro-OMeTAD, Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA), and Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS). The following analysis is based on experimental data from peer-reviewed literature to assist researchers in selecting the optimal HTL for their specific applications.
Performance Metrics: A Quantitative Comparison
The performance of a hole-transport layer is paramount to the overall efficiency and stability of a perovskite solar cell. Key metrics include power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and the intrinsic hole mobility of the material. The table below summarizes these quantitative parameters for PVK and its main competitors.
| Hole-Transport Layer (HTL) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Hole Mobility (cm²/Vs) |
| Poly(this compound) (PVK) | 15.05 - 19.03[1][2] | 0.96 - 1.12[1][2] | 21.25 - 22.17[1][2] | 70.03 - 78.0[1][2] | 10-6 - 10-8 (pristine)[3] |
| Spiro-OMeTAD | 16.9 - 25.7 | 1.16 | 25.1 | 84.0 | 2 x 10-4 - 10-5 |
| PTAA | 21.01 - >25 | ~1.15 | ~24.5 | ~80 | ~4 x 10-3 |
| PEDOT:PSS | 10.9 - 19.51 | ~0.85 | ~22.0 | ~65 | ~0.5 (RGO-doped) |
Note: The performance metrics can vary significantly based on the specific perovskite composition, device architecture, and fabrication conditions.
Experimental Protocols
The following sections detail standardized experimental protocols for the fabrication of perovskite solar cells utilizing different hole-transport layers.
1. Substrate Preparation:
-
Fluorine-doped Tin Oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
The substrates are then dried with a nitrogen stream and treated with UV-ozone for 20 minutes to remove any organic residues and improve the wettability.
2. Electron Transport Layer (ETL) Deposition:
-
A compact layer of TiO₂ is deposited on the FTO substrate by spin-coating a precursor solution at 2000 rpm for 30 seconds, followed by annealing at 500°C for 1 hour.
-
Subsequently, a mesoporous TiO₂ layer is deposited by spin-coating a paste at 4000 rpm for 20 seconds and then sintered at 500°C for 30 minutes.
3. Perovskite Layer Deposition (One-Step Method):
-
A perovskite precursor solution (e.g., a 1.2 M solution of FAPbI₃ and MAPbBr₃ in a 4:1 DMF:DMSO solvent mixture) is spin-coated onto the TiO₂ layer in a nitrogen-filled glovebox.
-
The spin-coating process typically involves a two-step program: 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds.
-
During the second step, an anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce rapid crystallization.
-
The film is then annealed at 100°C for 1 hour.
4. Hole-Transport Layer (HTL) Deposition:
-
PVK: A solution of PVK in chlorobenzene (B131634) (e.g., 10 mg/mL) is spin-coated onto the perovskite layer at 4000 rpm for 30 seconds. The film is then annealed at 70°C for 10 minutes.
-
Spiro-OMeTAD: A solution of Spiro-OMeTAD in chlorobenzene, typically containing additives like Li-TFSI and t-BP to enhance conductivity, is spin-coated at 4000 rpm for 30 seconds.
-
PTAA: A solution of PTAA in toluene (B28343) is spin-coated onto the perovskite layer at 4000 rpm for 30 seconds, followed by annealing at 100°C for 10 minutes.
-
PEDOT:PSS: An aqueous dispersion of PEDOT:PSS is spin-coated at 5000 rpm for 30 seconds, followed by annealing at 150°C for 10 minutes.
5. Metal Electrode Deposition:
-
Finally, a top electrode of gold or silver (typically 80-100 nm thick) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
6. Characterization:
-
The current density-voltage (J-V) characteristics are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.
-
The external quantum efficiency (EQE) is measured to determine the incident photon-to-current conversion efficiency.
-
Hole mobility can be determined using techniques such as the space-charge-limited current (SCLC) method or time-of-flight (TOF) measurements.
Visualizing the Workflow and Comparisons
To better illustrate the experimental process and the relationships between the different HTLs, the following diagrams are provided.
Discussion and Conclusion
The choice of an appropriate hole-transport layer is a critical decision in the design of high-performance perovskite solar cells.
-
Spiro-OMeTAD and PTAA currently stand as the benchmarks for achieving the highest power conversion efficiencies. PTAA, in particular, exhibits superior hole mobility. However, the high cost and the necessity for dopants, which can affect long-term stability, are significant drawbacks.
-
PEDOT:PSS offers a low-cost, water-processable alternative, making it attractive for large-scale manufacturing. Its main limitations are its acidic nature, which can degrade the perovskite layer, and its hygroscopic properties, which can compromise device stability.
-
Poly(this compound) (PVK) emerges as a promising candidate due to its hydrophobicity, which can enhance the moisture stability of the perovskite solar cell, and its potential for achieving respectable efficiencies, as demonstrated by PCEs exceeding 19% in some studies[2]. While the intrinsic hole mobility of pristine PVK is lower than its main competitors, research has shown that this can be improved through doping or chemical functionalization. Its solution processability and relatively lower cost compared to Spiro-OMeTAD and PTAA make it an attractive area for further research and development.
References
A Comparative Guide to the Photophysical Properties of 9-Vinylcarbazole Copolymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the photophysical properties of 9-Vinylcarbazole (NVK) copolymers, offering a comparative analysis with prominent alternative blue-emitting polymers. The data presented herein, summarized in clear tabular formats, is supported by detailed experimental protocols to ensure reproducibility and facilitate further research.
Introduction to this compound Copolymers
Poly(this compound) (PVK) is a well-known hole-transporting polymer distinguished by its high thermal stability and characteristic blue fluorescence.[1] Its intrinsic properties make it a valuable component in organic electronics. However, to enhance and tune its photophysical characteristics for specific applications, NVK is often copolymerized with various monomers. These copolymers aim to improve properties such as solubility, charge transport, and emission efficiency. This guide focuses on the photophysical properties of NVK copolymers and compares them with two major classes of alternative blue-emitting polymers: polyfluorene (PFO) and poly(p-phenylene vinylene) (PPV) derivatives.
Comparative Photophysical Data
The following tables summarize key photophysical parameters for a selection of NVK copolymers and their alternatives. These parameters include the wavelength of maximum absorption (λ_abs), the wavelength of maximum photoluminescence (λ_em), and the fluorescence quantum yield (Φ_F).
Table 1: Photophysical Properties of this compound (NVK) Copolymers
| Copolymer System | λ_abs (nm) | λ_em (nm) | Φ_F (%) | Reference |
| PVK homopolymer | ~345 | ~410 | - | [2][3] |
| PVK with Acrylonitrile derivatives (80:20 w/w) | UV region | Blue to Green/Yellowish | 11.3 - 21.0 | [4] |
| Poly(N-vinylcarbazole-co-benzyl methacrylate) | - | 360-480 (broad) | - | [5] |
| Poly(VT-co-VK) with Tb3+ | - | Short-wavelength region | - | [6] |
| PMMA with 1.6 mol% carbazolyl groups (film) | - | Complex emission | - | [7] |
Note: Quantitative data for many specific NVK copolymers is often presented in the context of specific device performance rather than as standalone photophysical parameters. The emission properties can be highly dependent on the copolymer composition and morphology.
Table 2: Photophysical Properties of Polyfluorene (PFO) Derivatives (in Chloroform/THF)
| Polymer | λ_abs (nm) | λ_em (nm) | Φ_F (%) | Reference |
| P1 | 362 | 407 | 87 | [8][9] |
| P2 | 372 | 415 | 71 | [8][9] |
| P3 | 373 | 412 | 79 | [8][9] |
| P4 | 367 | 408 | 36 | [8][9] |
| P5 | 368 | 413 | 50 | [8][9] |
| P6 | 371 | 415 | 16 | [8][9] |
| C1 (with pyrene) | 320-348, 380-390 | Green emission | - | [10] |
| C3 (with naphthalene) | ~310, 380-390 | Broad (400-700) | - | [10] |
| C2 (with diphenyl) | ~300, 380-390 | 430, 495 | - | [10] |
| C6 (with isopropyl) | ~300, 380-390 | 430, 495 | - | [10] |
Table 3: Photophysical Properties of Poly(p-phenylene vinylene) (PPV) Derivatives (in Solution)
| Polymer | λ_abs (nm) | λ_em (nm) | Φ_F (%) | Reference |
| P1 | 503 | 567 | - | [11] |
| P2 | 493 | 567 | - | [11] |
| P3 | 490 | 567 | - | [11] |
| P4 | 497 | 553 | - | [11] |
| P5 | 497 | 553 | - | [11] |
| P6 | 497 | 553 | - | [11] |
| MEH-PPV | - | - | 20±5 | [12] |
| BEH-PPV | - | - | 22±5 | [12] |
| BCHA-PPV | - | - | 66±5 | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure accurate and reproducible evaluation of the photophysical properties of these polymers.
UV-Visible Absorption Spectroscopy
Objective: To determine the wavelength(s) of maximum absorption (λ_abs) of the polymer in solution or as a thin film.
Materials:
-
Polymer sample
-
High-purity solvent (e.g., chloroform, THF, chlorobenzene)
-
Quartz cuvettes (1 cm path length) for solutions or quartz substrates for thin films
-
Dual-beam UV-Vis spectrophotometer
Procedure (Solution):
-
Prepare a dilute solution of the polymer in the chosen solvent (concentration typically in the range of 10⁻⁵ to 10⁻⁶ M). The absorbance at the peak maximum should ideally be between 0.1 and 1.0.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the polymer solution.
-
Place the reference and sample cuvettes in the respective holders of the spectrophotometer.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
Identify the wavelength(s) corresponding to the peak absorption maxima (λ_abs).
Procedure (Thin Film):
-
Prepare a thin film of the polymer on a quartz substrate using a suitable technique (e.g., spin-coating, drop-casting).
-
Ensure the film is uniform and transparent.
-
Place a clean, uncoated quartz substrate in the reference beam path of the spectrophotometer.
-
Place the polymer-coated substrate in the sample beam path.
-
Record the absorption spectrum.
-
Identify the λ_abs from the resulting spectrum.
Fluorescence Spectroscopy
Objective: To determine the wavelength(s) of maximum fluorescence emission (λ_em).
Materials:
-
Polymer solution or thin film prepared as for UV-Vis spectroscopy
-
Fluorescence spectrometer
-
Quartz cuvettes or a solid-state sample holder
Procedure (Solution):
-
Place the quartz cuvette containing the dilute polymer solution into the sample holder of the fluorescence spectrometer.
-
Set the excitation wavelength (λ_ex) to a value at or near the λ_abs determined from the UV-Vis spectrum.
-
Record the emission spectrum over a wavelength range that is longer than the excitation wavelength (e.g., if λ_ex is 350 nm, scan from 360 nm to 800 nm).
-
Identify the wavelength(s) corresponding to the peak fluorescence emission (λ_em).
Procedure (Thin Film):
-
Mount the polymer-coated quartz substrate in the solid-state sample holder of the fluorescence spectrometer at a suitable angle (e.g., 45°) to the excitation beam to minimize inner filter effects and reflection.
-
Set the excitation wavelength based on the thin-film absorption spectrum.
-
Record the emission spectrum.
-
Identify the λ_em from the spectrum.
Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)
Objective: To determine the fluorescence quantum yield of a sample relative to a known standard.
Materials:
-
Polymer sample (unknown)
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Rhodamine 6G in ethanol). The standard should have an absorption and emission profile that is reasonably close to the sample.
-
UV-Vis spectrophotometer
-
Fluorescence spectrometer
Procedure:
-
Prepare a series of dilute solutions of both the unknown sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize re-absorption effects.
-
Measure the UV-Vis absorption spectra for all solutions and record the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the unknown sample and the standard.
-
Determine the slope of the linear fit for both plots (Gradient_sample and Gradient_standard).
-
Calculate the quantum yield of the sample (Φ_F,sample) using the following equation:
Φ_F,sample = Φ_F,standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)
where η is the refractive index of the solvent used for the sample and the standard. If the same solvent is used, this term becomes 1.
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of the photophysical properties of this compound copolymers.
Caption: Experimental workflow for evaluating photophysical properties.
References
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Small-Molecule:Polymer Composites for Transparent Films with Visible Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. 20.210.105.67 [20.210.105.67]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 9-Vinylcarbazole: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the proper disposal of 9-Vinylcarbazole, ensuring the safety of laboratory personnel and the protection of the environment.
This compound is a chemical compound that necessitates careful handling and disposal due to its potential health and environmental hazards.[1] Adherence to the following procedures is critical to minimize risks. This document provides a step-by-step guide for the safe disposal of this compound and contaminated materials.
Immediate Safety Precautions
Before handling this compound, it is imperative to be familiar with its hazards and to use appropriate personal protective equipment (PPE). The compound is classified as acutely toxic if swallowed, harmful in contact with skin, causes skin irritation, may cause an allergic skin reaction, and is suspected of causing genetic defects.[1] It is also very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.[1][2][3]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).[1][2][3]
-
Skin and Body Protection: Wear a laboratory coat and ensure full skin coverage.[1][2][3]
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood.[2][4] If dust is generated, a NIOSH-approved respirator is necessary.
Hazard Classification and Data
| Hazard Classification | Code | Description |
| Acute Toxicity, Oral | Acute Tox. 2 | Fatal if swallowed[1] |
| Acute Toxicity, Dermal | Acute Tox. 4 | Harmful in contact with skin[1] |
| Skin Irritation | Skin Irrit. 2 | Causes skin irritation[1] |
| Skin Sensitization | Skin Sens. 1 | May cause an allergic skin reaction[1] |
| Germ Cell Mutagenicity | Muta. 2 | Suspected of causing genetic defects |
| Hazardous to the Aquatic Environment, Acute | Aquatic Acute 1 | Very toxic to aquatic life[1] |
| Hazardous to the Aquatic Environment, Chronic | Aquatic Chronic 1 | Very toxic to aquatic life with long lasting effects[1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and materials contaminated with it is to treat them as hazardous waste.[5][6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6]
Experimental Protocol for Disposal:
-
Waste Segregation and Collection:
-
Collect all waste this compound, including surplus chemical, grossly contaminated items (e.g., filter paper, weighing boats), and contaminated personal protective equipment (gloves, etc.), in a dedicated and clearly labeled hazardous waste container.[4][6]
-
The container must be made of a compatible material and have a secure, tightly closing lid to prevent leaks and spills.[3]
-
-
Labeling:
-
Storage:
-
Disposal of "Empty" Containers:
-
To be considered "empty," a container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
The rinsate from all three rinses must be collected and disposed of as hazardous waste along with the this compound waste.[3]
-
After triple-rinsing, deface or remove all chemical labels from the container before disposing of it as regular laboratory glass or plastic waste, in accordance with your institution's procedures.[3][8]
-
-
Spill Cleanup:
-
In the event of a spill, evacuate non-essential personnel from the area.[8]
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[8]
-
Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.[9][10] Avoid creating dust.[1][9]
-
Decontaminate the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.[7][8]
-
-
Arranging for Pickup and Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.[3][4]
-
The ultimate disposal of this compound waste should be through incineration by a licensed and approved waste disposal contractor.[5][11]
-
Disposal Workflow Diagramdot
References
- 1. fishersci.com [fishersci.com]
- 2. jefferson.edu [jefferson.edu]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 5. chem.tamu.edu [chem.tamu.edu]
- 6. Working Safely with Carcinogens Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 7. Safe handling of carcinogens - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. scipoly.com [scipoly.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Safeguarding Your Research: Essential Protocols for Handling 9-Vinylcarbazole
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the use of 9-Vinylcarbazole, a monomer increasingly utilized in the synthesis of conductive polymers and for applications in drug delivery systems.[1][2] Adherence to these procedural steps is critical for ensuring laboratory safety and the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several health and environmental hazards.[3] It is classified as acutely toxic if swallowed, harmful in contact with skin, a skin irritant, a potential skin sensitizer, and is suspected of causing genetic defects.[1][3][4][5] Furthermore, it is very toxic to aquatic life with long-lasting effects.[3][4] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | To prevent inhalation of harmful dust particles.[1] |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from dust and potential splashes.[1][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and absorption.[1][7][8] |
| Body Protection | Laboratory coat or chemical-resistant coveralls | To protect skin and personal clothing from contamination.[6][9] |
Note: Always inspect PPE for integrity before use. Contaminated or damaged PPE must be disposed of and replaced immediately.
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the necessary steps from preparation to post-handling cleanup.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Handling:
-
Before handling the compound, don the appropriate PPE in the correct sequence: lab coat, dust mask, safety goggles, and then gloves.
-
Carefully weigh and transfer this compound, minimizing the creation of dust.[4][7]
-
Should any material come into contact with skin, wash the affected area immediately with soap and water.[4] In case of eye contact, rinse cautiously with water for several minutes.[4]
-
-
Post-Handling:
-
After completing the experimental work, decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Proceed with the disposal plan as outlined below.
-
Remove PPE in a manner that avoids cross-contamination, typically by removing gloves first, followed by the lab coat and eye protection.
-
Wash hands thoroughly with soap and water after removing all PPE.[7]
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Protocol:
-
Solid Waste:
-
All solid waste contaminated with this compound, including unused compound, contaminated filter paper, and weighing boats, must be collected in a clearly labeled, sealed hazardous waste container.
-
-
Contaminated PPE:
-
Dispose of all used PPE, such as gloves, dust masks, and disposable lab coats, as hazardous waste.[10] These items should be placed in a designated, sealed waste bag or container within the laboratory.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, labeled hazardous waste container for liquids. Do not dispose of this material down the drain.[4]
-
-
Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines, which may include recycling.[7]
-
-
Waste Pickup:
-
All hazardous waste must be disposed of through an accredited waste disposal contractor or a licensed recycling facility.[7] Follow your institution's procedures for scheduling a hazardous waste pickup.
-
References
- 1. 9-乙烯基咔唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. N-Vinylcarbazole | C14H11N | CID 15143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. capotchem.com [capotchem.com]
- 6. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. fishersci.com [fishersci.com]
- 9. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 10. pppmag.com [pppmag.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
